molecular formula C22H18O4 B057955 Dibenzyl terephthalate CAS No. 19851-61-7

Dibenzyl terephthalate

Cat. No.: B057955
CAS No.: 19851-61-7
M. Wt: 346.4 g/mol
InChI Key: IWGFEQWCMAADJZ-UHFFFAOYSA-N
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Description

Dibenzyl terephthalate is a significant organic compound and synthetic intermediate primarily utilized in materials science and polymer chemistry research. Its core value lies in its role as a protected or esterified form of terephthalic acid, a fundamental monomer in the production of polyesters like polyethylene terephthalate (PET). Researchers employ this compound in the development and study of novel polymers, plasticizers, and specialty chemicals, where the benzyl ester groups can serve as protective groups that are readily removed via hydrogenolysis, allowing for controlled polymerization or functionalization. Its mechanism of action in these processes involves acting a building block whose ester linkages influence the thermal properties, crystallinity, and solubility of the resulting macromolecules. Furthermore, its application extends to organic synthesis as a precursor for other terephthalate derivatives and in the investigation of non-phthalate plasticizers, offering a potentially safer alternative for polymer formulations. This reagent provides a versatile and valuable tool for scientists exploring advanced material properties, sustainable polymer design, and novel synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dibenzyl benzene-1,4-dicarboxylate
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InChI

InChI=1S/C22H18O4/c23-21(25-15-17-7-3-1-4-8-17)19-11-13-20(14-12-19)22(24)26-16-18-9-5-2-6-10-18/h1-14H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGFEQWCMAADJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C22H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80173600
Record name Dibenzyl terephthalate
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Molecular Weight

346.4 g/mol
Source PubChem
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CAS No.

19851-61-7
Record name 1,4-Bis(phenylmethyl) 1,4-benzenedicarboxylate
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Record name Dibenzyl terephthalate
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Record name Dibenzyl terephthalate
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Record name Dibenzyl terephthalate
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Foundational & Exploratory

Dibenzyl Terephthalate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 19851-61-7

This guide provides an in-depth technical overview of Dibenzyl terephthalate (B1205515), a significant chemical compound in polymer science and organic synthesis. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, and applications.

Chemical and Physical Properties

Dibenzyl terephthalate is a diester of terephthalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure, consisting of a central terephthalate core with two benzyl ester groups, imparts specific physical and chemical characteristics.[1][2]

Identifiers and Molecular Characteristics
PropertyValue
CAS Number 19851-61-7
Molecular Formula C22H18O4[2][3][4]
Molecular Weight 346.38 g/mol [3][4][5]
IUPAC Name dibenzyl benzene-1,4-dicarboxylate[6]
Canonical SMILES C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3[2]
Physical Properties
PropertyValue
Melting Point 95-99°C[2][3][4]
Boiling Point 441.12°C (estimate)[3][4]
Density 1.1637 g/cm³ (estimate)[3][4]
Appearance Off-White to Pale Yellow Solid[3][4]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol, ether, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly).[2][3][4]
Spectroscopic Data

Characterization of this compound is typically performed using spectroscopic methods. Fourier-transform infrared (FTIR) spectroscopy reveals characteristic absorption bands for the carbonyl (C=O) and ether (C-O) bonds of the ester groups.[2] Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.[7]

Synthesis of this compound

This compound can be synthesized through several routes, most notably via direct esterification or transesterification. A particularly relevant method involves the chemical recycling of polyethylene (B3416737) terephthalate (PET).

Experimental Protocol: Synthesis from PET via Transesterification

This method demonstrates the depolymerization of PET using benzyl alcohol.[7]

Materials:

  • Polyethylene terephthalate (PET) plastic (e.g., from beverage bottles)

  • Benzyl alcohol

  • Catalyst (e.g., zinc acetate)[2]

  • Reflux apparatus

Procedure:

  • Clean and shred the PET plastic into small pieces.

  • In a round-bottom flask, combine the shredded PET with an excess of benzyl alcohol.

  • Add a catalytic amount of zinc acetate.

  • Heat the mixture to reflux (approximately 145°C) with constant stirring.[2]

  • Maintain the reflux for a period of 20 to 28 hours to ensure complete depolymerization.[2]

  • After cooling, the product, this compound, can be isolated and purified through recrystallization or column chromatography.

  • Characterization of the final product is confirmed using techniques such as melting point determination, Thin-Layer Chromatography (TLC), IR, and NMR spectroscopy.[7]

Experimental Protocol: Synthesis from Terephthaloyl Chloride

An alternative laboratory synthesis involves the reaction of terephthaloyl chloride with benzyl alcohol.[7]

Materials:

Procedure:

  • Dissolve terephthaloyl chloride in the anhydrous solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere.

  • Slowly add a stoichiometric amount of benzyl alcohol to the solution.

  • Add the base dropwise to the reaction mixture to scavenge the hydrochloric acid that is formed.

  • Stir the reaction at room temperature until completion, which can be monitored by TLC.

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude this compound is then purified, typically by recrystallization from a suitable solvent.

Key Chemical Reactions and Pathways

This compound, as an ester, undergoes typical reactions such as hydrolysis and transesterification.

  • Hydrolysis: In the presence of an acid or base catalyst and water, this compound can be hydrolyzed back to terephthalic acid and benzyl alcohol.[1]

  • Transesterification: It can react with other alcohols to form different terephthalate esters, a reaction that is fundamental to its role in polymer chemistry.[1]

Below is a diagram illustrating the synthesis of this compound from PET.

Synthesis_of_Dibenzyl_terephthalate_from_PET cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products PET Polyethylene Terephthalate (PET) (C10H8O4)n Dibenzyl_Terephthalate This compound (C22H18O4) PET->Dibenzyl_Terephthalate Transesterification Ethylene_Glycol Ethylene Glycol (C2H6O2) PET->Ethylene_Glycol Benzyl_Alcohol Benzyl Alcohol (C7H8O) Benzyl_Alcohol->Dibenzyl_Terephthalate Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Dibenzyl_Terephthalate Heat Heat (~145°C) Heat->Dibenzyl_Terephthalate

Caption: Synthesis of this compound from PET.

Applications and Relevance

This compound has several important applications, primarily in the field of polymer chemistry.

  • Chemical Recycling of PET: It is a key intermediate in the chemical recycling of PET waste, converting it into a valuable chemical feedstock.[1][2] This contributes to a more sustainable and circular economy for plastics.

  • Plasticizer: It has been investigated as a plasticizer in rubber formulations, where it can improve mechanical properties.[2]

  • Monomer for Polyester Synthesis: this compound can serve as a monomer in the production of various polyesters.[1]

  • Flame Retardants: Its incorporation into materials can enhance their flame resistance.[2]

  • Synthesis of Natural Products: It is used in the laboratory synthesis of Pharacine, a natural p-cyclophane.[3][4]

While direct applications in drug development are not widely documented, its role as a building block in organic synthesis and its properties as a plasticizer could be of interest in the formulation of drug delivery systems or medical devices. The biocompatibility and degradation products (terephthalic acid and benzyl alcohol) would be critical considerations for any such application.

References

Solubility of Dibenzyl Terephthalate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl terephthalate (B1205515) in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a strong theoretical framework, inferred solubility profiles based on structurally related compounds, and detailed experimental protocols to enable researchers to determine precise solubility data.

Introduction to Dibenzyl Terephthalate

This compound is a diester of terephthalic acid and benzyl (B1604629) alcohol, with the chemical formula C₂₂H₁₈O₄. It is a white to off-white solid crystalline powder. Its structure, featuring two benzyl groups, imparts a significant degree of aromatic and non-polar character, which governs its solubility in various organic solvents. Understanding its solubility is critical for its synthesis, purification, formulation, and various industrial applications.

Inferred Solubility Profile

While specific quantitative solubility data for this compound is scarce, its solubility behavior can be inferred from the known properties of its parent molecule, terephthalic acid, and its structural analogue, dimethyl terephthalate.

Qualitative Solubility:

  • Soluble in: General sources indicate that this compound is soluble in organic solvents like ethanol (B145695) and ether.[1]

  • Slightly Soluble in: It is reported to be slightly soluble in chloroform (B151607) and ethyl acetate.

  • Recrystallization Solvent: The use of methanol (B129727) for the recrystallization of this compound during its synthesis suggests that it has moderate solubility in hot methanol and lower solubility in cold methanol, a key principle for effective purification.

Inference from Related Compounds:

  • Terephthalic Acid (TPA): TPA, the precursor to this compound, exhibits very low solubility in water and most organic solvents due to its strong intermolecular hydrogen bonding.[2][3] The esterification of TPA to form this compound breaks this hydrogen bonding network, leading to significantly increased solubility in organic solvents.

  • Dimethyl Terephthalate (DMT): DMT is more soluble than TPA in organic solvents. Given that this compound has larger, more non-polar benzyl groups compared to the methyl groups of DMT, it is expected to have a different solubility profile. It will likely show enhanced solubility in less polar organic solvents compared to DMT.

Based on these inferences, a qualitative solubility profile in a range of common organic solvents is presented in the table below. It is important to note that these are expected trends and should be confirmed by experimental determination.

Quantitative Solubility Data (Hypothetical)

As no specific quantitative data was found in the literature, the following table is a hypothetical representation of how experimentally determined solubility data for this compound could be presented. This table is for illustrative purposes only and is intended to serve as a template for researchers to populate with their own data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Methanol25Data not availableData not available
50Data not availableData not available
Ethanol25Data not availableData not available
50Data not availableData not available
Acetone25Data not availableData not available
50Data not availableData not available
Ethyl Acetate25Data not availableData not available
50Data not availableData not available
Chloroform25Data not availableData not available
50Data not availableData not available
Toluene25Data not availableData not available
50Data not availableData not available
N,N-Dimethylformamide (DMF)25Data not availableData not available
50Data not availableData not available

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for this compound, established experimental methods such as the Isothermal Saturation Method and the Gravimetric Method are recommended.

Isothermal Saturation Method

This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Apparatus:

  • Thermostatic shaker or water bath with temperature control (±0.1 °C)

  • Sealed vials or flasks

  • Magnetic stirrer and stir bars (optional)

  • Analytical balance

  • Syringes and filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the desired organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in the thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed at the constant temperature for several hours to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a pre-warmed or pre-cooled syringe to the experimental temperature to avoid precipitation. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial.

  • Analysis: Accurately weigh the filtered solution. Dilute an aliquot of the saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (e.g., HPLC or UV-Vis).

  • Quantification: Determine the concentration of this compound in the diluted sample using a pre-validated analytical method with a proper calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L) based on the concentration of the diluted sample, the dilution factor, and the density of the solvent if necessary.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility.

Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus:

  • Thermostatic shaker or water bath

  • Sealed vials or flasks

  • Analytical balance

  • Pipettes

  • Evaporating dish or watch glass

  • Oven

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-3 of the Isothermal Saturation Method.

  • Sampling: Carefully pipette a known volume of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or a well-ventilated area. The use of a rotary evaporator can expedite this process.

  • Drying: Once the solvent has evaporated, place the evaporating dish in an oven at a temperature below the melting point of this compound (m.p. ~98-99°C) to remove any residual solvent. Dry to a constant weight.

  • Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.

  • Calculation: The mass of the dissolved this compound is the final mass of the dish and solid minus the initial mass of the empty dish. The solubility can then be expressed as mass per volume of solvent.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method followed by analytical quantification.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solid Excess Solid Solute (this compound) mix Mix in Sealed Vial prep_solid->mix prep_solvent Known Volume of Organic Solvent prep_solvent->mix equilibrate Agitate at Constant Temperature (24-72h) mix->equilibrate settle Allow Solid to Settle equilibrate->settle sample Withdraw & Filter Supernatant settle->sample dilute Dilute Sample sample->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate Solubility analyze->calculate solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions solute_polarity Molecular Polarity (Aromatic, Ester Groups) solubility Solubility of This compound solute_polarity->solubility solute_size Molecular Size & Shape solute_size->solubility solute_interactions Intermolecular Forces (van der Waals, Dipole-Dipole) solute_interactions->solubility solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility temperature Temperature temperature->solubility pressure Pressure (for gases) pressure->solubility

References

Dibenzyl terephthalate melting point and thermal stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Melting Point and Thermal Stability of Dibenzyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of the physicochemical properties of dibenzyl terephthalate, with a specific focus on its melting point and thermal stability. The information is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize or are investigating this compound.

Physicochemical Properties of this compound

This compound (CAS No. 19851-61-7) is a diester formed from terephthalic acid and benzyl (B1604629) alcohol, with the chemical formula C₂₂H₁₈O₄.[1][2] Its molecular structure, featuring two benzyl groups attached to a central terephthalate moiety, contributes significantly to its physical properties, including its melting point and high thermal stability.[1][3] This compound is noted for its applications in polymer chemistry, particularly as a key product in the chemical recycling of polyethylene (B3416737) terephthalate (PET) waste.[1][3]

Quantitative Data Summary

The key physical and thermal properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₂₂H₁₈O₄[1][4]
Molecular Weight 346.38 g/mol [4][5]
CAS Number 19851-61-7[1][4]
Melting Point 95-97°C[4][5][6]
98-99°C[3][7]
Boiling Point 500°C at 760 mmHg[6]
441.12°C (rough estimate)[4][5]
Appearance Off-White to Pale Yellow Solid[5][6]
Solubility Soluble in organic solvents like ethanol, ether, chloroform (B151607) (slightly), and ethyl acetate (B1210297) (slightly). Insoluble in water.[3][5][6]

Thermal Stability Analysis

This compound exhibits high thermal stability, a characteristic that makes it suitable for high-temperature applications.[3] Its degradation process produces aromatic char residues that possess enhanced thermal stability, allowing the material to maintain structural integrity at temperatures exceeding 350°C.[1] This behavior is advantageous in processes like polymerization, where it serves as a monomer for producing polyester (B1180765) resins at temperatures ranging from 200-250°C.[1] The thermal stability of materials like this compound is typically evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8]

Experimental Protocols

Detailed experimental data for the thermal analysis of this compound is not extensively published. However, standard methodologies for compounds of this nature can be applied. The following protocols are based on established procedures for thermal analysis of organic esters and polymers.[8][9]

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a primary technique for determining the melting point and other thermal transitions of a material.[10][11]

  • Instrumentation: A heat-flux or power-compensated Differential Scanning Calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

  • DSC Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a temperature sufficiently above the expected melting point (e.g., 150°C).

    • Heating Rate: A standard heating rate of 10°C/min is typically used.[8]

    • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.[8]

  • Data Acquisition: Place the sample and reference pans into the DSC cell. Initiate the temperature program and record the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis: The melting point (Tm) is determined from the resulting DSC curve. It is typically identified as the peak temperature of the endothermic melting event.[11] The area under the peak corresponds to the heat of fusion.

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis is used to measure the change in mass of a sample as a function of temperature, providing critical data on its thermal stability and decomposition profile.[9][12]

  • Instrumentation: A Thermogravimetric Analyzer.

  • Sample Preparation: Weigh 5-10 mg of the this compound sample directly into a TGA crucible (typically alumina (B75360) or platinum).

  • TGA Parameters:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a high temperature where complete decomposition is expected (e.g., 600°C).[8]

    • Heating Rate: A heating rate of 10°C/min is standard.[8][9]

    • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidation.[8][9]

  • Data Acquisition: Load the sample crucible into the TGA furnace. Start the temperature program and continuously record the sample's mass as a function of temperature.

  • Data Analysis: Plot the percentage of mass loss versus temperature to generate a TGA curve. The onset of decomposition (Tonset) and the temperature of maximum weight loss (Tmax), determined from the derivative of the TGA curve (DTG curve), are key indicators of thermal stability.[8][9]

Visualization of Experimental Workflow

The logical flow for the characterization of this compound, from synthesis to thermal analysis, is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_thermal Thermal Analysis cluster_spectro Structural Verification cluster_data Data Output synthesis Synthesis of Dibenzyl Terephthalate purification Purification (e.g., Recrystallization) synthesis->purification dsc DSC Analysis purification->dsc Characterize tga TGA Analysis purification->tga Characterize ftir FTIR Spectroscopy purification->ftir Verify nmr NMR Spectroscopy purification->nmr Verify melting_point Melting Point (Tm) Heat of Fusion (ΔHf) dsc->melting_point stability Decomposition Temp (Td) Mass Loss Profile tga->stability structure_confirm Structural Confirmation ftir->structure_confirm nmr->structure_confirm

Caption: Workflow for this compound Characterization.

References

An In-depth Technical Guide to Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzyl terephthalate (B1205515), a significant diester compound. The document details its chemical identity, physicochemical properties, synthesis methodologies, and key applications, with a focus on its role in polymer chemistry and sustainable materials science.

Chemical Identity and Structure

Dibenzyl terephthalate is a diester formed from terephthalic acid and two benzyl (B1604629) alcohol molecules.[1] Its structure features a central para-substituted benzene (B151609) ring symmetrically esterified with two benzyl groups.[2] This molecular architecture, particularly the benzyl ester linkages, enhances its solubility in organic solvents compared to aliphatic terephthalate esters.[2]

The systematic IUPAC name for this compound is dibenzyl benzene-1,4-dicarboxylate or 1,4-benzenedicarboxylic acid, bis(phenylmethyl) ester .[2][3] It is identified by the CAS Registry Number 19851-61-7.[2]

Physicochemical Properties

This compound is an off-white to pale yellow solid at room temperature.[4] Its properties are crucial for its applications, particularly its high thermal stability, which makes it suitable for high-temperature processes.[2] A summary of its key quantitative data is presented in the table below.

PropertyValueReference
IUPAC Name dibenzyl benzene-1,4-dicarboxylate[2][3]
Synonyms 1,4-Benzenedicarboxylic Acid, Bis(phenylmethyl) Ester[2]
CAS Number 19851-61-7[2][5]
Molecular Formula C₂₂H₁₈O₄[2][5]
Molecular Weight 346.38 g/mol [2][5]
Melting Point 95-99°C[2][4][5]
Boiling Point ~441.12°C (estimated)[5][6]
Density ~1.16-1.208 g/cm³ (estimated)[4][5]
Solubility Soluble in chloroform, ethyl acetate (B1210297), ethanol, ether; Insoluble in water.[2][4][6]
XLogP3 5.3 (indicating high hydrophobicity)[2]

Synthesis and Experimental Protocols

This compound can be synthesized via several routes, most notably through the chemical recycling of polyethylene (B3416737) terephthalate (PET) or by direct esterification. These methods are detailed below.

This protocol describes the depolymerization of PET using benzyl alcohol, a process significant for chemical recycling.[7][8] The reaction employs a zinc acetate catalyst to facilitate the transesterification at atmospheric pressure.[7][8]

Experimental Protocol:

  • Place 3.0 g of PET, cut into approximately 0.25 in. x 0.25 in. squares, into a 100-mL round-bottom flask.[8]

  • Add a Teflon-coated stir bar, 30 mL of benzyl alcohol, and 0.6 g of zinc acetate to the flask.[8]

  • Attach a water-cooled condenser and reflux the stirred mixture for 24 hours.[8] The reaction is typically conducted at approximately 145°C.[1][2]

  • After reflux, wash the product mixture with 100 mL of distilled water and decant the water.[8]

  • Add 50 mL of methanol (B129727) to the product mixture and cool it in an ice bath to induce crystallization.[8]

  • Collect the resulting white crystals of crude this compound by suction filtration.[8]

  • The product can be further purified by recrystallization from methanol.[1] Characterization is typically performed using FTIR and NMR spectroscopy to confirm the structure.[1][2]

An alternative synthesis route involves the reaction of terephthaloyl chloride with benzyl alcohol.[7][8]

Experimental Protocol:

  • To a test tube containing 2.5 g of terephthaloyl chloride, add 10 mL of benzyl alcohol followed by 2 mL of pyridine.[8]

  • Place the mixture in a hot water bath maintained at 85°C for 15 minutes, stirring intermittently.[8]

  • Cool the product mixture to room temperature.[8]

  • Add 10–20 mL of methanol to the test tube and cool the contents in an ice bath to precipitate the product.[8]

  • Collect the crude product by suction filtration.[8] The purification and characterization steps are identical to those described in Method 1.[8]

Synthesis Workflow Diagram

G Synthesis Pathways of this compound cluster_0 Method 1: Transesterification cluster_1 Method 2: Direct Esterification PET Polyethylene Terephthalate (PET) Reflux Reflux (24h, ~145°C) PET->Reflux Benzyl_Alcohol1 Benzyl Alcohol Benzyl_Alcohol1->Reflux Zinc_Acetate Zinc Acetate (Catalyst) Zinc_Acetate->Reflux Crude_DBT1 Crude Product Mixture Reflux->Crude_DBT1 Purification Purification (Methanol Wash, Crystallization) Crude_DBT1->Purification Terephthaloyl_Chloride Terephthaloyl Chloride Heat_Bath Heat (15min, 85°C) Terephthaloyl_Chloride->Heat_Bath Benzyl_Alcohol2 Benzyl Alcohol Benzyl_Alcohol2->Heat_Bath Pyridine Pyridine Pyridine->Heat_Bath Crude_DBT2 Crude Product Mixture Heat_Bath->Crude_DBT2 Crude_DBT2->Purification DBT This compound (DBT) Purification->DBT

Caption: Synthesis pathways for this compound.

Applications and Mechanisms of Action

The primary utility of this compound lies in polymer and materials science, with emerging relevance in sustainable chemistry.

  • Monomer for Polymer Synthesis: It serves as a monomer in the production of polyesters.[1][2] The benzyl ester groups can enhance reactivity compared to conventional terephthalic acid derivatives during polymerization.[1]

  • Chemical Recycling of PET: A key application is its role as an intermediate in the chemical recycling of PET waste.[1][7] The depolymerization of PET to this compound allows for the recovery of valuable monomers from plastic waste, contributing to a circular economy.[1][2]

  • Plasticizers and Additives: It has been investigated as a plasticizer in rubber formulations and as a functional additive in advanced materials.[1][2] Its incorporation can improve thermal stability, crystallinity, and mechanical properties such as tensile strength in polymer systems.[1]

  • Precursor for Fine Chemicals: this compound is used in the laboratory synthesis of Pharacine, a natural p-cyclophane.[5][6][9]

In the context of drug development, the parent compound does not have a described signaling pathway or direct therapeutic use. However, isotopically labeled versions, such as Dibenzyl Phthalate-d4, are utilized as internal standards or tracers for quantitative analysis in pharmacokinetic and metabolic studies using techniques like GC-MS or LC-MS.[10]

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dibenzyl Terephthalate (B1205515)

This technical guide provides a comprehensive overview of Dibenzyl terephthalate, focusing on its chemical and physical properties, experimental protocols for its synthesis, and its current applications. The information is tailored for professionals in research and development.

Core Properties of this compound

This compound is a diester formed from terephthalic acid and benzyl (B1604629) alcohol.[1] Its chemical structure consists of a central terephthalate moiety with two benzyl groups attached via ester linkages.[1] This structure dictates its physical properties, such as its high thermal stability and solubility in organic solvents.[2]

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 346.38 g/mol [3]
346.4 g/mol [1][2][4]
Molecular Formula C₂₂H₁₈O₄[1][2][4]
CAS Number 19851-61-7[1][2]
Melting Point 98-99 °C[2][5]
95-97 °C[3]
Boiling Point 441.12 °C (estimate)[3]
Density 1.1637 (estimate)[3]
IUPAC Name dibenzyl benzene-1,4-dicarboxylate[1][2][4]

Experimental Protocol: Synthesis from PET

A prevalent method for synthesizing this compound is through the chemical recycling of polyethylene (B3416737) terephthalate (PET), a common plastic. This process involves the depolymerization of PET via transesterification with benzyl alcohol.[6][7]

Methodology

Objective: To synthesize this compound by depolymerizing PET waste.

Materials:

  • Polyethylene terephthalate (PET) waste (e.g., from beverage bottles)

  • Benzyl alcohol

  • Zinc acetate (B1210297) (catalyst)[5]

  • Methanol (for recrystallization)[1][5]

Procedure:

  • Reaction Setup: PET waste is refluxed in benzyl alcohol. A common reaction condition involves heating at a temperature range of 145-150°C.[1][5]

  • Catalysis: Zinc acetate is added to the mixture to catalyze the transesterification reaction.[1][5]

  • Reaction Time: The reaction is typically allowed to proceed for 20 to 28 hours to achieve high conversion rates.[1][5] During this time, the PET polymer chains are broken down and react with benzyl alcohol to form this compound.

  • Purification: After the reaction is complete, the resulting product is purified. A standard method is recrystallization from methanol.[1][5] This step removes unreacted benzyl alcohol and other impurities.

  • Characterization: The identity and purity of the synthesized this compound are confirmed using various analytical techniques, including:

    • Melting Point Determination: A sharp melting point around 98-99°C indicates a high degree of purity.[2][5]

    • Spectroscopy: Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the presence of the correct functional groups and the overall molecular structure.[2][5][6]

    • Chromatography: Thin-layer chromatography (TLC) can be used to assess the purity of the product.[5][6]

Workflow and Characterization Diagram

The following diagram illustrates the experimental workflow for the synthesis of this compound from PET and its subsequent characterization.

Synthesis_Workflow cluster_char Characterization Start Starting Materials (PET, Benzyl Alcohol) Reaction Transesterification (145-150°C, Zn(OAc)₂ catalyst) Start->Reaction Purification Purification (Recrystallization in Methanol) Reaction->Purification Product Pure Dibenzyl Terephthalate Purification->Product MP Melting Point Product->MP TLC TLC Product->TLC FTIR FTIR Spectroscopy Product->FTIR NMR NMR Spectroscopy Product->NMR

Caption: Workflow for Synthesis and Characterization.

Applications in Research and Development

This compound serves as a valuable compound in several areas of chemical and material science.

  • Polymer Chemistry: It is a monomer used in the synthesis of various polyesters and can act as a chain extender to enhance the molecular weight and mechanical properties of polyester (B1180765) systems.[1]

  • Chemical Recycling: Its synthesis from PET waste is a cornerstone of chemical recycling infrastructures, converting plastic waste into valuable chemical feedstock.[1]

  • Additive for Advanced Materials: It can be used as a functional additive, typically in concentrations of 2-15% by weight, to improve the thermal stability and processing characteristics of polymer matrices.[1]

  • Pharmaceutical Research: While direct applications in drug development are not widespread, it is utilized in the synthesis of other molecules. For instance, it is a precursor for Pharacine, a natural p-cyclophane.[3][8] The broader class of phthalates and esters are also investigated for roles in drug formulation and as plasticizers. Deuterium-labeled versions of related compounds are used as tracers and internal standards in quantitative analysis during drug development.[9]

References

An In-depth Technical Guide on the Synthesis of Dibenzyl Terephthalate from Terephthalic Acid and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibenzyl terephthalate (B1205515), a key intermediate in various chemical processes. The document details the prevalent synthetic routes originating from terephthalic acid and benzyl (B1604629) alcohol, offering in-depth experimental protocols, comparative data on reaction parameters, and purification methodologies.

Introduction to Dibenzyl Terephthalate Synthesis

This compound is a diester of terephthalic acid and benzyl alcohol. Its synthesis is primarily achieved through two main pathways: the direct esterification of terephthalic acid with benzyl alcohol and the transesterification of polyethylene (B3416737) terephthalate (PET) with benzyl alcohol. The selection of the synthesis route often depends on the availability of starting materials, desired product purity, and scalability of the process.

Reaction Pathways and Mechanisms

The fundamental chemical transformation in the synthesis of this compound involves the formation of two ester linkages between a central terephthaloyl core and two benzyl groups.

Direct Esterification Pathway

The direct esterification of terephthalic acid with benzyl alcohol is an acid-catalyzed equilibrium reaction. To drive the reaction toward the product side, an excess of benzyl alcohol is often used, and the water formed as a byproduct is typically removed.

Direct_Esterification_Pathway cluster_reactants Reactants TA Terephthalic Acid Intermediate Protonated Terephthalic Acid TA->Intermediate + H⁺ BA Benzyl Alcohol H H⁺ (Catalyst) DBT This compound Intermediate->DBT + 2 Benzyl Alcohol DBT->H - H⁺ Water Water

Caption: Reaction scheme for the direct esterification of terephthalic acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via direct esterification and transesterification.

Direct Esterification of Terephthalic Acid with Benzyl Alcohol

This method involves the direct reaction of the two primary reactants in the presence of an acid catalyst.

Materials:

  • Terephthalic acid

  • Benzyl alcohol

  • Sulfuric acid (or other suitable acid catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Methanol (B129727) (for recrystallization)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Reaction Setup: A round-bottom flask is charged with terephthalic acid and an excess of benzyl alcohol. The flask is equipped with a reflux condenser and a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of concentrated sulfuric acid is carefully added to the reaction mixture.

  • Heating: The mixture is heated to reflux, with the temperature maintained at the boiling point of benzyl alcohol. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess benzyl alcohol can be removed under reduced pressure.

  • Neutralization and Extraction: The residue is dissolved in an organic solvent and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.[1][2]

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.[1][2]

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent like methanol.[3]

Transesterification from Polyethylene Terephthalate (PET)

This approach utilizes PET as a starting material, offering a method for chemical recycling.

Materials:

  • Polyethylene terephthalate (PET) flakes

  • Benzyl alcohol

  • Zinc acetate (B1210297) (catalyst)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: PET flakes, benzyl alcohol, and zinc acetate are combined in a reaction vessel equipped with a reflux condenser and a stirrer.

  • Heating: The mixture is heated to a temperature of 145-150°C and refluxed for 20-28 hours.[3]

  • Isolation: After the reaction, the mixture is cooled, leading to the precipitation of the product. The solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from methanol to obtain pure this compound.[3]

Data Presentation: Comparative Analysis of Synthesis Parameters

The following tables summarize the quantitative data for the different synthesis methods.

Table 1: Direct Esterification of Terephthalic Acid

CatalystReactant Molar Ratio (Terephthalic Acid:Benzyl Alcohol)Temperature (°C)Reaction Time (hours)Yield (%)
Sulfuric Acid1:10 (approx.)RefluxNot SpecifiedNot Specified
p-Toluenesulfonic acidNot SpecifiedRefluxNot SpecifiedNot Specified

Note: Detailed quantitative data for the direct esterification of terephthalic acid with benzyl alcohol is limited in the reviewed literature.

Table 2: Transesterification from Polyethylene Terephthalate (PET)

CatalystPET to Benzyl Alcohol Ratio (w/v)Temperature (°C)Reaction Time (hours)Conversion (%)
Zinc AcetateNot Specified145-15020-2883-99[3]

Purification and Characterization

The purity of the final product is crucial for its intended applications.

Table 3: Purification of this compound

Purification MethodSolventTypical Purity Achieved
RecrystallizationMethanolHigh
Alkaline WashDichloromethane or Ethyl Acetate90-97% (for analogous diethyl terephthalate)[1]

The purified this compound can be characterized by various analytical techniques, including:

  • Melting Point: To assess purity.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O stretch of the ester).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

Experimental and Logical Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Isolation Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants Reactant Preparation (Terephthalic Acid/PET + Benzyl Alcohol) Catalysis Catalyst Addition (e.g., H₂SO₄, Zn(OAc)₂) Reactants->Catalysis Reaction Esterification / Transesterification (Heating and Reflux) Catalysis->Reaction Neutralization Neutralization (if acid catalyst used) Reaction->Neutralization Extraction Solvent Extraction Neutralization->Extraction Isolation Crude Product Isolation (Filtration/Evaporation) Extraction->Isolation Recrystallization Recrystallization from Methanol Isolation->Recrystallization Drying Drying of Purified Product Recrystallization->Drying Characterization Product Characterization (MP, IR, NMR) Drying->Characterization Final_Product Pure this compound Characterization->Final_Product

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Fundamental Reactions of Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fundamental reactions of Dibenzyl terephthalate (B1205515) (DBT), a significant compound in polymer chemistry and a potential building block in organic synthesis. This document details the primary reactions: synthesis, hydrolysis, transesterification, and reduction. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to support research and development activities.

Synthesis of Dibenzyl Terephthalate

This compound can be synthesized through several routes, most notably through the transesterification of polyethylene (B3416737) terephthalate (PET) and the reaction of terephthaloyl chloride with benzyl (B1604629) alcohol.

Synthesis from Polyethylene Terephthalate (PET)

This method represents a valuable chemical recycling process for PET waste. The transesterification of PET with benzyl alcohol in the presence of a catalyst yields this compound.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine shredded PET plastic, benzyl alcohol, and a catalytic amount of zinc acetate.[1]

  • Reaction Conditions: Heat the mixture to reflux at approximately 145-150°C.[1] The reaction time can vary from 20 to 28 hours to achieve a high conversion.[1]

  • Work-up and Purification: After cooling, the excess benzyl alcohol is removed. The crude product is then purified by recrystallization from methanol (B129727) to yield white crystals of this compound.[1]

Quantitative Data:

ParameterValueReference
Catalyst Zinc Acetate[1]
Temperature 145-150 °C[1]
Reaction Time 20-28 hours[1]
Yield Moderate[2]

Logical Workflow for Synthesis from PET:

start Start: Shredded PET, Benzyl Alcohol, Zinc Acetate reflux Reflux at 145-150°C for 20-28h start->reflux cool Cool Reaction Mixture reflux->cool remove_excess Remove Excess Benzyl Alcohol cool->remove_excess recrystallize Recrystallize from Methanol remove_excess->recrystallize product Pure this compound recrystallize->product

Experimental workflow for the synthesis of this compound from PET.

Synthesis from Terephthaloyl Chloride

A more direct laboratory-scale synthesis involves the reaction of terephthaloyl chloride with benzyl alcohol.[1]

Experimental Protocol:

  • Reaction Setup: Dissolve terephthaloyl chloride in a suitable anhydrous solvent (e.g., toluene) in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.

  • Addition of Reagents: Cool the solution in an ice bath. Add a solution of benzyl alcohol and a base (e.g., pyridine (B92270) or triethylamine) in the same solvent dropwise to the terephthaloyl chloride solution.

  • Reaction and Work-up: Allow the reaction to proceed to completion. The resulting mixture is then washed with dilute acid, water, and brine. The organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

Quantitative Data:

ParameterValueReference
Starting Materials Terephthaloyl Chloride, Benzyl Alcohol[1]
Base Pyridine or TriethylamineGeneral Knowledge
Solvent TolueneGeneral Knowledge
Yield HighGeneral Knowledge

Reaction Pathway for Synthesis from Terephthaloyl Chloride:

Terephthaloyl_Chloride Terephthaloyl Chloride Dibenzyl_Terephthalate This compound Terephthaloyl_Chloride->Dibenzyl_Terephthalate Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Terephthalate Base Base (Pyridine) Byproduct Pyridinium Hydrochloride Base->Byproduct

Synthesis of this compound from terephthaloyl chloride.

Hydrolysis of this compound

As an ester, this compound can undergo hydrolysis to yield terephthalic acid and benzyl alcohol. This reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification)

Experimental Protocol:

  • Reaction Setup: Dissolve this compound in a suitable solvent mixture (e.g., ethanol/water).

  • Reaction Conditions: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). Heat the mixture to reflux until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the terephthalic acid.

  • Isolation of Products: The terephthalic acid can be collected by filtration. The benzyl alcohol can be extracted from the aqueous filtrate with an organic solvent.

Quantitative Data (for analogous esters):

ParameterValueReference
Catalyst NaOH[3]
Kinetics Second-order[3]
Activation Energy (Ea) for PET Hydrolysis 63 kJ/mol[4]

Mechanism of Base-Catalyzed Hydrolysis:

DBT This compound Intermediate Tetrahedral Intermediate DBT->Intermediate + OH⁻ OH_minus OH⁻ Intermediate->DBT - OH⁻ (reversible) Terephthalate Terephthalate dianion Intermediate->Terephthalate - Benzyl Alcohol Benzyl_Alcohol Benzyl Alcohol DBT This compound DET Diethyl Terephthalate DBT->DET Benzyl_Alcohol Benzyl Alcohol DBT->Benzyl_Alcohol Ethanol Ethanol Ethanol->DET Catalyst Base Catalyst Catalyst->DET start Start: LiAlH₄ in Anhydrous Ether add_dbt Add this compound Solution start->add_dbt react Stir at Room Temperature add_dbt->react quench Quench with Water and NaOH (Fieser Work-up) react->quench filter Filter to Remove Aluminum Salts quench->filter extract Extract with Organic Solvent filter->extract purify Purify by Recrystallization/Chromatography extract->purify product 1,4-Benzenedimethanol purify->product

References

The Emergence of Dibenzyl Terephthalate in Polymer Chemistry: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl terephthalate (B1205515) (DBT), a diester of terephthalic acid and benzyl (B1604629) alcohol, has carved a significant niche in the landscape of polymer chemistry. While not as commercially ubiquitous as its polyester (B1180765) counterpart, polyethylene (B3416737) terephthalate (PET), the scientific journey of DBT is intrinsically linked to the development and, more importantly, the sustainable lifecycle of PET. Initially investigated as a model compound to unravel the complexities of esterification and transesterification reactions, DBT has emerged as a crucial intermediate in the chemical recycling of PET waste, offering a pathway to a circular economy for plastics. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of dibenzyl terephthalate, along with an exploration of its role in polymer synthesis.

Historical Context and Discovery

The story of this compound is a chapter that follows the main narrative of polyethylene terephthalate. PET was first patented in 1941 by John Rex Whinfield and James Tennant Dickson, heralding the age of polyesters. However, the significance of this compound came to light much later, primarily between the 1980s and the 2000s, driven by the growing need for effective PET recycling methods. Researchers identified that benzyl alcohol could serve as a transesterification agent to break down the long polymer chains of PET into soluble terephthalate units, with this compound being a key product of this depolymerization. This discovery positioned DBT not as a primary monomer for large-scale polymer production, but as a valuable chemical intermediate in the burgeoning field of plastics recycling and upcycling.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its application in synthesis and material science.

PropertyValueReference
IUPAC Name dibenzyl benzene-1,4-dicarboxylate
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
CAS Number 19851-61-7
Melting Point 98-99 °C[1]
Appearance White crystalline solid
Solubility Soluble in many organic solvents, insoluble in water.

Synthesis of this compound: Experimental Protocols

There are three primary methods for the synthesis of this compound, each with its own set of advantages and applications.

Direct Esterification of Terephthalic Acid and Benzyl Alcohol

This method involves the direct reaction of terephthalic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine terephthalic acid (1 equivalent), benzyl alcohol (2.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.1 equivalents). Toluene (B28343) is used as the azeotropic solvent.

  • Reaction Execution: Heat the mixture to reflux. The water formed during the esterification is removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) to yield pure this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Terephthalic Acid Terephthalic Acid Reflux with Dean-Stark Trap Reflux with Dean-Stark Trap Terephthalic Acid->Reflux with Dean-Stark Trap Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Reflux with Dean-Stark Trap p-Toluenesulfonic Acid (catalyst) p-Toluenesulfonic Acid (catalyst) p-Toluenesulfonic Acid (catalyst)->Reflux with Dean-Stark Trap Toluene (solvent) Toluene (solvent) Toluene (solvent)->Reflux with Dean-Stark Trap Neutralization (NaHCO3) Neutralization (NaHCO3) Reflux with Dean-Stark Trap->Neutralization (NaHCO3) Cooling Washing (Brine) Washing (Brine) Neutralization (NaHCO3)->Washing (Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Brine)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Recrystallization (Ethanol) Recrystallization (Ethanol) Solvent Removal->Recrystallization (Ethanol) Product Product Recrystallization (Ethanol)->Product Pure this compound G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Terephthaloyl Chloride Terephthaloyl Chloride Stirring at Room Temperature Stirring at Room Temperature Terephthaloyl Chloride->Stirring at Room Temperature Benzyl Alcohol Benzyl Alcohol Benzyl Alcohol->Stirring at Room Temperature Pyridine (base) Pyridine (base) Pyridine (base)->Stirring at Room Temperature Dichloromethane (solvent) Dichloromethane (solvent) Dichloromethane (solvent)->Stirring at Room Temperature Washing (dil. HCl) Washing (dil. HCl) Stirring at Room Temperature->Washing (dil. HCl) Washing (NaHCO3) Washing (NaHCO3) Washing (dil. HCl)->Washing (NaHCO3) Washing (Brine) Washing (Brine) Washing (NaHCO3)->Washing (Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (Brine)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Recrystallization Recrystallization Solvent Removal->Recrystallization Product Product Recrystallization->Product Pure this compound G cluster_reactants Reactants cluster_reaction Depolymerization cluster_workup Work-up & Purification PET Flakes PET Flakes Reflux (145-150°C) Reflux (145-150°C) PET Flakes->Reflux (145-150°C) Benzyl Alcohol (excess) Benzyl Alcohol (excess) Benzyl Alcohol (excess)->Reflux (145-150°C) Zinc Acetate (catalyst) Zinc Acetate (catalyst) Zinc Acetate (catalyst)->Reflux (145-150°C) Benzyl Alcohol Recovery (distillation) Benzyl Alcohol Recovery (distillation) Reflux (145-150°C)->Benzyl Alcohol Recovery (distillation) Cooling Recrystallization (Methanol) Recrystallization (Methanol) Benzyl Alcohol Recovery (distillation)->Recrystallization (Methanol) Product Product Recrystallization (Methanol)->Product Pure this compound

References

The Role of Dibenzyl Terephthalate in Sustainable Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the global pursuit of a circular economy and sustainable chemical practices, the valorization of plastic waste has emerged as a critical area of research and development. Poly(ethylene terephthalate) (PET), a ubiquitous polymer in packaging and textiles, represents a significant waste stream. Chemical recycling of PET into value-added molecules offers a promising alternative to landfilling and incineration. Dibenzyl terephthalate (B1205515) (DBT), a diester derived from terephthalic acid and benzyl (B1604629) alcohol, is a key intermediate in this endeavor. This technical guide provides a comprehensive overview of the role of dibenzyl terephthalate in sustainable chemistry, detailing its synthesis from PET, its applications, and its environmental profile. This document is intended for researchers, scientists, and drug development professionals interested in sustainable chemical processes and materials.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in various chemical processes. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₂H₁₈O₄[1][2]
Molecular Weight 346.38 g/mol [1][2]
CAS Number 19851-61-7[1][2]
Appearance Off-white to pale yellow solid[1]
Melting Point 95-97 °C[1]
Boiling Point 500 °C at 760 mmHg[1]
Density 1.208 g/cm³[1]
Vapor Pressure 3.96E-10 mmHg at 25°C[1]
Solubility Insoluble in water; slightly soluble in chloroform (B151607) and ethyl acetate (B1210297)[1]

Synthesis of this compound from Poly(ethylene terephthalate) Waste

The primary route to sustainably sourced this compound is through the chemical recycling of post-consumer PET. The most common method is glycolysis, a transesterification process where PET is depolymerized using an excess of an alcohol, in this case, benzyl alcohol, in the presence of a catalyst.

Experimental Protocol: Catalytic Glycolysis of PET

This protocol outlines a general laboratory procedure for the synthesis of this compound from PET waste. Optimization of reaction conditions is crucial to maximize yield and purity.

Materials:

  • Post-consumer PET flakes (cleaned and dried)

  • Benzyl alcohol

  • Zinc acetate (catalyst)

  • Methanol (B129727) (for purification)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Crystallization dish

Procedure:

  • Reaction Setup: In a round-bottom flask, combine post-consumer PET flakes, an excess of benzyl alcohol (e.g., a 1:5 mass ratio of PET to benzyl alcohol), and a catalytic amount of zinc acetate (e.g., 0.5% by weight of PET).

  • Depolymerization: Heat the mixture to reflux (approximately 205°C) with continuous stirring. The reaction time can vary from 2 to 8 hours, depending on the desired conversion rate. The progress of the reaction can be monitored by the dissolution of the PET flakes.

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. The crude this compound will precipitate out of the solution.

  • Purification: Separate the crude product by filtration. Wash the solid with methanol to remove excess benzyl alcohol and other impurities.

  • Recrystallization: For higher purity, recrystallize the this compound from a suitable solvent such as methanol or ethanol.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Yield: The yield of this compound can vary significantly depending on the reaction conditions, including the catalyst used, reaction time, temperature, and the ratio of reactants. While specific quantitative data for optimized processes are often proprietary, laboratory-scale syntheses have reported moderate to high yields. For instance, studies on the glycolysis of PET to its monomer, bis(2-hydroxyethyl) terephthalate (BHET), which is a related process, have achieved yields of up to 86.1% under optimized conditions (160°C, 80 min, 5 wt% catalyst, PET:EG = 1:5 molar ratio).[3]

Applications in Sustainable Chemistry

This compound serves as a versatile platform molecule with several applications in sustainable chemistry, contributing to the development of greener products and processes.

Monomer for Polyester Synthesis

DBT can be used as a monomer in the synthesis of new polyesters. Through polycondensation reactions with diols, it can form a variety of polyesters with tailored properties. This creates a closed-loop recycling system where PET waste is converted back into valuable polymers.

polyester_synthesis DBT This compound Polyester Polyester DBT->Polyester Polycondensation Diol Diol (e.g., Ethylene Glycol) Diol->Polyester BenzylAlcohol Benzyl Alcohol (byproduct) Polyester->BenzylAlcohol

Caption: Polycondensation of this compound with a diol to form polyester.

Sustainable Plasticizer

Plasticizers are additives that increase the flexibility and durability of polymers. Many conventional plasticizers, such as certain phthalates, have raised environmental and health concerns. This compound is being investigated as a potentially safer and more sustainable alternative. Its performance as a plasticizer in polymers like PVC is an active area of research. While comprehensive comparative data is still emerging, related terephthalate plasticizers like DOTP (Dioctyl terephthalate) have shown comparable or even superior performance to traditional phthalates in terms of low volatility, high thermal stability, and better migration resistance.[4][5]

Intermediate in Chemical Synthesis

DBT can be hydrolyzed to produce high-purity terephthalic acid, a key building block for a wide range of chemicals and materials, including PET itself. This provides a pathway to "upcycle" PET waste into virgin-quality raw materials.

Environmental and Toxicological Profile

A critical aspect of any "sustainable" chemical is its environmental footprint and toxicological profile.

Biodegradability
Aquatic Toxicity

The ecotoxicity of this compound is an important consideration for its potential environmental impact. The following table summarizes available acute toxicity data.

OrganismTest DurationEndpointValue (mg/L)Reference
Fathead Minnow (Pimephales promelas) 96 hoursLC50309[7]
Water Flea (Daphnia magna) 48 hoursEC504.9[7]

LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test population. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test population (in this case, immobilization).

Based on these values, this compound exhibits moderate acute toxicity to aquatic organisms.

Endocrine Disruption Potential

Some phthalates have been identified as endocrine-disrupting chemicals (EDCs) due to their ability to interfere with hormonal systems. Studies have investigated the estrogenic activity of this compound.

Signaling Pathway: Estrogen Receptor Activation

This compound has been shown to exhibit both estrogen agonist and antagonist properties in vitro.[8] As an agonist, it can mimic the natural hormone estradiol (B170435) (E2) by binding to and activating the estrogen receptor (ERα). This activation leads to a signaling cascade that can result in cellular proliferation. As an antagonist, it can block the binding of E2 to the receptor, thereby inhibiting its natural function.

estrogen_pathway cluster_cell Cell DBT Dibenzyl Terephthalate ER Estrogen Receptor (ERα) DBT->ER Binds to/Activates (Agonist activity) DBT->ER Blocks E2 binding (Antagonist activity) E2 Estradiol (E2) E2->ER Binds to/Activates Proliferation Cell Proliferation ER->Proliferation Promotes

Caption: Simplified diagram of estrogen receptor activation by this compound.

The finding that DBT can interact with the estrogen receptor suggests that its use as a replacement for other phthalates should be approached with caution and warrants further toxicological investigation.[8]

Experimental Workflows and Logical Relationships

Visualizing the processes involved in the synthesis and application of this compound can aid in understanding its role in a circular economy.

Workflow: From PET Waste to New Products

The following diagram illustrates the overall workflow for the chemical recycling of PET waste into new products using this compound as an intermediate.

pet_recycling_workflow PET_Waste Post-Consumer PET Bottles Shredding Shredding & Washing PET_Waste->Shredding PET_Flakes Clean PET Flakes Shredding->PET_Flakes Glycolysis Glycolysis with Benzyl Alcohol PET_Flakes->Glycolysis Crude_DBT Crude Dibenzyl Terephthalate Glycolysis->Crude_DBT Purification Purification (Recrystallization) Crude_DBT->Purification DBT Pure Dibenzyl Terephthalate Purification->DBT Polymer_Synthesis Polymer Synthesis DBT->Polymer_Synthesis Plasticizer_App Plasticizer Application DBT->Plasticizer_App New_Polyester New Polyester Products Polymer_Synthesis->New_Polyester Flexible_PVC Flexible PVC Products Plasticizer_App->Flexible_PVC

Caption: Workflow for the chemical recycling of PET to new products via DBT.

Conclusion

This compound represents a promising molecule in the advancement of sustainable chemistry. Its synthesis from PET waste provides a clear pathway for the chemical recycling of a major plastic pollutant, contributing to a more circular economy. Its potential applications as a monomer for new polyesters and as a more sustainable plasticizer highlight its versatility. However, a comprehensive assessment of its environmental and toxicological profile is crucial for its widespread adoption. While it shows moderate aquatic toxicity, its potential for endocrine disruption warrants further investigation to ensure it does not become a "regrettable substitution" for other problematic plasticizers. Continued research into optimizing its synthesis, fully characterizing its performance in various applications, and thoroughly evaluating its long-term environmental and health impacts will be essential in determining the ultimate role of this compound in a sustainable future.

References

An In-depth Technical Guide to the Safety and Handling of Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with the official SDS provided by the supplier. While this guide is compiled with diligence, specific quantitative toxicological and ecological data for Dibenzyl terephthalate (B1205515) is limited in publicly available literature. Much of the hazard information is based on general chemical safety principles and data from structurally similar compounds.

Chemical Identification and Physicochemical Properties

Dibenzyl terephthalate is a diester of terephthalic acid and benzyl (B1604629) alcohol. It is primarily used in the synthesis of other organic compounds and as a plasticizer.

Table 1: Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1,4-Benzenedicarboxylic acid, 1,4-bis(phenylmethyl) ester; Benzyl terephthalate
CAS Number 19851-61-7
Molecular Formula C22H18O4
Molecular Weight 346.38 g/mol

Table 2: Physicochemical Properties

PropertyValueCitation
Physical State Solid (Off-White to Pale Yellow)[1]
Melting Point 95-97°C[1]
Boiling Point 500°C at 760 mmHg[1]
Flash Point 252.6°C[1]
Density 1.208 g/cm³[1]
Solubility Insoluble in water. Slightly soluble in Chloroform and Ethyl Acetate.[1]
Vapor Pressure 3.96E-10 mmHg at 25°C[1]

Hazard Identification and Toxicological Summary

Table 3: Toxicological Data Summary

EndpointResultCitation
Acute Oral Toxicity No data available[2]
Acute Dermal Toxicity No data available[2]
Acute Inhalation Toxicity No data available[2]
Skin Corrosion/Irritation No data available[2]
Serious Eye Damage/Irritation No data available[2]
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available[2]
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Ecological Information: Specific ecotoxicity data for this compound, including its effects on fish, daphnia, and algae, is largely unavailable.[2] Due to its insolubility in water, significant mobilization in aquatic environments may be limited. However, its persistence and bioaccumulation potential are unknown.[2] Proper disposal is crucial to prevent environmental contamination.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe handling and storage are paramount to minimize exposure and ensure laboratory safety.

Handling Precautions
  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid formation of dust and aerosols.

  • Avoid contact with skin, eyes, and clothing.

  • Use non-sparking tools to prevent ignition sources.

  • Wash hands thoroughly after handling.

Storage Conditions
  • Store in a tightly closed container.

  • Keep in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for the specific procedures to determine the appropriate PPE. The following are general recommendations for handling solid chemicals of unknown toxicity:

  • Eye/Face Protection: Wear chemical safety goggles. For operations with a splash hazard, a face shield is recommended.[7]

  • Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[7][8] Ensure gloves are inspected before use.

  • Respiratory Protection: If handling procedures may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter may be necessary.[9] All respirator use must be in accordance with a respiratory protection program.

  • Footwear: Closed-toe shoes are mandatory in laboratory settings.[9]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound assess_risk Assess Risk of Exposure (e.g., dust, splash) start->assess_risk select_ppe Select Appropriate PPE assess_risk->select_ppe eye_protection Eye Protection: Safety Goggles / Face Shield select_ppe->eye_protection skin_protection Skin Protection: Lab Coat & Chemical-Resistant Gloves select_ppe->skin_protection respiratory_protection Respiratory Protection: (if dust/aerosol risk) NIOSH-approved respirator select_ppe->respiratory_protection end_ppe Proceed with Handling eye_protection->end_ppe skin_protection->end_ppe respiratory_protection->end_ppe

Figure 1: Workflow for Selecting Personal Protective Equipment.

Emergency Procedures

First-Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]

  • Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

This compound is a solid organic material and will burn if ignited.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][11][12][13]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream as it may spread the fire.

  • Specific Hazards: Thermal decomposition can produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 3.3. Avoid breathing dust.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1][14][15] Avoid creating dust. Clean the spill area with soap and water.[14]

Spill_Response_Workflow cluster_spill Chemical Spill Response Protocol spill_detected Spill Detected assess_spill Assess Spill Size and Risk spill_detected->assess_spill minor_spill Minor Spill (Can be handled by lab personnel) assess_spill->minor_spill major_spill Major Spill (Requires external assistance) assess_spill->major_spill large volume or high hazard don_ppe Don Appropriate PPE minor_spill->don_ppe Yes evacuate Evacuate Immediate Area major_spill->evacuate Yes contain_spill Contain Spill (Prevent spreading) don_ppe->contain_spill cleanup Clean Up Spill (Sweep/scoop solid material) contain_spill->cleanup decontaminate Decontaminate Area (Wash with soap and water) cleanup->decontaminate dispose Dispose of Waste (In labeled, sealed container) decontaminate->dispose end_spill Spill Response Complete dispose->end_spill notify_ehs Notify Emergency Services / EHS evacuate->notify_ehs notify_ehs->end_spill

References

theoretical yield calculation for Dibenzyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Yield Calculation for the Synthesis of Dibenzyl Terephthalate (B1205515)

This guide provides a comprehensive overview of the theoretical yield calculation for the synthesis of dibenzyl terephthalate, a diester formed from terephthalic acid and benzyl (B1604629) alcohol.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It outlines the fundamental principles, experimental considerations, and a step-by-step calculation based on a common laboratory-scale synthesis protocol.

Introduction to this compound Synthesis

This compound is synthesized through several chemical pathways, including the transesterification of polyethylene (B3416737) terephthalate (PET) and the reaction of terephthaloyl chloride with benzyl alcohol.[1][2] However, a prevalent and instructive method for laboratory synthesis is the direct acid-catalyzed esterification of terephthalic acid with benzyl alcohol, a reaction commonly known as Fischer-Speier esterification.[3][4][5] This process involves heating the dicarboxylic acid and the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the corresponding ester and water.[3] To favor the formation of the product, the equilibrium of this reversible reaction is often shifted by using an excess of one reactant or by removing the water as it is formed.[3][4][6]

The Balanced Chemical Reaction

The synthesis of this compound from terephthalic acid and benzyl alcohol proceeds according to the following balanced chemical equation:

C₈H₆O₄ (Terephthalic Acid) + 2 C₇H₈O (Benzyl Alcohol) ⇌ C₂₂H₁₈O₄ (this compound) + 2 H₂O (Water)

This equation indicates that one mole of terephthalic acid reacts with two moles of benzyl alcohol to produce one mole of this compound and two moles of water. This stoichiometric relationship is the foundation for the theoretical yield calculation.

Experimental Protocol: Fischer Esterification

The following is a representative experimental protocol for the synthesis of this compound, from which a theoretical yield can be calculated.

Materials:

  • Terephthalic acid

  • Benzyl alcohol

  • Sulfuric acid (concentrated)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine terephthalic acid and an excess of benzyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction temperature is typically the boiling point of benzyl alcohol.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the mixture with distilled water to remove the excess benzyl alcohol and sulfuric acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield white crystals of this compound.[7]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation involves the following steps:

  • Determine the moles of each reactant.

  • Identify the limiting reactant.

  • Calculate the moles of product that can be formed from the limiting reactant.

  • Convert the moles of product to grams.

Quantitative Data for Calculation

The following table summarizes the necessary quantitative data for a sample theoretical yield calculation.

CompoundMolecular FormulaMolar Mass ( g/mol )Sample Mass (g)Moles (mol)Molar Ratio
Terephthalic AcidC₈H₆O₄166.138.310.051
Benzyl AlcoholC₇H₈O108.1416.220.152
This compoundC₂₂H₁₈O₄346.38--1
Step-by-Step Calculation

Step 1: Calculate the moles of each reactant.

  • Moles of Terephthalic Acid:

    • Moles = Mass / Molar Mass

    • Moles = 8.31 g / 166.13 g/mol = 0.05 mol

  • Moles of Benzyl Alcohol:

    • Moles = Mass / Molar Mass

    • Moles = 16.22 g / 108.14 g/mol = 0.15 mol

Step 2: Identify the limiting reactant.

From the balanced equation, the stoichiometric ratio of terephthalic acid to benzyl alcohol is 1:2.

  • Required moles of Benzyl Alcohol for 0.05 mol of Terephthalic Acid:

    • 0.05 mol Terephthalic Acid × (2 mol Benzyl Alcohol / 1 mol Terephthalic Acid) = 0.10 mol Benzyl Alcohol

Since we have 0.15 mol of benzyl alcohol available, which is more than the required 0.10 mol, terephthalic acid is the limiting reactant.

Step 3: Calculate the theoretical moles of this compound.

The moles of product are determined by the moles of the limiting reactant.

  • Theoretical moles of this compound:

    • 0.05 mol Terephthalic Acid × (1 mol this compound / 1 mol Terephthalic Acid) = 0.05 mol this compound

Step 4: Calculate the theoretical yield in grams.

  • Theoretical Yield = Theoretical Moles × Molar Mass of Product

  • Theoretical Yield = 0.05 mol × 346.38 g/mol = 17.32 g

Therefore, the theoretical yield of this compound for this experiment is 17.32 grams .

Logical Workflow for Theoretical Yield Calculation

The following diagram illustrates the logical steps involved in calculating the theoretical yield.

Theoretical_Yield_Calculation cluster_calculations Calculation Steps cluster_product Product Information Mass_TA Mass of Terephthalic Acid Calc_Moles_TA Calculate Moles of Terephthalic Acid Mass_TA->Calc_Moles_TA MM_TA Molar Mass of Terephthalic Acid MM_TA->Calc_Moles_TA Mass_BA Mass of Benzyl Alcohol Calc_Moles_BA Calculate Moles of Benzyl Alcohol Mass_BA->Calc_Moles_BA MM_BA Molar Mass of Benzyl Alcohol MM_BA->Calc_Moles_BA Identify_Limiting Identify Limiting Reactant Calc_Moles_TA->Identify_Limiting Calc_Moles_BA->Identify_Limiting Calc_Moles_Product Calculate Moles of Product Identify_Limiting->Calc_Moles_Product Calc_Theoretical_Yield Calculate Theoretical Yield (g) Calc_Moles_Product->Calc_Theoretical_Yield MM_Product Molar Mass of This compound MM_Product->Calc_Theoretical_Yield

Caption: Workflow for calculating the theoretical yield of this compound.

Conclusion

The theoretical yield calculation is a critical step in synthetic chemistry, providing a benchmark against which the actual experimental yield can be compared to determine the reaction's efficiency (percent yield). The accuracy of this calculation hinges on a balanced chemical equation, precise molar masses, and a correct identification of the limiting reactant. This guide provides the necessary framework for researchers to confidently perform this calculation for the synthesis of this compound.

References

Spectroscopic Analysis of Dibenzyl Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Dibenzyl terephthalate (B1205515), a significant compound in various research and development applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, along with the experimental protocols for acquiring such data.

Introduction to Dibenzyl Terephthalate

This compound is an aromatic ester, a diester of terephthalic acid and benzyl (B1604629) alcohol. Its chemical structure consists of a central benzene (B151609) ring substituted with two carboxylate groups at the para positions, which are in turn esterified with benzyl groups. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in various scientific contexts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for complete characterization.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in its structure. The characteristic chemical shifts for the terephthalate moiety are observed around 8.10 ppm[1].

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.10Singlet4HAromatic protons of the central terephthalate ring (a)
~7.30-7.45Multiplet10HAromatic protons of the two benzyl groups (b)
~5.40Singlet4HMethylene (B1212753) protons of the two benzyl groups (-CH₂-) (c)

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methylene carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~165Carbonyl carbon of the ester group (C=O)
~135Quaternary aromatic carbon of the benzyl group (ipso-carbon)
~134Quaternary aromatic carbon of the terephthalate ring (ipso-carbon)
~129Aromatic carbons of the terephthalate ring (CH)
~128.5Aromatic carbons of the benzyl groups (CH)
~128Aromatic carbons of the benzyl groups (CH)
~67Methylene carbon of the benzyl group (-CH₂-)

Note: Predicted values are based on typical chemical shifts for aromatic esters.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of aromatic esters like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher) for data acquisition.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire the spectrum using a standard pulse sequence. Typically, a 90° pulse is used.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A wider spectral width is required (e.g., 0-200 ppm).

    • Due to the low natural abundance of ¹³C, a larger number of scans is typically necessary compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum will be dominated by absorptions from the ester functional group and the aromatic rings. Aromatic esters typically show a characteristic pattern of three strong peaks.[2]

FTIR Spectroscopic Data

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H stretching
~2980-2850WeakAliphatic C-H stretching (from -CH₂-)
~1720StrongC=O stretching of the aromatic ester
~1600, ~1450MediumC=C stretching of the aromatic rings
~1270StrongAsymmetric C-O-C stretching of the ester
~1100StrongSymmetric C-O-C stretching of the ester
~750-700StrongC-H out-of-plane bending of the aromatic rings

Note: Predicted values are based on typical FTIR frequencies for aromatic esters.

Experimental Protocol for FTIR Spectroscopy

The following is a general procedure for obtaining an FTIR spectrum.

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the prepared sample in the spectrometer's sample holder.

    • Record the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the significant absorption peaks.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_final_output Final Output Sample This compound Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep FTIR NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq FTIR_Acq FTIR Spectrometer FTIR_Prep->FTIR_Acq NMR_Analysis Process NMR Data (FT, Phasing, Baseline) Assign Chemical Shifts NMR_Acq->NMR_Analysis FTIR_Analysis Process FTIR Data (Background Subtraction) Assign Functional Groups FTIR_Acq->FTIR_Analysis Report Technical Report with Data Tables and Spectra NMR_Analysis->Report FTIR_Analysis->Report

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Aromaticity of Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the aromaticity of dibenzyl terephthalate (B1205515). Aromaticity, a cornerstone of organic chemistry, profoundly influences the physicochemical properties, stability, and reactivity of molecules. In dibenzyl terephthalate, the presence of three aromatic rings—one central terephthalate ring and two peripheral benzyl (B1604629) rings—dictates its electronic characteristics and potential interactions in various chemical and biological systems.

This compound is a diester of terephthalic acid and benzyl alcohol with the chemical formula C₂₂H₁₈O₄.[1] Its structure is characterized by a central benzene (B151609) ring substituted at the 1 and 4 positions by benzyloxycarbonyl groups. This molecule serves as a valuable model for understanding the interplay of multiple aromatic systems within a single structure. While it is primarily recognized for its applications in polymer chemistry, particularly in the recycling of polyethylene (B3416737) terephthalate (PET) and as a monomer for polyester (B1180765) resins, its fundamental aromatic nature is key to its properties.

Theoretical Framework of Aromaticity

Aromaticity is a chemical property of cyclic, planar molecules with a ring of resonance bonds that imparts increased stability. To be classified as aromatic, a compound must adhere to Hückel's rules:

  • It must be a cyclic molecule.

  • It must be planar.

  • The molecule must be fully conjugated, with a p-orbital on every atom in the ring.

  • It must contain a total of 4n+2 π electrons, where n is a non-negative integer (0, 1, 2, ...).

This compound contains three rings that fulfill these criteria: the central terephthalate ring and the two benzyl rings. The aromaticity of these rings can be quantitatively assessed through a combination of experimental and computational methods.

Quantitative Assessment of Aromaticity

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Aromatic Moieties in this compound

MoietyAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Terephthalate RingAromatic C-H~8.10~130
Carbonyl-substituted C-~134
Benzyl RingsAromatic C-H~7.30 - 7.50~128
Methylene-substituted C-~136

Note: These are predicted values based on spectral data of similar terephthalate and benzyl esters. Actual experimental values may vary.

Table 2: Exemplary Bond Lengths and HOMA Index for the Aromatic Rings of this compound

RingBondExemplary Bond Length (Å)HOMA Index
Terephthalate RingC1-C21.3950.985
C2-C31.390
C3-C41.395
C4-C51.395
C5-C61.390
C6-C11.395
Benzyl RingsC-C (average)1.3920.990

Note: These are idealized bond lengths for illustrative purposes, as a crystal structure for this compound is not publicly available. The HOMA (Harmonic Oscillator Model of Aromaticity) index ranges from 1 for a perfectly aromatic system (like benzene) to 0 for a non-aromatic system.

Table 3: Predicted Nucleus-Independent Chemical Shift (NICS) Values for this compound

RingNICS(0) (ppm)NICS(1) (ppm)
Terephthalate Ring-9.5-10.2
Benzyl Rings-9.8-10.5

Note: NICS values are typically calculated 1 Å above the ring center (NICS(1)) and at the ring center (NICS(0)). Negative values are indicative of aromaticity.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to probe the electronic environment of nuclei. The chemical shifts of protons (¹H) and carbon-13 (¹³C) in the aromatic rings provide direct evidence of aromatic character.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the aromatic region (typically 6-9 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • The spectral width should cover the aromatic and carbonyl regions (typically 120-170 ppm).

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilan, TMS).

Single-Crystal X-ray Diffraction

X-ray crystallography provides the precise three-dimensional structure of a molecule, including the bond lengths within the aromatic rings. This data is essential for calculating geometric indices of aromaticity, such as the HOMA index.

Methodology:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations.

    • Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Computational Protocols

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index is a geometric descriptor of aromaticity based on the deviation of bond lengths from an optimal value for a fully aromatic system.

Methodology:

  • Input Geometry: Obtain the bond lengths of the aromatic rings from a high-quality crystal structure or a geometry optimization calculation (e.g., using Density Functional Theory, DFT, with a suitable basis set like 6-31G*).

  • HOMA Calculation: Apply the HOMA formula for each ring: HOMA = 1 - [α/n * Σ(R_opt - R_i)²] where:

    • n is the number of bonds in the ring.

    • α is a normalization constant (e.g., 257.7 for C-C bonds).

    • R_opt is the optimal bond length for an aromatic bond (e.g., 1.388 Å for C-C).

    • R_i are the individual bond lengths in the ring.

Nucleus-Independent Chemical Shift (NICS)

NICS is a magnetic criterion for aromaticity. It involves calculating the magnetic shielding at a specific point within or above the center of a ring.

Methodology:

  • Geometry Optimization: Perform a geometry optimization of the this compound molecule using a quantum chemistry software package (e.g., Gaussian, ORCA). A common level of theory is B3LYP/6-311+G(d,p).

  • NICS Calculation:

    • Perform a NMR shielding calculation on the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method.

    • Place a "ghost" atom (Bq) at the geometric center of each aromatic ring (NICS(0)) and at a position 1 Å perpendicular to the ring center (NICS(1)).

    • The NICS value is the negative of the calculated isotropic magnetic shielding at the position of the ghost atom.

Logical Workflow for Aromaticity Assessment

The following diagram illustrates a logical workflow for a comprehensive assessment of the aromaticity of this compound.

Aromaticity_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_data_analysis Data Interpretation cluster_conclusion Conclusion exp_start This compound Sample nmr NMR Spectroscopy (¹H, ¹³C) exp_start->nmr xrd Single-Crystal X-ray Diffraction exp_start->xrd nmr_data Analyze Chemical Shifts nmr->nmr_data xrd_data Extract Bond Lengths xrd->xrd_data comp_start Molecular Structure geom_opt Geometry Optimization (DFT) comp_start->geom_opt nics NICS Calculation geom_opt->nics homa_analysis Calculate HOMA Index geom_opt->homa_analysis nics_analysis Analyze NICS Values nics->nics_analysis homa HOMA Calculation conclusion Quantify Aromaticity nmr_data->conclusion xrd_data->homa_analysis homa_analysis->conclusion nics_analysis->conclusion

Workflow for Aromaticity Assessment

Conclusion

The aromaticity of the three ring systems in this compound is a fundamental determinant of its chemical behavior. This guide provides a robust framework for its investigation, encompassing both experimental and computational approaches. While a complete quantitative analysis is contingent on the availability of specific experimental data, the methodologies outlined herein offer a clear path for researchers to thoroughly characterize the aromatic nature of this and similar molecules. Such an understanding is crucial for its application in materials science and for predicting its interactions in more complex chemical and biological environments.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dibenzyl Terephthalate from PET Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical recycling of polyethylene (B3416737) terephthalate (B1205515) (PET) waste into dibenzyl terephthalate, a valuable chemical intermediate. The synthesis involves the depolymerization of PET via transesterification with benzyl (B1604629) alcohol.

Introduction

Polyethylene terephthalate (PET) is a widely used polymer in packaging and textiles, leading to significant plastic waste. Chemical recycling of PET into value-added chemicals presents a sustainable solution to this environmental challenge. This protocol details the synthesis of this compound from PET waste through a transesterification reaction.[1][2] This process is achieved by refluxing PET in benzyl alcohol in the presence of a catalyst at atmospheric pressure.[1][2]

Quantitative Data Summary

The following table summarizes the quantitative data from experiments on the synthesis of this compound from PET waste, highlighting the effect of reaction time on the product's melting point.

Reaction Time (hours)CatalystTemperature (°C)Product Melting Point (°C)
20Zinc Acetate (B1210297)145-150-
24Zinc Acetate145-150-
28Zinc Acetate145-15098-99

Data extracted from a study by Wardani et al. (2005).[3]

Experimental Protocol

This protocol is based on the methodology described by Wardani et al. (2005).[3]

Materials:

  • PET waste (e.g., from beverage bottles), cut into small pieces

  • Benzyl alcohol

  • Zinc acetate

  • Methanol (B129727)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Crystallization dish

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of PET Waste:

    • Thoroughly clean and dry the PET waste to remove any contaminants.

    • Cut the PET into small pieces (approximately 1 cm x 1 cm) to increase the surface area for the reaction.

  • Reaction Setup:

    • Place 3.057 g of the prepared PET pieces into a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 30 mL of benzyl alcohol and 0.601 g of zinc acetate to the flask.[3]

    • Attach a reflux condenser to the flask and ensure a continuous flow of cooling water.

  • Transesterification Reaction:

    • Heat the reaction mixture to 145-150 °C using a heating mantle.[3]

    • Maintain the reaction at this temperature under reflux with continuous stirring for 28 hours to achieve a higher yield of the desired product.[3]

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the cooled mixture to remove any unreacted PET and the catalyst.

    • The filtrate, containing this compound and excess benzyl alcohol, is then subjected to purification.

    • Purify the crude product by recrystallization from methanol.[3]

    • Dissolve the crude product in a minimal amount of hot methanol and allow it to cool slowly to form crystals of this compound.

    • Collect the purified crystals by filtration and wash them with a small amount of cold methanol.

    • Dry the crystals completely before characterization.

  • Characterization:

    • Determine the melting point of the purified this compound. The expected melting point is around 98-99 °C.[3]

    • Further characterization can be performed using techniques such as Thin Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to confirm the purity and structure of the product.[1][3]

Visualizations

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis A PET Waste B Clean and Dry A->B C Cut into small pieces B->C D Mix PET, Benzyl Alcohol, and Zinc Acetate C->D E Reflux at 145-150 °C for 28 hours D->E F Cool Reaction Mixture E->F G Filter F->G H Recrystallize from Methanol G->H I Collect and Dry Crystals H->I J Melting Point Determination I->J K Spectroscopic Analysis (FTIR, NMR) J->K L TLC J->L

Caption: Experimental workflow for the synthesis of this compound from PET waste.

Diagram 2: Chemical Reaction Pathway

G PET PET Polymer Chain (...-O-CO-C6H4-CO-O-CH2-CH2-O-...)n DBT This compound (n C6H5CH2-O-CO-C6H4-CO-O-CH2C6H5) PET->DBT Transesterification EG Ethylene Glycol (n HO-CH2-CH2-OH) PET->EG BenzylAlcohol Benzyl Alcohol (2n C6H5CH2OH) BenzylAlcohol->DBT Catalyst Zinc Acetate (Catalyst) Catalyst->DBT Heat Heat (145-150 °C) Heat->DBT

Caption: Chemical reaction for the synthesis of this compound from PET.

References

Application Notes and Protocols for the Transesterification of PET with Benzyl Alcohol to Produce Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of dibenzyl terephthalate (B1205515) via the transesterification of polyethylene (B3416737) terephthalate (PET) with benzyl (B1604629) alcohol. This process offers a valuable method for the chemical recycling of post-consumer PET waste into a useful chemical intermediate. Protocols for both metal-catalyzed and base-catalyzed reaction conditions are presented, along with data on reaction efficiency, product purification, and characterization. These notes are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Polyethylene terephthalate (PET) is a widely used polymer in packaging and textiles, leading to significant plastic waste. Chemical recycling of PET through processes like glycolysis and alcoholysis provides a sustainable alternative to landfilling and mechanical recycling by breaking down the polymer into its constituent monomers or other valuable chemicals. The transesterification of PET with benzyl alcohol yields dibenzyl terephthalate, a useful intermediate in the synthesis of various organic compounds. This document outlines two primary methods for this conversion: a zinc acetate-catalyzed method and a more rapid base-catalyzed method.

Chemical Reaction and Mechanism

The overall reaction involves the depolymerization of PET by benzyl alcohol, where the ester linkages in the polymer chain are cleaved and replaced by benzyl esters, yielding this compound and ethylene (B1197577) glycol as a byproduct.

Transesterification Reaction PET PET Polymer (C10H8O4)n catalyst Catalyst (e.g., Zn(OAc)2 or NaOH) BenzylAlcohol Benzyl Alcohol (C7H8O) DBT This compound (C22H18O4) EG Ethylene Glycol (C2H6O2) catalyst->DBT + Heat catalyst->EG Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction cluster_Purification Purification cluster_Analysis Analysis prep_pet Cut PET into small pieces setup Combine PET, Benzyl Alcohol, and Catalyst in a flask prep_pet->setup reflux Heat to reflux with stirring setup->reflux cool Cool reaction mixture reflux->cool recrystallize Recrystallize from Methanol cool->recrystallize filtrate Filter to isolate crystals recrystallize->filtrate dry Dry the purified product filtrate->dry characterize Characterize product: - Melting Point - FTIR - NMR dry->characterize

Application Notes and Protocols for the Zinc Acetate-Catalyzed Synthesis of Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl terephthalate (B1205515) is a chemical compound of significant interest in various fields, including polymer chemistry and materials science. It serves as a valuable monomer and plasticizer. The synthesis of dibenzyl terephthalate can be efficiently achieved through esterification or transesterification reactions catalyzed by Lewis acids, with zinc acetate (B1210297) being a noteworthy catalyst due to its effectiveness, relatively low cost, and moderate environmental impact.

This document provides detailed application notes and experimental protocols for the synthesis of this compound from three common starting materials: polyethylene (B3416737) terephthalate (PET), terephthalic acid, and dimethyl terephthalate, using zinc acetate as a catalyst.

Data Presentation: Comparative Analysis of Synthesis Parameters

The following table summarizes the key reaction parameters and corresponding yields for the synthesis of this compound from different starting materials, catalyzed by zinc acetate. This data is compiled from various studies to provide a comparative overview for reaction optimization.

Starting MaterialMolar Ratio (Terephthalate Source:Benzyl (B1604629) Alcohol)Catalyst Loading (mol% relative to terephthalate source)Temperature (°C)Reaction Time (h)Yield (%)
PET1 : 10 (by weight)~1-2 (by weight)145-15020 - 2883-99[1]
Dimethyl Terephthalate1 : 21.01804~64 (conversion)[2][3]
Terephthalic Acid1 : 101.0150-1808 - 1270-85 (estimated)

Note: The yield for the reaction starting from terephthalic acid is an estimation based on typical esterification yields under similar conditions, as direct literature values with zinc acetate were not available. The conversion for the dimethyl terephthalate reaction is reported, and the final yield of this compound would be slightly lower.

Experimental Protocols

Protocol 1: Synthesis from Polyethylene Terephthalate (PET)

This protocol outlines the depolymerization of PET via transesterification with benzyl alcohol.

Materials:

  • Polyethylene terephthalate (PET) flakes (from recycled bottles, for example)

  • Benzyl alcohol

  • Zinc acetate dihydrate

  • Methanol (B129727) (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Filtration apparatus (Büchner funnel)

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine PET flakes, benzyl alcohol, and zinc acetate. A typical ratio is 1:10:0.1 by weight (PET:benzyl alcohol:zinc acetate).

  • Reaction: Heat the mixture to reflux at a temperature of 145-150°C with vigorous stirring.[1]

  • Reaction Time: Maintain the reflux for 20-28 hours. The reaction progress can be monitored by observing the dissolution of the PET flakes.[1]

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration.

  • Purification: Purify the crude product by recrystallization from hot methanol. Dissolve the solid in a minimal amount of boiling methanol and allow it to cool slowly to form crystals.

  • Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or vacuum oven.

Protocol 2: Synthesis from Dimethyl Terephthalate (DMT)

This protocol describes the transesterification of dimethyl terephthalate with benzyl alcohol.

Materials:

  • Dimethyl terephthalate (DMT)

  • Benzyl alcohol

  • Zinc acetate dihydrate

  • Round-bottom flask with a distillation head

  • Heating mantle with magnetic stirrer

  • Collection flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a distillation head, combine dimethyl terephthalate, benzyl alcohol, and zinc acetate. A molar ratio of 1:2.2 (DMT:benzyl alcohol) with 1 mol% of zinc acetate is a good starting point.

  • Reaction: Heat the mixture to 180-200°C with stirring. Methanol will be produced as a byproduct and should be distilled off to drive the reaction to completion.

  • Reaction Monitoring: Monitor the reaction by collecting the distilled methanol. The reaction is complete when methanol is no longer produced.

  • Workup: After cooling, the excess benzyl alcohol can be removed by vacuum distillation.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent like methanol or ethanol.

Protocol 3: Synthesis from Terephthalic Acid

This protocol details the direct esterification of terephthalic acid with benzyl alcohol.

Materials:

  • Terephthalic acid

  • Benzyl alcohol

  • Zinc acetate dihydrate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Toluene (B28343) (as an azeotropic agent)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine terephthalic acid, a molar excess of benzyl alcohol (e.g., 1:3 molar ratio), a catalytic amount of zinc acetate (e.g., 1-2 mol%), and an appropriate amount of toluene. Attach a Dean-Stark apparatus and a reflux condenser.

  • Reaction: Heat the mixture to reflux. The water formed during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: The reaction is complete when no more water is collected in the Dean-Stark trap.

  • Solvent Removal: After the reaction is complete, distill off the toluene and excess benzyl alcohol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from methanol or ethanol.

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (PET/DMT/Terephthalic Acid + Benzyl Alcohol) catalyst Add Zinc Acetate Catalyst start->catalyst 1. reaction Heating & Stirring (Reflux/Distillation) catalyst->reaction 2. cooling Cooling & Precipitation reaction->cooling 3. isolation Isolation (Filtration) cooling->isolation 4. purification Purification (Recrystallization) isolation->purification 5. drying Drying purification->drying 6. characterization Characterization (Melting Point, NMR, IR) drying->characterization 7. product This compound characterization->product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Catalytic Cycle

catalytic_cycle catalyst Zn(OAc)₂ activated_ester Activated Ester Complex catalyst->activated_ester Coordination ester R-COOR' (PET or DMT) ester->activated_ester alcohol Benzyl Alcohol (BnOH) intermediate Tetrahedral Intermediate alcohol->intermediate activated_ester->intermediate + BnOH intermediate->catalyst Regeneration product This compound (R-COOBn) intermediate->product byproduct R'OH (Ethylene Glycol or Methanol) intermediate->byproduct

References

Application Notes and Protocols for the Laboratory Synthesis of Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dibenzyl terephthalate (B1205515) (DBT) is a diester of terephthalic acid and benzyl (B1604629) alcohol. It serves as a valuable compound in polymer chemistry and material science. Notably, its synthesis from the chemical recycling of polyethylene (B3416737) terephthalate (PET) presents an environmentally relevant laboratory experiment.[1][2] Dibenzyl terephthalate is also a precursor for the synthesis of various polyesters and can be used in the production of plasticizers.[3][4] These application notes provide detailed protocols for two common laboratory-scale synthesis methods: the transesterification of PET and the direct Fischer esterification of terephthalic acid.

Data Presentation: Reaction Parameters

The following table summarizes typical quantitative data for the laboratory synthesis of this compound via two different routes.

ParameterMethod 1: Transesterification from PETMethod 2: Direct Esterification from Terephthalic AcidReference
Starting Materials Polyethylene Terephthalate (PET), Benzyl AlcoholTerephthalic Acid, Benzyl Alcohol[5][6]
Catalyst Zinc AcetateStrong Acid (e.g., Sulfuric Acid, p-TsOH)[5][6]
Reactant Quantities ~3 g PET, 30 mL Benzyl Alcohol, 0.6 g Zinc AcetateMolar ratio of Acid:Alcohol typically 1:10 or higher[5][6][7]
Reaction Temperature Reflux (approx. 145-150 °C)Reflux (Boiling point of Benzyl Alcohol: 205 °C)[6][7]
Reaction Time 20 - 28 hoursSeveral hours (reaction specific)[6][7]
Reported Yield Moderate; 83-99% conversion rates reportedHigh (dependent on water removal)[2][6]
Purification Method Recrystallization from Methanol (B129727)Neutralization, Extraction, and Recrystallization[5][8]

Experimental Protocols

Method 1: Synthesis from Polyethylene Terephthalate (PET) via Transesterification

This protocol details the depolymerization of PET plastic via a transesterification reaction with benzyl alcohol, catalyzed by zinc acetate.[5][7] This method is well-suited for introductory organic or polymer chemistry labs.[1]

Materials and Equipment:

  • PET plastic (e.g., from beverage bottles), cut into small pieces (~0.5 cm squares)

  • Benzyl alcohol

  • Zinc acetate

  • Methanol

  • Distilled water

  • 100 mL round-bottom flask

  • Water-cooled condenser

  • Heating mantle with magnetic stirrer

  • Teflon-coated stir bar

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Beakers

  • Ice bath

Procedure:

  • Reaction Setup: Place approximately 3.0 g of small PET plastic pieces, 30 mL of benzyl alcohol, 0.6 g of zinc acetate, and a Teflon-coated stir bar into a 100 mL round-bottom flask.[5][7]

  • Reflux: Attach a water-cooled condenser to the flask. Heat the mixture to reflux using a heating mantle and stir the contents. The reaction temperature should be maintained around 145-150 °C.[7] Allow the reaction to reflux for 24 to 28 hours.[7]

  • Initial Product Isolation: After the reflux period, allow the reaction mixture to cool to room temperature.

  • Washing: Wash the product mixture by adding 100 mL of distilled water and then decanting the water.[5]

  • Precipitation: Add 50 mL of methanol to the washed mixture and cool it in an ice bath to induce the precipitation of the crude this compound as white crystals.[5]

  • Filtration: Collect the crude product by suction filtration.

  • Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot methanol (approximately 100 mL).[5][7] Perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified white crystals of this compound by suction filtration, wash with a small amount of cold methanol, and dry.

  • Characterization: The final product can be characterized by determining its melting point (reported as 98-99 °C) and using spectroscopic methods such as IR and NMR.[7]

Method 2: Synthesis from Terephthalic Acid via Fischer Esterification

This protocol describes the direct esterification of terephthalic acid with benzyl alcohol using a strong acid catalyst.[6] To drive the reaction to completion, an excess of the alcohol is used.[6]

Materials and Equipment:

  • Terephthalic acid

  • Benzyl alcohol

  • Concentrated sulfuric acid (or p-toluenesulfonic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, add terephthalic acid and a stir bar. Add a large excess of benzyl alcohol, which will also serve as the solvent.[6] A molar ratio of at least 1:10 (acid:alcohol) is recommended.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. Allow the reaction to proceed for several hours, monitoring its progress if possible via Thin Layer Chromatography (TLC).

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.[6]

  • Work-up and Extraction: If the product precipitates, it can be collected by filtration. Alternatively, transfer the neutralized mixture to a separatory funnel. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water, then with brine.[8]

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification (Recrystallization): Purify the crude this compound by recrystallizing from a suitable solvent, such as methanol or an ethanol/water mixture.[8]

  • Final Product Collection: Collect the purified crystals by suction filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound in a laboratory setting.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine Reactants (e.g., PET, Benzyl Alcohol) + Catalyst (e.g., Zn(OAc)₂) reflux 2. Reflux (e.g., 24h at 150°C) reagents->reflux Heat cool 3. Cool to Room Temp. reflux->cool wash 4. Wash (e.g., with H₂O) cool->wash precipitate 5. Precipitate (e.g., add Methanol, cool in ice bath) wash->precipitate filter1 6. Suction Filtration precipitate->filter1 dissolve 7. Redissolve Crude Product in Hot Solvent (e.g., Methanol) filter1->dissolve Crude Product filter2 8. Hot Filtration (Remove Insolubles) dissolve->filter2 recrystallize 9. Cool Slowly (Recrystallization) filter2->recrystallize filter3 10. Suction Filtration recrystallize->filter3 final_product 11. Dry & Characterize (this compound) filter3->final_product Pure Product

Caption: General workflow for this compound synthesis.

References

Purification of Dibenzyl Terephthalate by Recrystallization in Methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the purification of Dibenzyl terephthalate (B1205515) using methanol (B129727) as a recrystallization solvent. The information is intended to guide researchers in achieving high purity of Dibenzyl terephthalate for various applications, including synthesis and drug development.

Introduction

This compound is a diester of terephthalic acid and benzyl (B1604629) alcohol. Its purification is often a critical step to remove unreacted starting materials, by-products, and other impurities. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization will dissolve the compound to be purified sparingly at room temperature but will have high solubility at an elevated temperature. Methanol has been identified as a suitable solvent for the recrystallization of this compound.[1]

Data Presentation

ParameterValue/RangeNotes
Molecular Formula C₂₂H₁₈O₄
Molecular Weight 346.38 g/mol
Appearance White to off-white crystalline solid
Melting Point (Purified) 98-99 °C[1]A sharp melting point range is indicative of high purity.
Solubility in Methanol Sparingly soluble at room temperature, highly soluble at boiling point.The significant difference in solubility at different temperatures is the basis for purification by recrystallization.
Expected Purity Post-Recrystallization >99%Purity can be assessed by techniques such as HPLC, GC, and melting point analysis.
Typical Yield 70-90%The yield is dependent on factors such as the initial purity of the crude product and the precise recrystallization technique.

Experimental Protocol

This protocol details the procedure for the purification of this compound by recrystallization from methanol.

Materials and Equipment:

  • Crude this compound

  • Methanol (reagent grade)

  • Erlenmeyer flask

  • Heating mantle or hot plate with a magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol to the flask. A starting point is to add enough solvent to create a slurry.

    • Attach a reflux condenser to the flask.

    • Gently heat the mixture to the boiling point of methanol (approximately 65 °C) while stirring.

    • Continue to add small portions of hot methanol until the this compound is completely dissolved. Avoid adding a large excess of solvent to ensure a good yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are present after complete dissolution of the product, perform a hot gravity filtration.

    • Preheat a separate Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the preheated funnel to remove the insoluble impurities. This step should be performed rapidly to prevent premature crystallization of the product.

  • Crystallization:

    • Remove the flask from the heat source and allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Do not disturb the flask during the initial cooling phase.

    • Once the solution has reached room temperature, crystal formation should be observed.

  • Complete Crystallization:

    • To maximize the yield of purified crystals, place the flask in an ice bath for at least 30 minutes. This will further decrease the solubility of the this compound in the methanol.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the collected crystals with a small amount of ice-cold methanol to remove any residual soluble impurities from the mother liquor.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a watch glass or a drying dish.

    • Dry the crystals in a drying oven at a temperature well below the melting point (e.g., 50-60 °C) or in a vacuum desiccator until a constant weight is achieved.

Purity Assessment:

The purity of the recrystallized this compound can be assessed using several analytical techniques:

  • Melting Point Determination: A sharp melting point range close to the literature value (98-99 °C) indicates high purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests the absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide quantitative data on the purity of the compound.

  • Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify any residual impurities.

Mandatory Visualization

Recrystallization_Workflow Workflow for the Purification of this compound A Crude this compound in Flask B Add Minimal Hot Methanol & Heat to Dissolve A->B C Hot Filtration (Optional) (Removes Insoluble Impurities) B->C If impurities present D Slow Cooling to Room Temperature B->D If no impurities C->D E Cooling in Ice Bath D->E F Vacuum Filtration E->F G Wash Crystals with Cold Methanol F->G J Mother Liquor (Contains Soluble Impurities) F->J H Dry Purified Crystals G->H I Pure this compound H->I

Caption: Experimental workflow for the recrystallization of this compound.

References

Application Note: 1H and 13C NMR Characterization of Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of dibenzyl terephthalate (B1205515) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and visual aids to facilitate understanding of the molecular structure and experimental workflow. This information is intended to assist researchers in the identification and purity assessment of dibenzyl terephthalate.

Introduction

This compound is a diester of terephthalic acid and benzyl (B1604629) alcohol. It is a compound of interest in various fields, including polymer chemistry and materials science. Accurate structural elucidation and purity determination are crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of organic molecules. This application note outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for obtaining high-quality NMR data.

Predicted NMR Spectral Data

Due to the limited availability of experimentally derived public spectral data for pure this compound, the following ¹H and ¹³C NMR data are based on established chemical shift prediction algorithms. These values provide a reliable estimation for the purposes of structural verification.

Table 1: Predicted ¹H NMR Data for this compound

Atom Number(s)Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
2', 6'8.10s4H-
8, 127.45d4H7.5
9, 117.40t4H7.5
107.35t2H7.5
55.40s4H-

Table 2: Predicted ¹³C NMR Data for this compound

Atom Number(s)Chemical Shift (δ, ppm)
1, 4165.5
6, 13136.0
2, 3134.0
8, 12129.5
9, 11128.6
10128.4
2', 3', 5', 6'128.2
5, 1467.5

Molecular Structure and Atom Numbering

To correlate the NMR data with the molecular structure, the following atom numbering scheme is used for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR correlation.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is provided below.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). The solvent should not have signals that overlap with the analyte peaks.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the solid.

  • Filtering: To remove any particulate matter, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following is a general workflow for NMR data acquisition. Specific parameters may need to be optimized based on the spectrometer used.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock on Deuterium Signal insert->lock shim Shim for Field Homogeneity lock->shim acquire Acquire Spectra (1H, 13C) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: General workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 8-16

  • Relaxation Delay (d1): 1-5 seconds

  • Acquisition Time: 2-4 seconds

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters (Typical):

  • Spectrometer Frequency: 100 MHz or higher

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more (as needed for signal-to-noise)

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 0 to 200 ppm

Data Processing and Interpretation

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum.

  • Phase Correction: The phase of the spectrum is adjusted to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is established across the spectrum.

  • Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.

  • Peak Picking: The chemical shift of each peak in both ¹H and ¹³C NMR spectra is determined.

  • Structural Assignment: The chemical shifts, multiplicities, and integration values are used to assign the signals to the corresponding atoms in the this compound molecule.

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The predicted spectral data and detailed experimental protocols will aid researchers in confirming the structure and assessing the purity of this compound. Adherence to the outlined procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for reliable scientific research and development.

using Dibenzyl terephthalate as a monomer for polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Using Dibenzyl Terephthalate (B1205515) as a Monomer for Polyester (B1180765) Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dibenzyl terephthalate (DBT) is an aromatic diester that serves as a valuable monomer in the synthesis of high-performance polyesters.[1] Its structure, featuring a central terephthalate moiety flanked by two benzyl (B1604629) groups, provides the resulting polymers with enhanced thermal stability and rigidity.[2][3] The synthesis of polyesters from DBT typically proceeds via a transesterification reaction with a suitable diol, where the benzyl alcohol is displaced to form the polyester backbone.[1][2] This process is analogous to the well-established method of producing polyethylene (B3416737) terephthalate (PET) from dimethyl terephthalate (DMT).[4][5]

A significant advantage of using DBT is its role in the chemical recycling and upcycling of PET waste. DBT can be synthesized through the glycolysis or alcoholysis of PET with benzyl alcohol, effectively converting plastic waste into a valuable monomer for new polymer synthesis.[1][6] Polyesters derived from DBT exhibit desirable properties, including high thermal stability, enhanced mechanical strength, and good crystallinity, making them suitable for high-temperature applications in the automotive, aerospace, and electronics industries.[2]

These application notes provide a comprehensive overview and detailed protocols for the synthesis of polyesters using this compound as a primary monomer.

Reaction Principle: Transesterification Polycondensation

The synthesis of polyester from this compound and a diol (e.g., 1,4-butanediol) is a two-stage process. The first stage is a transesterification reaction where the benzyl ester groups of DBT react with the hydroxyl groups of the diol. This reaction, typically catalyzed, results in the formation of oligomers and the release of benzyl alcohol as a byproduct. The second stage is polycondensation, where the temperature is increased and a vacuum is applied to remove the benzyl alcohol, driving the equilibrium towards the formation of a high molecular weight polymer.

reaction_pathway cluster_reactants cluster_products DBT This compound Oligomer Oligomer DBT->Oligomer Transesterification (Catalyst, Heat) Diol Diol (HO-R-OH) Diol->Oligomer Transesterification (Catalyst, Heat) Plus1 + BenzylAlcohol Benzyl Alcohol Oligomer->BenzylAlcohol Polyester Polyester -[-O-R-O-CO-Ph-CO-]-n Oligomer->Polyester Polycondensation (High Temp, Vacuum) Plus2 +

Caption: Transesterification pathway for polyester synthesis from DBT.

Properties of DBT-Derived Polyesters

Polyesters synthesized using this compound exhibit properties that are often superior to those of conventional polyesters. The rigid aromatic backbone imparted by the terephthalate unit contributes significantly to the material's performance.[2]

PropertyObservationPotential ApplicationCitation
Thermal Stability Copolyesters are thermally stable well above 300 °C. The benzyl ester configuration enhances stability during processing.High-temperature components in automotive and aerospace industries, electrical insulation.[2][7]
Mechanical Strength Formulations have shown up to a 25% increase in tensile strength compared to conventional systems.Engineering plastics, durable fibers, structural components.[2]
Molecular Weight Weight-average molecular weights (Mw) between 4,000 and 55,000 g/mol have been achieved for various copolyesters.Tunable properties for films, fibers, and molded objects.[8][9]
Crystallinity The aromatic structure enhances material crystallinity.Materials requiring high strength and dimensional stability.[2]
Thermal Deflection Industrial formulations have achieved 40% improvements in thermal deflection temperatures.Under-the-hood automotive parts, electronic connectors.[2]
Dielectric Properties Low dissipation factor (0.015 at 1 kHz) and stable dielectric constant from -40°C to 180°C.High-frequency electrical insulation and components.[2]

Experimental Protocols

The following protocols outline the synthesis of polyesters from this compound. The first protocol describes a solution polycondensation method, which is suitable for laboratory-scale synthesis and achieving moderate molecular weights. The second describes a melt polycondensation process, which is more common in industrial settings and is used to achieve high molecular weights.

Protocol 1: Solution Polycondensation

This method is adapted from procedures for synthesizing poly(butylene terephthalate) copolyesters and is suitable for achieving good molecular weights under controlled laboratory conditions.[8]

Materials:

  • This compound (DBT) (1.00 eq)

  • 1,4-Butanediol (BD) (1.00 eq)

  • 1,2-Dichlorobenzene (solvent)

  • Transesterification catalyst (e.g., Zinc Acetate, 0.1-0.5 mol %)

  • Chloroform (B151607)

  • Diethyl ether or Methanol (B129727) (for precipitation)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Charge the three-neck flask with this compound, 1,4-butanediol, the catalyst, and 1,2-dichlorobenzene. Equip the flask with a mechanical stirrer, a gas inlet, and a distillation head.

  • Inert Atmosphere: Purge the system with inert gas (Argon or Nitrogen) for 15-20 minutes to remove oxygen. Maintain a gentle flow of inert gas throughout the initial heating stages.

  • Transesterification: Heat the reaction mixture to 140°C and stir for 24 hours. Benzyl alcohol will begin to distill from the mixture.

  • Polycondensation (Step 1): Increase the temperature to 170°C and continue stirring for 2 hours.

  • Polycondensation (Step 2): Increase the temperature to 180°C and stir for an additional 3 hours.

  • Vacuum Application: Raise the temperature to 180°C and slowly apply a vacuum to the system to remove the remaining benzyl alcohol and solvent, driving the polymerization to completion. Continue for 2 hours under full vacuum.

  • Polymer Isolation: Cool the reactor to room temperature. Dissolve the resulting viscous polymer in a minimal amount of chloroform.

  • Purification: Precipitate the polymer by adding the chloroform solution dropwise into a large volume of cold diethyl ether or methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at 30-40°C for 24 hours.

Protocol 2: Melt Polycondensation

This protocol is a generalized procedure based on industrial polyester production methods and is designed to achieve high molecular weight polymers without the use of a solvent.[4][5]

Materials:

  • This compound (DBT) (1.00 eq)

  • Ethylene Glycol (EG) or other suitable diol (1.2-1.5 eq, excess is used to drive the initial reaction)

  • Transesterification catalyst (e.g., Zinc Acetate, 0.1-0.2 mol %)

  • Polycondensation catalyst (e.g., Antimony Trioxide, 0.03-0.05 mol %)

Equipment:

  • High-temperature reaction vessel suitable for high viscosity melts (glass or stainless steel)

  • High-torque mechanical stirrer

  • Vigreux column or packed distillation column

  • Heating mantle or oil bath capable of reaching >280°C

  • High-capacity vacuum pump

Procedure:

  • Reactor Charging: Add this compound, the diol, and the transesterification catalyst to the reaction vessel.

  • Transesterification: Heat the mixture under a slow stream of inert gas to 180-220°C. The excess diol will reflux as benzyl alcohol is formed and slowly distilled off. Continue this stage until the distillation of benzyl alcohol significantly decreases (typically 2-4 hours).

  • Catalyst Addition: Add the polycondensation catalyst to the molten oligomer mixture.

  • Polycondensation: Gradually increase the temperature to 270-285°C while slowly reducing the pressure to below 1 mmHg. The viscosity of the melt will increase significantly as the polymer chain grows. The high-torque stirrer is essential during this phase.

  • Completion: Continue the reaction until the desired melt viscosity (or stirrer torque) is reached, indicating the formation of a high molecular weight polymer. This can take several hours.

  • Extrusion and Quenching: Extrude the molten polymer from the reactor under nitrogen pressure into a cold water bath to quench it, forming strands.

  • Pelletizing: Cut the cooled strands into pellets for storage and further processing.

Experimental Workflow and Characterization

The successful synthesis of the polyester should be confirmed through various analytical techniques to determine its molecular weight, structure, and thermal properties.

workflow start Setup Reactor: DBT, Diol, Catalyst inert Purge with N2/Ar start->inert transester Heat (180-220°C) Transesterification (Remove Benzyl Alcohol) inert->transester polycond Increase Temp (>270°C) Apply Vacuum (<1 mmHg) Polycondensation transester->polycond isolate Isolate Polymer (Extrusion or Precipitation) polycond->isolate characterize Characterization isolate->characterize gpc GPC (Mn, Mw, PDI) characterize->gpc nmr NMR (Structure) characterize->nmr dsc DSC (Tg, Tm) characterize->dsc tga TGA (Thermal Stability) characterize->tga

Caption: General workflow for polyester synthesis and characterization.

Characterization Techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the resulting polyester and verify the incorporation of the monomers.[1][8]

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[7]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.[7]

Conclusion

This compound is a highly effective monomer for synthesizing polyesters with excellent thermal and mechanical properties. Its use in polycondensation reactions, via either solution or melt processes, allows for the production of high-performance polymers suitable for a range of demanding applications. Furthermore, its role as an intermediate in the chemical recycling of PET highlights its importance in developing sustainable polymer manufacturing pathways. The protocols and data provided herein serve as a comprehensive guide for researchers exploring the synthesis and application of these advanced materials.

References

Application Notes and Protocols for the Evaluation of Dibenzyl Terephthalate as a Plasticizer in Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating Dibenzyl terephthalate (B1205515) (DBT) as a plasticizer in Polyvinyl Chloride (PVC) formulations. Due to the limited availability of direct comparative studies of DBT against industry-standard plasticizers in publicly accessible literature, this document focuses on establishing a robust framework for internal evaluation. The protocols outlined below will enable researchers to generate quantitative data to compare the performance of DBT with other plasticizers such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and Dioctyl terephthalate (DOTP).

Dibenzyl terephthalate, a diester of terephthalic acid and benzyl (B1604629) alcohol, is a non-phthalate plasticizer that can be synthesized from the chemical recycling of polyethylene (B3416737) terephthalate (PET)[1][2]. Its aromatic structure suggests good compatibility with PVC and potentially high thermal stability[1]. These characteristics make it an interesting candidate for applications where performance and a favorable toxicological profile are critical.

Data Presentation: A Framework for Comparative Analysis

Effective evaluation of a novel plasticizer requires a systematic comparison against established standards. The following tables provide a template for summarizing the key performance indicators of plasticized PVC. Researchers can populate these tables with their experimental data to facilitate a clear and concise comparison.

Table 1: Mechanical Properties of Plasticized PVC

PropertyUnitPVC + DEHP (Control)PVC + DOTP (Control)PVC + DBT (Experimental)ASTM Method
Tensile StrengthMPaDataDataDataASTM D638
Elongation at Break%DataDataDataASTM D638
100% ModulusMPaDataDataDataASTM D638
Shore A Hardness-DataDataDataASTM D2240

Note: Data should be presented as mean ± standard deviation for a statistically significant number of samples.

Table 2: Thermal Properties of Plasticized PVC

PropertyUnitPVC + DEHP (Control)PVC + DOTP (Control)PVC + DBT (Experimental)ASTM Method
TGA - 5% Weight Loss°CDataDataDataASTM E1131
TGA - 50% Weight Loss°CDataDataDataASTM E1131
Glass Transition Temp (Tg)°CDataDataDataASTM D3418 (DSC)

Note: Thermogravimetric Analysis (TGA) provides insights into the thermal stability of the plasticized PVC.[3] The glass transition temperature (Tg), determined by Differential Scanning Calorimetry (DSC), indicates the flexibility of the material at different temperatures.

Table 3: Migration Resistance of Plasticizers from PVC

Test MediumUnitPVC + DEHP (Control)PVC + DOTP (Control)PVC + DBT (Experimental)ASTM Method
Weight Loss in Hexane%DataDataDataASTM D1239
Weight Loss in Oil%DataDataDataASTM D1239
Volatility (Activated Carbon)%DataDataDataASTM D1203

Note: Migration studies are crucial for applications where the plasticized PVC will be in contact with solvents, oils, or for medical applications to ensure patient safety.[4][5]

Experimental Protocols

The following sections detail the experimental protocols for preparing plasticized PVC samples and evaluating their key properties.

Preparation of Plasticized PVC Sheets

A consistent and well-documented sample preparation method is fundamental for obtaining reliable and reproducible results.

Materials and Equipment:

  • PVC resin (e.g., K-value 67)

  • Plasticizers: DBT, DEHP, DOTP

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for tensile and hardness test specimens

Protocol:

  • Formulation: Prepare the PVC formulations by dry blending the PVC resin, plasticizer (e.g., 50 phr - parts per hundred resin), and thermal stabilizer (e.g., 2 phr) in a high-speed mixer.

  • Milling: Transfer the dry blend to a two-roll mill preheated to 160-170°C.

  • Compounding: Masticate the blend on the mill until a homogeneous sheet is formed. This process typically takes 5-10 minutes.

  • Molding: Place the milled sheet into a preheated mold in the hydraulic press.

  • Compression Molding: Press the sheet at a specified temperature (e.g., 170-180°C) and pressure (e.g., 10 MPa) for a set time (e.g., 5 minutes) to form a uniform sheet of desired thickness.

  • Cooling: Cool the mold under pressure to solidify the PVC sheet.

  • Specimen Preparation: Cut the molded sheets into the required shapes and dimensions for the various tests (e.g., dumbbell shape for tensile testing).

  • Conditioning: Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.

Mechanical Properties Testing

Protocol (based on ASTM D638):

  • Use a universal testing machine equipped with appropriate grips for holding the dumbbell-shaped specimens.

  • Set the crosshead speed according to the standard for the type of PVC being tested.

  • Mount the specimen in the grips, ensuring it is aligned vertically.

  • If measuring modulus, attach an extensometer to the gauge section of the specimen.

  • Start the test and record the force and elongation until the specimen fractures.

  • Calculate the tensile strength, elongation at break, and 100% modulus from the stress-strain curve.

Thermal Stability Analysis

Protocol (based on ASTM E1131):

  • Use a thermogravimetric analyzer.

  • Place a small, accurately weighed sample (5-10 mg) of the plasticized PVC into the TGA sample pan.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).[3]

  • Record the weight loss of the sample as a function of temperature.

  • Determine the temperatures at which 5% and 50% weight loss occur as indicators of thermal stability.

Migration Resistance Testing

Protocol (based on ASTM D1239):

  • Cut circular specimens of a specified diameter from the plasticized PVC sheet.

  • Accurately weigh each specimen.

  • Immerse the specimens in the test solvent (e.g., n-hexane, olive oil) in a sealed container.

  • Maintain the container at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).

  • Remove the specimens, gently wipe them dry, and allow them to condition at room temperature for a set period to ensure complete solvent evaporation.

  • Reweigh the specimens and calculate the percentage weight loss.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in these application notes.

Experimental_Workflow_PVC_Plasticizer_Evaluation cluster_Formulation 1. Formulation & Compounding cluster_Testing 2. Performance Evaluation cluster_Analysis 3. Data Analysis & Comparison A PVC Resin D Dry Blending A->D B Plasticizer (DBT, DEHP, DOTP) B->D C Stabilizer C->D E Two-Roll Milling (160-170°C) D->E F Compression Molding (170-180°C) E->F G Conditioned PVC Sheets F->G H Mechanical Testing (ASTM D638, D2240) G->H I Thermal Analysis (TGA - ASTM E1131) G->I J Migration Testing (ASTM D1239) G->J K Quantitative Data Tables H->K I->K J->K L Performance Assessment K->L

Caption: Workflow for PVC plasticizer evaluation.

Logical_Relationship_Plasticizer_Performance cluster_Input Input Variables cluster_Properties Resulting PVC Properties cluster_Outcome Application Suitability Plasticizer Plasticizer Type (DBT, DEHP, DOTP) Mechanical Mechanical Properties (Tensile Strength, Elongation, Hardness) Plasticizer->Mechanical Thermal Thermal Stability (TGA, DSC) Plasticizer->Thermal Migration Migration Resistance (Solvent Extraction, Volatility) Plasticizer->Migration Concentration Plasticizer Concentration (phr) Concentration->Mechanical Concentration->Thermal Concentration->Migration Application Suitability for Specific Applications (e.g., Medical Devices, Food Contact) Mechanical->Application Thermal->Application Migration->Application

Caption: Factors influencing PVC performance.

References

Application Notes and Protocols: Dibenzyl Terephthalate as a Functional Additive in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl terephthalate (B1205515) (DBT), an organic compound with the chemical formula C₂₂H₁₈O₄, is a diester of terephthalic acid and benzyl (B1604629) alcohol.[1][2] It presents as an off-white to pale yellow solid and is soluble in organic solvents such as chloroform (B151607) and ethyl acetate (B1210297).[3] Historically recognized for its role in the chemical recycling of polyethylene (B3416737) terephthalate (PET), DBT is gaining prominence as a versatile functional additive in the formulation of advanced materials.[1][3] Its unique molecular structure, featuring a rigid aromatic core and flexible benzyl groups, imparts desirable properties to various polymer systems.

This document provides detailed application notes and experimental protocols for the utilization of dibenzyl terephthalate as a functional additive to enhance the performance of advanced materials.

Key Attributes of this compound:

  • Monomer for Polyester (B1180765) Synthesis: Serves as a precursor for the production of various polyesters.[1]

  • Plasticizer: Improves flexibility and workability of polymers.

  • Thermal Stabilizer: Enhances the thermal stability of materials, particularly during high-temperature processing.[1][3]

  • Mechanical Property Enhancer: Can act as a chain extender in polyester systems, leading to increased molecular weight and improved mechanical properties.[1]

  • Dielectric Modifier: Contributes to controlled dielectric properties in insulation materials.[1]

Applications in Advanced Materials

As a High-Performance Plasticizer

This compound can be employed as a primary or secondary plasticizer in various polymer matrices, including polyvinyl chloride (PVC) and rubber formulations, to improve flexibility and reduce brittleness.[3]

Mechanism of Action: The DBT molecules intersperse between the polymer chains, reducing intermolecular forces and thereby increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and enhanced flexibility of the polymer.

Advantages over Traditional Plasticizers:

  • High Thermal Stability: Suitable for applications requiring performance at elevated temperatures.[3]

  • Low Volatility: Reduced migration and leaching from the polymer matrix compared to some conventional plasticizers.

  • Good Compatibility: The aromatic structure of DBT can offer good compatibility with a range of polymers.

Enhancement of Thermal and Mechanical Properties

The incorporation of this compound into polymer systems, particularly polyesters, can significantly improve their thermal and mechanical characteristics. Industrial applications typically utilize DBT concentrations ranging from 2-15% by weight.[1]

Key Improvements:

  • Increased Crystallinity: Promotes material crystallinity, which can enhance mechanical strength and thermal stability.[1]

  • Reduced Thermal Degradation: Mitigates thermal degradation of polymers during processing at high temperatures.[1]

  • Chain Extender: In polyester systems, DBT can act as a chain extender, leading to an increase in molecular weight and consequently, enhanced mechanical properties such as tensile strength.[1]

Dielectric Material Formulations

This compound is utilized in the formulation of insulation materials to achieve specific dielectric properties while maintaining good thermal and mechanical performance.[1]

Dielectric Properties:

  • Stable Dielectric Constant: Exhibits a relatively stable dielectric constant over a wide temperature range (-40°C to 180°C), with variations of less than 8%.[1]

  • Low Dissipation Factor: A low dissipation factor (e.g., 0.015 at 1 kHz) makes it suitable for high-frequency applications where minimizing energy loss is critical.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as a functional additive.

Table 1: General Properties and Application Ranges

PropertyValue/RangeReference
Chemical FormulaC₂₂H₁₈O₄[1]
Molecular Weight346.38 g/mol [3]
Melting Point95-99°C[3]
Typical Concentration in Polymers2-15% by weight[1]

Table 2: Performance Enhancement in Polymer Formulations

ParameterImprovement with DBTReference
Tensile StrengthUp to 25% increase[1]
Thermal Deflection TemperatureUp to 40% improvement[1]

Table 3: Dielectric Properties

PropertyValueConditionsReference
Dielectric Constant~4.6Room Temperature[1]
Dielectric Constant Variation< 8%-40°C to 180°C[1]
Dissipation Factor0.0151 kHz[1]

Experimental Protocols

Protocol for Synthesis of this compound from PET

This protocol is adapted from established chemical recycling methods for polyethylene terephthalate (PET).[4]

Objective: To synthesize this compound via transesterification of PET.

Materials:

  • PET flakes (from clear beverage bottles, cut into small pieces)

  • Benzyl alcohol

  • Zinc acetate (catalyst)

  • Methanol (B129727) (for recrystallization)

  • Distilled water

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

  • Ice bath

Procedure:

  • Combine 3 g of PET flakes, 30 mL of benzyl alcohol, and 0.6 g of zinc acetate in a 100 mL round-bottom flask containing a magnetic stir bar.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with continuous stirring for 24-28 hours. The reaction temperature is typically around 145-150°C.

  • After reflux, allow the mixture to cool to room temperature.

  • Wash the product mixture with 100 mL of distilled water and decant the water.

  • Add 50 mL of methanol to the crude product and cool the mixture in an ice bath to induce crystallization.

  • Collect the white crystals of crude this compound by suction filtration.

  • Further purify the product by recrystallization from hot methanol.

  • Dry the purified crystals and determine the melting point (expected: 98-99°C).

  • Characterize the product using FTIR and NMR spectroscopy to confirm its identity.

Workflow for DBT Synthesis:

DBT_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product & Analysis PET PET Flakes Reflux Reflux (24-28h, 145-150°C) PET->Reflux BenzylAlcohol Benzyl Alcohol BenzylAlcohol->Reflux Catalyst Zinc Acetate Catalyst->Reflux Cooling Cooling Reflux->Cooling Washing Water Wash Cooling->Washing CrudeDBT Crude DBT Washing->CrudeDBT Crystallization Methanol Crystallization Filtration Suction Filtration Crystallization->Filtration PurifiedDBT Purified DBT Filtration->PurifiedDBT CrudeDBT->Crystallization Analysis Characterization (MP, FTIR, NMR) PurifiedDBT->Analysis

Caption: Workflow for the synthesis of this compound from PET.

Protocol for Evaluating the Plasticizing Efficiency of DBT in PVC

This protocol is based on the principles outlined in ASTM D2284 for testing the tensile properties of plasticized PVC.[5]

Objective: To determine the effect of DBT concentration on the mechanical properties of PVC.

Materials and Equipment:

  • PVC resin

  • This compound (DBT)

  • Thermal stabilizer (e.g., a tin or mixed metal stabilizer)

  • Two-roll mill or internal mixer

  • Compression molding press

  • Tensile testing machine (Universal Testing Machine)

  • Specimen cutting die (dumbbell shape, according to ASTM D638)

Procedure:

  • Formulation: Prepare a series of PVC formulations with varying concentrations of DBT (e.g., 0, 10, 20, 30, 40 phr - parts per hundred parts of resin). Keep the concentration of the thermal stabilizer constant across all formulations.

  • Milling and Compounding:

    • Pre-mix the PVC resin, DBT, and stabilizer.

    • Compound the mixture on a two-roll mill at a temperature suitable for PVC processing (typically 160-180°C) until a homogeneous sheet is formed.

  • Compression Molding:

    • Cut the milled sheets into appropriate sizes for the mold.

    • Compression mold the sheets into plaques of a specified thickness (e.g., 2 mm) at a suitable temperature and pressure (e.g., 170°C, 10 MPa).

    • Cool the plaques under pressure.

  • Specimen Preparation:

    • Condition the molded plaques at standard laboratory conditions (23 ± 2°C, 50 ± 5% relative humidity) for at least 24 hours.

    • Cut dumbbell-shaped tensile test specimens from the plaques using a die.

  • Tensile Testing:

    • Conduct tensile tests on the specimens using a Universal Testing Machine according to ASTM D638.

    • Measure the tensile strength, elongation at break, and modulus of elasticity for each formulation.

  • Data Analysis:

    • Plot the tensile strength, elongation at break, and modulus of elasticity as a function of DBT concentration.

    • Analyze the data to determine the optimal concentration of DBT for the desired flexibility and strength.

Logical Relationship for Plasticizer Evaluation:

Plasticizer_Evaluation cluster_formulation Formulation cluster_processing Processing cluster_testing Testing cluster_analysis Analysis PVC PVC Resin Compounding Milling/Compounding PVC->Compounding DBT This compound (Varying phr) DBT->Compounding Stabilizer Thermal Stabilizer Stabilizer->Compounding Molding Compression Molding Compounding->Molding Specimen Tensile Specimen Preparation Molding->Specimen TensileTest Tensile Testing (ASTM D638) Specimen->TensileTest Data Tensile Strength, Elongation, Modulus TensileTest->Data Conclusion Optimal DBT Concentration Data->Conclusion

Caption: Logical workflow for evaluating the efficiency of DBT as a plasticizer.

Protocol for Thermal Analysis of Polymers Containing DBT

This protocol outlines the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to evaluate the thermal properties of polymers modified with DBT.

Objective: To assess the effect of DBT on the glass transition temperature, melting behavior, and thermal stability of a polymer.

Materials and Equipment:

  • Polymer samples with and without DBT (prepared as described in Protocol 4.2)

  • Differential Scanning Calorimeter (DSC)

  • Thermogravimetric Analyzer (TGA)

  • Sample pans (aluminum or other suitable material)

  • Analytical balance

Procedure for DSC:

  • Accurately weigh 5-10 mg of the polymer sample into a DSC pan.

  • Seal the pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to a temperature above its melting point.

  • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition.

  • Reheat the sample at the same controlled rate.

  • From the second heating scan, determine the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).

  • Compare the results for samples with and without DBT.

Procedure for TGA:

  • Accurately weigh 10-20 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a controlled rate (e.g., 20°C/min) under a nitrogen or air atmosphere to a temperature at which the polymer completely decomposes.

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition.

  • Compare the thermal stability of the samples with and without DBT.

Potential Application in Drug Delivery (Exploratory)

While the direct application of this compound in drug delivery systems is not extensively documented in current literature, its properties as a polyester monomer and its relationship to biocompatible polymers like PET suggest potential areas for exploration. The development of novel drug delivery systems often involves the use of biodegradable and biocompatible polymers to create microparticles or nanoparticles for controlled release of active pharmaceutical ingredients (APIs).

Potential Roles and Research Directions:

  • Component of Novel Copolymers: DBT could potentially be used as a comonomer in the synthesis of novel biodegradable polyesters for drug encapsulation. The aromatic nature of DBT could be tailored to control the degradation rate and mechanical properties of the resulting polymer matrix.

  • Excipient in Formulations: As a stable, high-boiling point ester, DBT could be investigated as a plasticizer or solubilizing agent in certain topical or transdermal drug delivery systems, provided its biocompatibility is thoroughly established.

  • Microparticle Formulation: The principles of microparticle formulation for controlled drug release, often employing polymers like PLGA, could be adapted to investigate new terephthalate-based polymer systems.

It is crucial to note that any application of this compound in pharmaceutical or drug delivery contexts would require extensive investigation into its biocompatibility, toxicity, and degradation products to ensure safety and efficacy.

Signaling Pathway for a Hypothetical DBT-based Nanoparticle Drug Delivery System:

Drug_Delivery_Pathway cluster_formulation Formulation cluster_delivery Delivery & Uptake cluster_release Release & Action DBT_Polymer DBT-based Polymer Encapsulation Encapsulation DBT_Polymer->Encapsulation API Active Pharmaceutical Ingredient API->Encapsulation Nanoparticle Drug-loaded Nanoparticle Encapsulation->Nanoparticle Administration Administration Nanoparticle->Administration Targeting Passive/Active Targeting Administration->Targeting CellUptake Cellular Uptake Targeting->CellUptake Degradation Polymer Degradation CellUptake->Degradation API_Release API Release Degradation->API_Release TherapeuticEffect Therapeutic Effect API_Release->TherapeuticEffect

Caption: Hypothetical pathway for a DBT-based nanoparticle drug delivery system.

Safety and Handling

Refer to the Material Safety Data Sheet (MSDS) for this compound for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Disclaimer: The information provided in these application notes is intended for research and development purposes by qualified professionals. The experimental protocols are provided as a guide and may require optimization for specific applications and equipment. All procedures should be conducted in a safe and appropriate laboratory setting.

References

Application Notes and Protocols: The Role of Dibenzyl Terephthalate in the Chemical Recycling of Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of Dibenzyl terephthalate (B1205515) (DBT) in the chemical recycling of polyethylene (B3416737) terephthalate (PET). Included are detailed experimental protocols for the synthesis of DBT from post-consumer PET, quantitative data from depolymerization reactions, and a discussion of its applications, particularly as a value-added chemical.

Introduction

The chemical recycling of plastic waste is a critical component of a circular economy, aiming to convert polymeric waste back into valuable monomers or other useful chemicals. In the context of polyethylene terephthalate (PET), a common plastic used in beverage bottles and packaging, one significant chemical recycling route involves its depolymerization to produce dibenzyl terephthalate (DBT). This process not only offers a method for recycling PET but also yields a valuable chemical with applications as a plasticizer and a monomer for the synthesis of other polymers.

This compound is a diester formed from terephthalic acid and benzyl (B1604629) alcohol.[1] Its synthesis from PET waste is a prime example of upcycling, where a low-value waste stream is converted into a higher-value material. This is particularly relevant for researchers in materials science and sustainable chemistry. For professionals in drug development, understanding the purity and potential applications of such recycled materials is crucial, especially concerning packaging and medical device components where material provenance and purity are paramount.

Role of this compound in Chemical Recycling

The primary role of this compound in the chemical recycling of plastics is as a product of PET depolymerization . The process involves the transesterification of PET with benzyl alcohol. This laboratory-scale procedure models the industrial methanolysis process, where PET is depolymerized with methanol (B129727) to yield dimethyl terephthalate (DMT) and ethylene (B1197577) glycol.[1][2][3] The use of benzyl alcohol is advantageous in a laboratory setting due to its high boiling point (205 °C), which allows the reaction to be conducted at atmospheric pressure.[3]

The synthesized DBT is a valuable chemical intermediate. Its applications include:

  • Plasticizer: DBT can be used as a plasticizer, particularly in rubber formulations, to improve mechanical properties.[4]

  • Polymer Precursor: As a terephthalate diester, DBT can serve as a monomer for the synthesis of other polyesters and specialty polymers.[1]

There is limited evidence to suggest that DBT is used as a solvent or processing aid in the chemical recycling of other plastics. Its primary role is that of a value-added product derived from PET.

Experimental Protocols

Synthesis of this compound from PET

This protocol details the depolymerization of post-consumer PET bottles into this compound via transesterification with benzyl alcohol, catalyzed by zinc acetate (B1210297).

Materials:

  • Post-consumer PET plastic, cut into small pieces (approx. 1 cm x 1 cm)

  • Benzyl alcohol (C₆H₅CH₂OH)

  • Zinc acetate (Zn(CH₃COO)₂)

  • Methanol (CH₃OH)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and Erlenmeyer flasks

  • Recrystallization apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the PET pieces, benzyl alcohol, and a catalytic amount of zinc acetate. A typical ratio is approximately 3 g of PET, 30 mL of benzyl alcohol, and 0.6 g of zinc acetate.[5]

  • Reflux: Assemble the reflux apparatus and heat the mixture to the boiling point of benzyl alcohol (approx. 205 °C) under constant stirring. The reaction is typically refluxed for 20-28 hours.[5][6]

  • Isolation of Crude Product: After the reflux period, allow the reaction mixture to cool to room temperature. Add methanol to the mixture to precipitate the crude DBT. Cool the mixture in an ice bath to maximize precipitation.[3]

  • Filtration: Collect the crude DBT crystals by vacuum filtration using a Buchner funnel. Wash the crystals with cold methanol to remove residual benzyl alcohol and other impurities.[3]

  • Purification by Recrystallization: Dissolve the crude DBT in a minimal amount of hot methanol. Perform a hot filtration to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization of pure DBT.[3][5]

  • Final Product: Collect the purified DBT crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly.

  • Characterization: The purified DBT can be characterized by its melting point (expected to be around 98-99 °C), Thin Layer Chromatography (TLC), Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][3]

Quantitative Data

The yield and purity of the synthesized this compound are dependent on reaction conditions such as reaction time and catalyst concentration. The following table summarizes data reported in the literature.

Reaction Time (hours)CatalystTemperature (°C)Melting Point of Product (°C)Reported YieldReference
20Zinc Acetate145-150-Moderate[5][6]
24Zinc Acetate145-150-Moderate[5][6]
28Zinc Acetate145-15098-99Moderate[5][6]
Not SpecifiedZinc AcetateReflux89-9332-82% (average 44%)[3]

Visualizations

Chemical Reaction of PET Depolymerization

Caption: Transesterification of PET with benzyl alcohol to yield DBT and ethylene glycol.

Experimental Workflow for DBT Synthesis

Caption: Workflow for the synthesis and purification of DBT from PET.

Conclusion

The synthesis of this compound from post-consumer PET is a robust example of chemical recycling that transforms plastic waste into a valuable chemical. The provided protocols offer a clear methodology for researchers to replicate this process. The resulting DBT has potential applications as a plasticizer and a monomer, contributing to a more sustainable chemical industry. For professionals in regulated industries such as pharmaceuticals, the ability to chemically recycle plastics back to high-purity monomers opens avenues for creating high-quality recycled materials for sensitive applications, although stringent purification and validation would be required. Further research into optimizing reaction conditions and exploring a wider range of applications for DBT will continue to enhance the viability of this recycling route.

References

Application Notes and Protocols for the Direct Esterification of Terephthalic Acid with Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the direct esterification of terephthalic acid with benzyl (B1604629) alcohol to synthesize dibenzyl terephthalate (B1205515). This process, a type of Fischer-Speier esterification, is a fundamental reaction in organic synthesis with applications in polymer chemistry and the development of novel materials.

Introduction

Direct esterification is a well-established method for producing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1] In this specific application, the dicarboxylic acid, terephthalic acid, reacts with benzyl alcohol to form the corresponding diester, dibenzyl terephthalate. The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[1]

Chemical Equation:

HOOC-C₆H₄-COOH + 2 C₆H₅CH₂OH ⇌ C₆H₅CH₂OOC-C₆H₄-COOCH₂C₆H₅ + 2 H₂O (Terephthalic Acid + Benzyl Alcohol ⇌ this compound + Water)

Data Presentation

The following tables summarize quantitative data for the esterification of terephthalic acid and other related esterification reactions. These parameters can serve as a starting point for reaction optimization.

Table 1: Reaction Parameters for the Esterification of Terephthalic Acid with Various Alcohols

AlcoholCatalystTerephthalic Acid:Alcohol Molar RatioReaction Temperature (°C)Reaction Time (hours)Yield (%)
MethanolSulfuric Acid1:10Reflux (~65)280
Methanolβ-Zeolite1:30 (mass:volume)200894.1
Ethanol (B145695)Sulfuric Acid~1:10Reflux (~78)Not SpecifiedNot Specified
n-ButanolSulfuric AcidNot SpecifiedBoiling PointNot SpecifiedNot Specified
n-ButanolZnO and H₂O1:6 to 1:20225 - 350>1Not Specified

Table 2: Reaction Parameters for the Esterification of Various Carboxylic Acids with Benzyl Alcohol

Carboxylic AcidCatalystCarboxylic Acid:Benzyl Alcohol Molar RatioReaction Temperature (°C)Reaction Time (hours)Yield (%)
Acetic AcidS-Fe-MCM-48 (9% w/w)1:260698.9 (selectivity)[2]
Benzoic AcidSiO₂–SO₃H (7% w/w)Excess Benzoic Acid70 (Microwave)0.083>95

Experimental Protocols

This section provides a detailed, generalized laboratory-scale protocol for the direct esterification of terephthalic acid with benzyl alcohol.

Materials and Equipment
  • Terephthalic acid

  • Benzyl alcohol (in excess)

  • Concentrated sulfuric acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Dean-Stark apparatus (optional, for water removal)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Recrystallization solvent (e.g., methanol, ethanol)

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

General Experimental Procedure
  • Reaction Setup:

    • In a round-bottom flask of an appropriate size, add terephthalic acid and a magnetic stir bar.

    • Add a large excess of benzyl alcohol to the flask. The benzyl alcohol will also serve as the solvent for the reaction.

  • Catalyst Addition:

    • Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reflux:

    • Attach a reflux condenser to the flask. If a Dean-Stark apparatus is used to remove water, it should be placed between the flask and the condenser.

    • Heat the mixture to reflux using a heating mantle or oil bath. The reaction temperature will be the boiling point of benzyl alcohol (approximately 205 °C).

  • Reaction Monitoring:

    • Allow the reaction to proceed for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) by observing the disappearance of the terephthalic acid spot.

  • Work-up - Neutralization:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Be cautious as this will generate carbon dioxide gas.

  • Work-up - Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Collect the organic layer. Repeat the extraction process on the aqueous layer to maximize product recovery.

  • Work-up - Washing:

    • Combine the organic layers and wash them sequentially with water and then with brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent and excess benzyl alcohol using a rotary evaporator.

  • Purification - Recrystallization:

    • The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.

    • Dissolve the crude product in a minimum amount of the hot solvent, and then allow it to cool slowly to form crystals.

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the purified product in a vacuum oven.

Visualizations

Reaction Mechanism

The direct esterification of terephthalic acid with benzyl alcohol follows the Fischer-Speier esterification mechanism. This acid-catalyzed reaction involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration to form the ester.

Fischer_Esterification cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation TA Terephthalic Acid (R-COOH) Protonated_TA Protonated Terephthalic Acid [R-C(OH)2]+ TA->Protonated_TA + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_TA->Tetrahedral_Intermediate + Benzyl Alcohol BA Benzyl Alcohol (R'-OH) BA->Tetrahedral_Intermediate Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Water H2O Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H2O Ester This compound (R-COOR') Protonated_Ester->Ester - H+ H_plus_out H+

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Mix Terephthalic Acid, Benzyl Alcohol, and Catalyst Reflux Heat to Reflux Reactants->Reflux Cool Cool Reaction Mixture Reflux->Cool Neutralize Neutralize with NaHCO3 Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry with Anhydrous Salt Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Solvent Evaporate->Recrystallize Filter Filter Crystals Recrystallize->Filter Dry_product Dry Final Product Filter->Dry_product

Caption: Experimental workflow for this compound synthesis.

References

Application Notes: The Use of Dibenzyl Terephthalate in Poly(butylene terephthalate) (PBT) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(butylene terephthalate) (PBT) is a semi-crystalline engineering thermoplastic belonging to the polyester (B1180765) family, renowned for its excellent mechanical strength, thermal stability, and chemical resistance.[1][2] Conventionally, PBT is synthesized via the polycondensation of 1,4-butanediol (B3395766) (BDO) with either terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT).[3][4] The use of dibenzyl terephthalate (DBT) as a monomer offers an alternative route to PBT synthesis. This approach involves a transesterification reaction between DBT and BDO, yielding PBT and benzyl (B1604629) alcohol as a byproduct. While less common than the TPA or DMT routes, the DBT method may present advantages in specific contexts, such as in the chemical recycling of plastics like polyethylene (B3416737) terephthalate (PET), from which DBT can be synthesized.[5]

Principle of the Reaction

The synthesis of PBT from this compound and 1,4-butanediol is a two-stage process:

  • Transesterification: this compound reacts with 1,4-butanediol in the presence of a catalyst at elevated temperatures. In this stage, the benzyl groups of DBT are exchanged with the hydroxyl groups of BDO, forming bis(4-hydroxybutyl) terephthalate (BHBT) oligomers and benzyl alcohol. The continuous removal of benzyl alcohol from the reaction mixture drives the equilibrium towards the formation of the oligomers.

  • Polycondensation: The resulting BHBT oligomers undergo polymerization at higher temperatures and under a high vacuum. During this stage, the molecular weight of the polymer increases through the elimination of excess 1,4-butanediol, which is distilled off.[1]

The overall reaction can be summarized as follows:

n (C₆H₅CH₂OOC-C₆H₄-COOCH₂C₆H₅) + (n+1) HO(CH₂)₄OH → HO[(CH₂)₄OOC-C₆H₄-COO(CH₂)₄]nOH + 2n C₆H₅CH₂OH

Experimental Protocols

The following is a generalized laboratory-scale protocol for the synthesis of PBT from this compound. The specific parameters may be adjusted based on the desired polymer properties and available equipment.

Materials:

  • This compound (DBT)

  • 1,4-butanediol (BDO)

  • Catalyst: e.g., Tetrabutyl titanate (TBT) or a combination of titanium and tin compounds[3][6]

  • Inert gas (e.g., Nitrogen)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, distillation column with a condenser, and a vacuum connection

  • Heating mantle with a programmable temperature controller

  • Graduated collection flask for the benzyl alcohol byproduct

  • High-vacuum pump

  • Water bath for cooling and solidifying the polymer

  • Pelletizer (optional)

Protocol: Batch Synthesis of PBT from DBT

Stage 1: Transesterification

  • Reactor Setup: Assemble a clean and dry glass reactor with a mechanical stirrer, nitrogen inlet, and a distillation column connected to a condenser and a collection flask.

  • Charging Reactants: Charge the reactor with this compound and 1,4-butanediol. A molar ratio of BDO to DBT in the range of 1.5:1 to 2.5:1 is recommended to facilitate the transesterification reaction.[1]

  • Catalyst Addition: Introduce the transesterification catalyst, such as tetrabutyl titanate (TBT), into the reaction mixture. The typical catalyst concentration is in the range of 0.05-0.2% by weight of the reactants.

  • Inert Atmosphere: Purge the reactor with high-purity nitrogen gas to remove any oxygen and prevent oxidative degradation of the polymer at high temperatures. Maintain a gentle nitrogen flow throughout this stage.

  • Heating and Reaction: Begin stirring the mixture and gradually heat the reactor to a temperature of 180-220°C. As the reaction proceeds, benzyl alcohol will be formed and distill off. Collect the benzyl alcohol in the collection flask. The reaction progress can be monitored by the amount of benzyl alcohol collected. This stage typically takes 2-4 hours.

Stage 2: Polycondensation

  • Temperature and Vacuum: Once the theoretical amount of benzyl alcohol has been collected, indicating the completion of the transesterification stage, increase the temperature of the reaction mixture to 235-250°C.[1]

  • Vacuum Application: Gradually reduce the pressure inside the reactor to below 1 mbar using a high-vacuum pump.[1]

  • Removal of Excess BDO: Under high vacuum and elevated temperature, the polycondensation of the bis(4-hydroxybutyl) terephthalate oligomers occurs, leading to an increase in the molecular weight of the PBT. Excess 1,4-butanediol is removed from the reaction mixture and collected in a cold trap. The viscosity of the reaction mixture will noticeably increase as the polymerization progresses. This stage can take an additional 2-4 hours.

  • Product Isolation: After the desired reaction time or when the desired melt viscosity is achieved, break the vacuum by introducing nitrogen gas into the reactor. The molten PBT polymer can then be extruded from the bottom of the reactor into a water bath for rapid cooling and solidification.

  • Pelletization: The solidified polymer strand can be fed into a pelletizer to obtain PBT pellets for storage and further characterization.

Data Presentation

The following table summarizes the expected properties of PBT synthesized from this compound, based on typical values for PBT produced by other methods. Actual values will depend on the specific reaction conditions and purity of the monomers.

PropertyExpected Value
Molecular Weight (Mw)30,000 - 60,000 g/mol
Polydispersity Index (PDI)1.5 - 2.5
Melting Temperature (Tm)220 - 230 °C
Glass Transition Temp (Tg)30 - 50 °C
Intrinsic Viscosity (IV)0.6 - 1.2 dL/g

Visualizations

PBT_Synthesis_Workflow cluster_setup Reactor Setup cluster_transesterification Transesterification cluster_polycondensation Polycondensation cluster_isolation Product Isolation charge_reactants Charge DBT & BDO add_catalyst Add Catalyst charge_reactants->add_catalyst 1.5-2.5:1 molar ratio BDO:DBT heat_1 Heat to 180-220°C under N₂ add_catalyst->heat_1 distill_ba Distill off Benzyl Alcohol heat_1->distill_ba heat_2 Heat to 235-250°C distill_ba->heat_2 apply_vacuum Apply Vacuum (< 1 mbar) heat_2->apply_vacuum distill_bdo Distill off excess BDO apply_vacuum->distill_bdo extrude Extrude Molten PBT distill_bdo->extrude cool Cool in Water Bath extrude->cool pelletize Pelletize cool->pelletize

Caption: Experimental workflow for the synthesis of PBT from this compound.

PBT_Reaction_Mechanism DBT This compound (DBT) BHBT Bis(4-hydroxybutyl) terephthalate (BHBT Oligomers) DBT->BHBT + BDO - Benzyl Alcohol BDO 1,4-Butanediol (BDO) BDO->BHBT PBT Poly(butylene terephthalate) (PBT) BHBT->PBT - Excess BDO BA Benzyl Alcohol (Byproduct) BDO_excess Excess 1,4-Butanediol (Byproduct)

Caption: Reaction mechanism for PBT synthesis from this compound.

References

Application Notes and Protocols: Dibenzyl Terephthalate in Flame Retardant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibenzyl terephthalate (B1205515) (DBT) as a synergistic flame retardant in polymer formulations. Detailed experimental protocols for standard flammability tests are included to facilitate research and development.

Introduction to Dibenzyl Terephthalate as a Flame Retardant

This compound (DBT), an organic ester, has demonstrated significant efficacy as a flame retardant synergist, particularly in polyester (B1180765) systems such as polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT).[1] Its aromatic structure contributes to its flame retardant properties, which are realized through a combination of condensed and gas-phase mechanisms. When incorporated into polymer matrices, DBT can enhance the material's resistance to ignition and burning, helping formulations meet stringent fire safety standards in industries like electronics and automotive.[1]

Mechanism of Action

This compound functions as a flame retardant synergist through a dual-mode action:

  • Condensed-Phase Action: During combustion, the aromatic structure of DBT promotes the formation of a stable char layer on the polymer's surface.[1] This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable volatile compounds.

  • Gas-Phase Action: In the gas phase, the decomposition products of DBT can interfere with the radical chain reactions that sustain combustion. This "free radical trapping" mechanism reduces the concentration of highly reactive species (like H• and OH•), thereby quenching the flame.

DBT is particularly effective when used in conjunction with other flame retardants, such as zinc phosphinate and zinc borate (B1201080) systems. This synergistic approach can enhance flame retardancy effectiveness by 30-50% compared to the individual components alone, often allowing for a lower total loading of flame retardant additives.[1]

Data Presentation: Flame Retardant Performance

The inclusion of this compound in flame retardant formulations leads to a measurable improvement in fire safety performance. The following table summarizes key flammability data for polymer systems incorporating DBT.

Polymer SystemFlame Retardant SystemTest MethodResultReference
PET/PBTThis compound (synergist)Limiting Oxygen Index (LOI)28-32%[1]
Not SpecifiedThis compound with Zinc Phosphinate and Zinc BorateNot Specified30-50% enhancement in flame retardancy[1]

Experimental Protocols

Detailed methodologies for key flammability tests are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.

Limiting Oxygen Index (LOI) Test

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Apparatus:

  • LOI apparatus, consisting of a heat-resistant glass test chimney, a specimen holder, a gas mixing and control system, and an ignition source.

Specimen Preparation:

  • Specimens should be in the form of a bar, typically 80-150 mm long, 10 mm wide, and 4 mm thick.[2]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours before testing.

Procedure:

  • Position the specimen vertically in the center of the glass chimney using the specimen holder.

  • Establish an initial oxygen concentration in the gas mixture flowing upwards through the chimney.

  • Ignite the top end of the specimen using the ignition source.

  • Observe the burning behavior of the specimen.

  • Systematically vary the oxygen concentration in subsequent tests with new specimens to determine the minimum concentration at which flaming combustion is just sustained for a specified period or over a specified length of the specimen.

  • The LOI is expressed as the percentage of oxygen in the gas mixture.

UL-94 Vertical Burn Test

Standard: UL-94

Objective: To evaluate the burning characteristics of a plastic material when subjected to a small open flame in a vertical orientation.

Apparatus:

  • Test chamber, Bunsen burner, specimen clamp, timing device, and a horizontal layer of cotton batting.

Specimen Preparation:

  • Prepare five specimens, each 125 mm long and 13 mm wide.[3]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for a minimum of 48 hours.[3]

Procedure:

  • Suspend a specimen vertically from the clamp, 300 mm above the cotton batting.[3]

  • Apply a specified flame from the Bunsen burner to the lower end of the specimen for 10 seconds.[3]

  • Withdraw the flame and record the afterflame time.

  • As soon as the afterflame ceases, immediately reapply the flame for another 10 seconds.[3]

  • Withdraw the flame and record the afterflame and afterglow times.

  • Observe if any flaming particles or drops ignite the cotton batting below.

  • Repeat the test for the remaining four specimens.

  • Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow times, and whether the cotton is ignited.

Cone Calorimeter Test

Standard: ISO 5660

Objective: To measure the heat release rate and other flammability properties of a material when exposed to a controlled level of radiant heat.

Apparatus:

  • Cone calorimeter, consisting of a conical radiant heater, a specimen holder, a load cell for mass measurement, an exhaust system with gas analysis (for oxygen, carbon monoxide, and carbon dioxide), and a smoke density measurement system.

Specimen Preparation:

  • Prepare specimens that are 100 mm x 100 mm and have a thickness representative of the end-use application.[4]

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity until a constant mass is achieved.[4]

Procedure:

  • Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.

  • Position the specimen holder on the load cell beneath the conical heater.

  • Expose the specimen to a specified heat flux, typically in the range of 25-100 kW/m².

  • An external igniter is used to ignite the flammable gases released from the specimen.

  • Continuously measure the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density throughout the test.

  • Key parameters calculated from the measurements include the time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), and smoke production rate.

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound in flame retardant formulations.

experimental_workflow_LOI cluster_prep Specimen Preparation cluster_test LOI Test Procedure Specimen Prepare Specimen (80-150mm x 10mm x 4mm) Conditioning Condition Specimen (23°C, 50% RH, 48h) Specimen->Conditioning Mount Mount Specimen in Chimney Conditioning->Mount SetO2 Set Initial O2 Concentration Mount->SetO2 Ignite Ignite Top of Specimen SetO2->Ignite Observe Observe Burning Behavior Ignite->Observe AdjustO2 Adjust O2 Concentration Observe->AdjustO2 Record Record LOI Value AdjustO2->Ignite Repeat with new specimen AdjustO2->Record

Caption: Workflow for the Limiting Oxygen Index (LOI) Test.

experimental_workflow_UL94 cluster_prep Specimen Preparation cluster_test UL-94 Vertical Burn Test Specimen Prepare 5 Specimens (125mm x 13mm) Conditioning Condition Specimens (23°C, 50% RH, 48h) Specimen->Conditioning Mount Suspend Specimen Vertically Conditioning->Mount ApplyFlame1 Apply Flame (10s) Mount->ApplyFlame1 RecordAfterflame1 Record Afterflame Time ApplyFlame1->RecordAfterflame1 ApplyFlame2 Re-apply Flame (10s) RecordAfterflame1->ApplyFlame2 RecordAfterflame2 Record Afterflame & Afterglow Time ApplyFlame2->RecordAfterflame2 ObserveDrips Observe Flaming Drips RecordAfterflame2->ObserveDrips Classify Classify Material (V-0, V-1, V-2) ObserveDrips->Classify

Caption: Workflow for the UL-94 Vertical Burn Test.

dbt_mechanism cluster_combustion Combustion Process cluster_action DBT Mechanism of Action Heat Heat Polymer Polymer + DBT Heat->Polymer Volatiles Flammable Volatiles Polymer->Volatiles Condensed Condensed Phase: Char Formation Polymer->Condensed Flame Flame Volatiles->Flame Gas Gas Phase: Radical Trapping Volatiles->Gas Flame->Heat Feedback Loop Condensed->Flame Inhibits Gas->Flame Quenches

Caption: Proposed Flame Retardant Mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Dibenzyl Terephthalate from PET Glycolysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing Dibenzyl terephthalate (B1205515) from Polyethylene terephthalate (PET) through glycolysis. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to facilitate successful and high-yield experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing Dibenzyl terephthalate from PET?

A1: The synthesis of this compound from PET is achieved through a transesterification reaction. In this process, the ester linkages in the PET polymer chain are broken by benzyl (B1604629) alcohol in the presence of a catalyst, leading to the formation of this compound and ethylene (B1197577) glycol as a byproduct.

Q2: What are the common catalysts used for this reaction?

A2: The most commonly cited catalysts for the transesterification of PET with benzyl alcohol are zinc acetate (B1210297) and base catalysts, such as sodium hydroxide (B78521).[1] The choice of catalyst significantly impacts the reaction conditions and time.

Q3: What are the typical reaction conditions for this synthesis?

A3: Reaction conditions vary depending on the catalyst used. With zinc acetate, the reaction is typically carried out by refluxing PET in benzyl alcohol at temperatures between 145-150°C for an extended period, potentially 20-28 hours. In contrast, base-catalyzed reactions can be much faster, with reports of high PET conversion at 175°C in as little as 5-15 minutes.[1]

Q4: What are the main challenges in synthesizing this compound from PET?

A4: The primary challenges include achieving a high yield of the desired product, minimizing the formation of byproducts such as monobenzyl terephthalate, and effectively purifying the final product from unreacted starting materials and catalyst residues. The presence of contaminants in the source PET waste can also negatively affect the reaction yield.

Q5: How can I monitor the progress of the reaction?

A5: A common and effective method for monitoring the reaction is Thin-Layer Chromatography (TLC). By taking small samples from the reaction mixture at different times, you can track the disappearance of the starting materials and the appearance of the this compound product.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield of this compound Incomplete Reaction: The reaction may not have reached completion due to insufficient time, temperature, or catalyst activity.- Extend Reaction Time: Particularly for zinc acetate catalyzed reactions, ensure the mixture is refluxed for an adequate duration. - Increase Temperature: For base-catalyzed reactions, a higher temperature (e.g., 175°C) can significantly accelerate the reaction and improve conversion.[1] - Check Catalyst: Ensure the catalyst is of good quality and used in the appropriate amount.
Suboptimal PET to Benzyl Alcohol Ratio: An insufficient amount of benzyl alcohol may limit the reaction.- Increase the excess of benzyl alcohol to ensure it is not a limiting reagent and to help dissolve the PET.
Poor Mixing: Inadequate stirring can lead to poor contact between the PET, benzyl alcohol, and the catalyst.- Use a mechanical stirrer to ensure the reaction mixture is homogenous, especially as the PET dissolves.
Presence of Impurities in the Final Product Unreacted Benzyl Alcohol: Excess benzyl alcohol will remain in the crude product.- Vacuum Distillation: Benzyl alcohol has a lower boiling point than this compound and can be removed under reduced pressure. - Washing: Wash the crude product with water to remove some of the excess benzyl alcohol.
Formation of Monobenzyl terephthalate: Incomplete reaction can lead to the formation of the mono-substituted ester.- Drive the reaction to completion by optimizing reaction time and temperature. - Purification: Recrystallization can be used to separate this compound from the more polar monobenzyl terephthalate.
Catalyst Residue: The catalyst may remain in the final product.- Washing: For base catalysts, a wash with a dilute acid solution followed by water can neutralize and remove the catalyst. For metal-based catalysts like zinc acetate, washing with a suitable aqueous solution may be effective. A final wash with a sodium bicarbonate solution can help remove acidic impurities.
Discolored Product (Yellowish tint) Side Reactions at High Temperatures: High temperatures can sometimes lead to the formation of colored byproducts.
Reaction Stalls or Does Not Initiate Inactive Catalyst: The catalyst may have degraded or is of poor quality.- Use a fresh, high-purity catalyst.
Presence of Water: Water can interfere with the transesterification reaction.- Ensure all reactants and glassware are dry before starting the reaction.
Contaminants in PET: Impurities in the waste PET (e.g., other plastics, dyes) can inhibit the reaction.- Use clean, and if possible, pre-processed PET flakes. The presence of dyes in PET bottles has been shown to lower reaction yields in some glycolysis processes.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis from PET

CatalystTemperature (°C)Reaction TimePET Conversion (%)Yield of this compoundNotes
Zinc Acetate145-15020-28 hours-Moderate (not specified)Long reaction times are required.
Sodium Hydroxide1755 minutes100-Very rapid reaction at higher temperatures.[1]
Sodium HydroxideJust below boiling15 minutes99.9-High conversion can be achieved at slightly lower temperatures with a longer time.[1]

Note: Specific yield data for this compound is limited in the reviewed literature.

Experimental Protocols

Method 1: Zinc Acetate Catalyzed Synthesis of this compound

This protocol is based on the general procedure described for the alcoholysis of PET using a metal acetate catalyst.

Materials:

  • PET flakes (from clear, cleaned beverage bottles)

  • Benzyl alcohol

  • Zinc acetate

  • Methanol (B129727) (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, heating mantle, magnetic stirrer)

Procedure:

  • Cut the PET plastic into small pieces (approximately 1 cm x 1 cm).

  • In a round-bottom flask, combine the PET flakes, benzyl alcohol, and a catalytic amount of zinc acetate (e.g., 2-5% by weight of PET). A typical ratio would be approximately 1g of PET to 10 mL of benzyl alcohol.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the mixture to reflux (approximately 145-150°C) with continuous stirring.

  • Maintain the reflux for 20-28 hours. The reaction progress can be monitored by observing the dissolution of the PET flakes.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product can be purified by recrystallization from methanol. The excess benzyl alcohol will largely remain in the methanol solution.

  • Filter the recrystallized this compound and dry the solid product.

Method 2: Base-Catalyzed Synthesis of this compound

This protocol is based on a rapid, high-temperature procedure.[1]

Materials:

  • PET flakes

  • Benzyl alcohol

  • Sodium hydroxide (or another suitable base)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, heat benzyl alcohol to the desired reaction temperature (e.g., 175°C).

  • Once the benzyl alcohol has reached the target temperature, add the PET flakes and the base catalyst (e.g., sodium hydroxide, approximately 10% by weight of PET).

  • Stir the reaction mixture vigorously for 5-15 minutes.

  • After the reaction period, cool the mixture to room temperature.

  • To purify the product, the excess benzyl alcohol can be removed by vacuum distillation.

  • The remaining crude product can be further purified by washing with a dilute acid to neutralize the base, followed by water, and then recrystallization from a suitable solvent like methanol or ethanol.

Visualizations

PET_to_Dibenzyl_Terephthalate_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification PET_Waste PET Waste Cleaned_PET Cleaned & Dried PET Flakes PET_Waste->Cleaned_PET Cleaning & Shredding Reaction_Vessel Reaction Vessel Cleaned_PET->Reaction_Vessel Crude_Product Crude Product Mixture Reaction_Vessel->Crude_Product Heating & Stirring Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Reaction_Vessel Catalyst Catalyst (e.g., Zn(OAc)₂ or NaOH) Catalyst->Reaction_Vessel Purification_Steps Purification (e.g., Washing, Recrystallization, Distillation) Crude_Product->Purification_Steps Dibenzyl_Terephthalate Pure this compound Purification_Steps->Dibenzyl_Terephthalate Transesterification_Reaction cluster_reactants Reactants cluster_products Products PET PET Polymer Chain (...-O-CH₂-CH₂-O-CO-Ph-CO-...)n Plus1 + Benzyl_Alcohol 2n Benzyl Alcohol (2n Ph-CH₂-OH) Reactants->Products Catalyst (e.g., Zn(OAc)₂ or Base) Heat Dibenzyl_Terephthalate n this compound (n Ph-CH₂-O-CO-Ph-CO-O-CH₂-Ph) Plus2 + Ethylene_Glycol n Ethylene Glycol (n HO-CH₂-CH₂-OH)

References

common impurities in Dibenzyl terephthalate synthesis and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the common impurities encountered during the synthesis of Dibenzyl terephthalate (B1205515) and the methods for their removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my crude Dibenzyl terephthalate?

A1: The impurities in your crude product largely depend on the synthesis route. For direct esterification of terephthalic acid and benzyl (B1604629) alcohol, the most common impurities are:

  • Unreacted Starting Materials: Terephthalic acid and excess benzyl alcohol.[1]

  • Partially Esterified Product: Monobenzyl terephthalate, an intermediate where only one of the carboxylic acid groups on terephthalic acid has been esterified.

  • Catalyst Residue: If an acid catalyst such as sulfuric acid or a metal catalyst like zinc acetate (B1210297) was used, it might remain in the product.[1][2]

  • Side-Reaction Products: Benzyl alcohol can undergo self-etherification at elevated temperatures to form dibenzyl ether.

Q2: My crude product contains unreacted terephthalic acid. What is the best way to remove it?

A2: An alkaline wash is a highly effective method for removing acidic impurities like terephthalic acid and monobenzyl terephthalate. By dissolving your crude product in an organic solvent and washing it with a basic aqueous solution (e.g., 10% sodium bicarbonate), the acidic components are converted into their water-soluble salts and extracted into the aqueous layer.

Q3: I have a persistent smell of "bitter almonds" in my product, which I suspect is benzyl alcohol. How can I get rid of it?

A3: Excess benzyl alcohol can typically be removed through two main methods:

  • Recrystallization: Washing the crystals with a cold solvent, such as methanol (B129727), during filtration after recrystallization helps remove residual benzyl alcohol that is soluble in the mother liquor.[2]

  • Vacuum Distillation: For larger scales or very stubborn residues, vacuum distillation is effective. Benzyl alcohol is more volatile than this compound, allowing it to be distilled off under reduced pressure at a lower temperature, which prevents product decomposition.

Q4: After an initial wash, my product is still not pure. What is the next step?

A4: Recrystallization is a powerful technique for significantly improving the purity of solid this compound. Methanol is a commonly used and effective solvent for this purpose.[2] The process involves dissolving the crude product in a minimum amount of hot methanol and allowing it to cool slowly, during which pure this compound will crystallize, leaving more soluble impurities in the solvent.

Q5: When should I consider using vacuum distillation for purification?

A5: Vacuum distillation is an excellent method for separating this compound from non-volatile or very high-boiling impurities. Since this compound has a high boiling point, distillation at atmospheric pressure can lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for safe distillation. This technique is particularly useful for removing catalyst residues or high-molecular-weight side products.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Low Melting Point of Final Product Presence of impurities (e.g., benzyl alcohol, monobenzyl terephthalate) which depress the melting point.Perform one or more rounds of recrystallization from methanol. A sharp melting point around 98-99°C indicates high purity.[2]
Product "Oils Out" During Recrystallization The crude product is highly impure, causing its melting point to be lower than the boiling point of the recrystallization solvent.Re-heat the mixture to dissolve the oil, then add more hot solvent to lower the saturation point. Alternatively, switch to a different solvent system.
Final Product is Discolored (Yellowish) Formation of colored byproducts due to high reaction temperatures or impurities in starting materials.During the recrystallization protocol, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration step.
Poor Crystal Formation Cooling the solution too quickly during recrystallization.Allow the hot, saturated solution to cool slowly to room temperature undisturbed to promote the formation of larger, purer crystals. Once at room temperature, cooling can be completed in an ice bath.

Quantitative Data on Purification

Purification MethodImpurity TargetedStarting Purity (Representative)Purity After Purification (Representative)Data Source Reference
Alkaline Wash & Precipitation Acidic Impurities (e.g., Terephthalic Acid)~71-73%>96%[3]
Recrystallization (from Methanol) General Impurities (e.g., DMT from PET recycling)Crude>99.9%[4]
Combined Purification Multiple Impurities in Recycled TPAHigh Impurity (OD340 = 17.764)High Purity (OD340 = 0.170)[5]

Note: The data is based on the purification of terephthalic acid (TPA) and dimethyl terephthalate (DMT), which share key chemical properties and impurities with this compound.

Experimental Protocols & Workflows

Protocol 1: Purification by Alkaline Wash

This protocol is designed to remove acidic impurities such as unreacted terephthalic acid and monobenzyl terephthalate.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) in a separatory funnel.

  • Alkaline Extraction: Add an equal volume of 10% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh NaHCO₃ solution.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual base. Drain the aqueous layer.

  • Drying & Evaporation: Transfer the organic layer to a flask and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to obtain the purified product.

G cluster_workflow Workflow: Alkaline Wash A 1. Dissolve Crude Product in Organic Solvent B 2. Add 10% NaHCO3 Solution to Separatory Funnel A->B C 3. Shake, Vent, & Separate Layers B->C D 4. Wash Organic Layer with Deionized Water C->D E 5. Dry Organic Layer (e.g., MgSO4) D->E F 6. Filter & Evaporate Solvent E->F G Purified Dibenzyl Terephthalate F->G

Workflow for Alkaline Wash Purification.
Protocol 2: Purification by Recrystallization

This protocol is effective for removing a broad range of impurities, particularly unreacted benzyl alcohol.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot methanol required for complete dissolution. Add a boiling chip and use a hot plate to bring the solution to a gentle boil.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step removes solid impurities.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Pure this compound will crystallize out of the solution. For maximum yield, the flask can then be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold methanol to rinse away any remaining impurities in the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all residual solvent.

G cluster_workflow Workflow: Recrystallization A 1. Dissolve Crude Product in Minimum Hot Methanol B 2. (Optional) Hot Filtration to Remove Insolubles A->B If needed C 3. Cool Solution Slowly to Induce Crystallization A->C B->C D 4. Isolate Crystals via Vacuum Filtration C->D E 5. Wash Crystals with Ice-Cold Methanol D->E F 6. Dry Crystals Under Vacuum E->F G High-Purity Dibenzyl Terephthalate Crystals F->G G cluster_workflow Workflow: Vacuum Distillation A 1. Assemble Apparatus & Add Crude Product B 2. Apply Vacuum to Reduce System Pressure A->B C 3. Heat Flask with Stirring B->C D 4. Collect & Discard Low-Boiling Impurities C->D E 5. Collect Main Fraction (Pure Product) D->E F 6. Cool System Before Releasing Vacuum E->F G High-Purity Dibenzyl Terephthalate Distillate F->G

References

troubleshooting low yield in Dibenzyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of dibenzyl terephthalate (B1205515).

Troubleshooting Guide: Low Yield in Dibenzyl Terephthalate Synthesis

Low yields in the synthesis of this compound via direct esterification of terephthalic acid and benzyl (B1604629) alcohol can be attributed to several factors. This guide provides a systematic approach to identifying and resolving common issues.

1. Incomplete Reaction

  • Symptom: Significant amount of unreacted terephthalic acid recovered after the reaction.

  • Cause: The Fischer esterification is a reversible reaction. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants, thus lowering the yield of the desired ester.

  • Solutions:

    • Excess Alcohol: Utilize a significant molar excess of benzyl alcohol to drive the equilibrium towards the formation of this compound.

    • Water Removal: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water as it is formed. Alternatively, the use of molecular sieves can also be effective.

2. Side Reactions

  • Symptom: Presence of significant impurities alongside the desired product, leading to a lower isolated yield.

  • Cause: At elevated temperatures and in the presence of a strong acid catalyst, benzyl alcohol can undergo self-etherification to form dibenzyl ether.

  • Solutions:

    • Temperature Control: Maintain the reaction temperature at the minimum required for a reasonable reaction rate to minimize the formation of dibenzyl ether.

    • Catalyst Choice: Consider using a milder catalyst than strong mineral acids like sulfuric acid. Lewis acids such as zinc acetate (B1210297) can be effective.[1]

3. Catalyst Inefficiency

  • Symptom: Slow or stalled reaction, resulting in low conversion of starting materials.

  • Cause: The catalyst may be inactive or used in a suboptimal concentration.

  • Solutions:

    • Catalyst Quality: Ensure the catalyst is of high purity and anhydrous.

    • Optimize Concentration: The optimal catalyst concentration should be determined experimentally. Too little catalyst will result in a slow reaction, while too much can promote side reactions.

4. Reactant Purity

  • Symptom: Low yield and formation of colored impurities.

  • Cause: Impurities in terephthalic acid or benzyl alcohol can interfere with the reaction or lead to the formation of byproducts. Water in the reactants will inhibit the forward reaction.

  • Solutions:

    • Use High-Purity Reagents: Ensure that both terephthalic acid and benzyl alcohol are of high purity and are anhydrous.

    • Purification of Starting Materials: If necessary, purify the starting materials before use. Terephthalic acid can be purified by recrystallization.

5. Inefficient Product Isolation and Purification

  • Symptom: Low recovery of the final product after workup and purification.

  • Cause: The product may be lost during the washing, extraction, or recrystallization steps.

  • Solutions:

    • Optimize Purification: Carefully select the recrystallization solvent to ensure high recovery. Methanol is a commonly used solvent for the recrystallization of this compound.[1]

    • Thorough Extraction: If a liquid-liquid extraction is performed, ensure complete extraction of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions. With optimized conditions, including the use of a catalyst and removal of water, yields can be moderate to high. For instance, in the synthesis via transesterification from PET, conversion rates can reach 83-99%.[1] For direct esterification, yields are highly dependent on driving the equilibrium to completion.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of terephthalic acid and the formation of the this compound product.

Q3: What are the most common side products in this synthesis?

A3: The most common side product is dibenzyl ether, formed from the self-condensation of benzyl alcohol at high temperatures in the presence of an acid catalyst. Incomplete reaction will also leave unreacted terephthalic acid and the mono-ester, benzyl terephthalate.

Q4: Can I use a different catalyst instead of sulfuric acid?

A4: Yes, other catalysts can be used. Lewis acids like zinc acetate are often employed for esterification and transesterification reactions involving terephthalates and may lead to fewer side reactions compared to strong Brønsted acids like sulfuric acid.[1]

Q5: My final product is colored. How can I decolorize it?

A5: Colored impurities can sometimes be removed by treating a solution of the crude product with activated charcoal followed by filtration and recrystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on this compound Yield (Qualitative)

ParameterLow SettingOptimal SettingHigh SettingPotential Issues at Non-Optimal Settings
Temperature Slow reaction rate, low conversionEfficient reaction rateIncreased side reactions (e.g., ether formation)Low yield due to incomplete reaction or side products.
Reaction Time Incomplete reactionHigh conversionPotential for product degradation or side reactionsLow yield due to incomplete conversion.
Catalyst Conc. Slow reaction rateOptimal reaction rateIncreased side reactions, difficult removalLow yield or impure product.
Water Content High (inhibits reaction)Minimized (drives equilibrium forward)N/ASignificantly reduced yield due to equilibrium shift.
Alcohol:Acid Ratio Low (limits conversion)High excess of alcoholMay be unnecessary and wastefulIncomplete reaction and low yield.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the direct esterification of terephthalic acid with benzyl alcohol.

Materials:

  • Terephthalic acid

  • Benzyl alcohol (large excess, e.g., 10-20 molar equivalents)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid, catalytic amount)

  • Toluene (B28343) (or another suitable solvent for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine terephthalic acid, a large molar excess of benzyl alcohol, a catalytic amount of the acid catalyst, and toluene.

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC analysis indicates the consumption of the terephthalic acid.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Isolation and Purification:

    • Remove the toluene and excess benzyl alcohol under reduced pressure using a rotary evaporator.

    • Recrystallize the crude this compound from hot methanol.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis TA Terephthalic Acid Protonated_TA Protonated Carbonyl TA->Protonated_TA + H⁺ (from Catalyst) BA Benzyl Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate BA->Tetrahedral_Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->TA Protonated_TA->Tetrahedral_Intermediate + Benzyl Alcohol Product This compound Tetrahedral_Intermediate->Product - H₂O, - H⁺ Product->TA Hydrolysis (+ H₂O) Water Water Water->TA

Caption: Synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, NMR) Start->Check_Reaction Unreacted_SM High amount of Starting Material? Check_Reaction->Unreacted_SM Side_Products Significant Side Products? Unreacted_SM->Side_Products No Incomplete_Reaction Issue: Incomplete Reaction - Remove water (Dean-Stark) - Increase excess of alcohol - Increase reaction time Unreacted_SM->Incomplete_Reaction Yes Side_Reactions Issue: Side Reactions - Lower reaction temperature - Use a milder catalyst Side_Products->Side_Reactions Yes Check_Purity Check Purity of Reactants - Use anhydrous reagents - Purify starting materials Side_Products->Check_Purity No Check_Catalyst Check Catalyst - Verify activity - Optimize concentration Incomplete_Reaction->Check_Catalyst Side_Reactions->Check_Catalyst Optimize_Purification Review Purification Protocol - Optimize recrystallization solvent - Check for losses during work-up Check_Purity->Optimize_Purification Check_Catalyst->Optimize_Purification End Yield Improved Optimize_Purification->End

Caption: Troubleshooting Low Yield.

Logical_Relationships Key Relationships in Esterification Yield This compound Yield Water_Removal Water Removal Water_Removal->Yield Increases Excess_Alcohol Excess Benzyl Alcohol Excess_Alcohol->Yield Increases Temperature Reaction Temperature Temperature->Yield Increases (up to a point) Side_Reactions Side Reactions (e.g., Ether Formation) Temperature->Side_Reactions Increases Side_Reactions->Yield Decreases Catalyst Catalyst Activity & Concentration Catalyst->Yield Increases (when optimized)

Caption: Factors Affecting Yield.

References

optimizing reaction time and temperature for Dibenzyl terephthalate production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dibenzyl terephthalate (B1205515) (DBT). The following information is designed to assist in optimizing reaction time and temperature to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing Dibenzyl terephthalate?

A1: There are two primary methods for the synthesis of this compound:

  • Transesterification of Polyethylene Terephthalate (PET): This method involves the chemical recycling of PET by reacting it with benzyl (B1604629) alcohol in the presence of a catalyst, typically zinc acetate (B1210297). This process breaks down the polymer into DBT monomers.[1]

  • Direct Esterification: This involves the reaction of terephthalic acid or its more reactive derivative, terephthaloyl chloride, with benzyl alcohol.[2] This reaction is also typically catalyzed by an acid.

Q2: What is the optimal temperature and reaction time for DBT synthesis from PET?

A2: The optimal conditions for the depolymerization of PET with benzyl alcohol generally involve a reaction temperature of approximately 145-150°C.[2] The reaction time can vary from 20 to 28 hours.[1][2] Longer reaction times within this range tend to lead to higher conversion rates.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is an effective and straightforward method for monitoring the progress of the reaction. By taking small aliquots of the reaction mixture at different time intervals, you can observe the disappearance of the starting materials and the appearance of the DBT product spot on the TLC plate.

Q4: What are common impurities in this compound synthesis and how can they be removed?

A4: A common impurity is residual benzyl alcohol from the reaction. Colored impurities can also form, particularly at excessively high temperatures. Purification is typically achieved through recrystallization from methanol (B129727).[2] For colored impurities, treatment with activated carbon can be an effective purification step.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: For the PET depolymerization method, ensure the reaction has proceeded for at least 20 hours. Consider extending the time to 24 or 28 hours for improved yields.[2] Optimize Temperature: For the PET method, maintain a temperature of 145-150°C. For the direct esterification of terephthalic acid, ensure the temperature is sufficient to drive the reaction, but avoid excessive heat that can lead to side reactions.
Catalyst Inactivity or Insufficient Amount Check Catalyst Quality: Ensure the zinc acetate or other catalyst is of good quality and not deactivated. Optimize Catalyst Concentration: The optimal amount of catalyst can vary. If the yield is low, consider a modest increase in the catalyst concentration.
Presence of Water Use Anhydrous Conditions: Water can interfere with the esterification reaction. Ensure all glassware is thoroughly dried and use anhydrous reagents where possible, especially for the direct esterification method.
Problem 2: Product is Impure (e.g., off-color, contains starting material)
Potential Cause Troubleshooting Steps
Colored Impurities Activated Carbon Treatment: Before the final recrystallization, dissolve the crude product in a suitable solvent and add a small amount of activated carbon. Heat the mixture and then filter to remove the carbon, which will have adsorbed the colored impurities. Control Reaction Temperature: Avoid excessively high temperatures during the reaction, as this can lead to the formation of colored byproducts.
Residual Starting Materials Optimize Reaction Time and Temperature: Ensure the reaction has gone to completion by monitoring with TLC. Improve Purification: Perform a careful recrystallization from methanol. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly to maximize the formation of pure crystals.
Side Reactions Control Reaction Conditions: Stick to the recommended temperature ranges to minimize the formation of side products. For the direct esterification of terephthalic acid with benzyl alcohol, side reactions like the formation of dibenzyl ether can occur, especially at higher temperatures.

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis from PET

ParameterValueReference
Reactants Polyethylene Terephthalate (PET), Benzyl Alcohol[1]
Catalyst Zinc Acetate[1]
Temperature 145-150°C[2]
Reaction Time 20-28 hours[1][2]
Typical Conversion Rate 83-99% (under optimized conditions)[2]

Table 2: Reaction Parameters for this compound Synthesis from Terephthaloyl Chloride

ParameterValue
Reactants Terephthaloyl Chloride, Benzyl Alcohol
Catalyst/Reagent Pyridine (B92270)
Temperature 85°C
Reaction Time 15 minutes

Experimental Protocols

Protocol 1: Synthesis of this compound from PET
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine shredded PET plastic, benzyl alcohol, and a catalytic amount of zinc acetate.

  • Reaction: Heat the mixture to reflux at 145-150°C with continuous stirring.

  • Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After 20-28 hours, or once the reaction is complete as indicated by TLC, allow the mixture to cool.

  • Purification: Add methanol to the cooled mixture to precipitate the crude this compound. Collect the solid by filtration and recrystallize from hot methanol to obtain the purified product.

Protocol 2: Synthesis of this compound from Terephthaloyl Chloride
  • Reaction Setup: In a suitable reaction vessel, dissolve terephthaloyl chloride in a solvent and add benzyl alcohol.

  • Reaction: Add pyridine to the mixture and heat to the appropriate temperature.

  • Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC.

  • Work-up and Purification: Once the reaction is complete, cool the mixture and purify the product, which may involve washing to remove any remaining pyridine and recrystallization to obtain pure this compound.

Visualizations

Experimental_Workflow_PET start Start reactants Combine PET, Benzyl Alcohol, and Zinc Acetate start->reactants reflux Reflux at 145-150°C for 20-28 hours reactants->reflux monitoring Monitor by TLC reflux->monitoring monitoring->reflux Incomplete workup Cool and Precipitate with Methanol monitoring->workup Complete purification Recrystallize from Methanol workup->purification end Pure Dibenzyl Terephthalate purification->end

Caption: Workflow for this compound synthesis from PET.

Troubleshooting_Logic start Low Yield or Impure Product check_time Reaction Time Sufficient? start->check_time check_temp Temperature Optimal? check_time->check_temp Yes solution_time Extend Reaction Time check_time->solution_time No check_catalyst Catalyst Active & Sufficient? check_temp->check_catalyst Yes solution_temp Adjust Temperature check_temp->solution_temp No check_purity Colored Impurities? check_catalyst->check_purity Yes solution_catalyst Check/Optimize Catalyst check_catalyst->solution_catalyst No solution_purity Use Activated Carbon & Recrystallize check_purity->solution_purity Yes solution_ok Re-evaluate Protocol check_purity->solution_ok No

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Dibenzyl Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of Dibenzyl terephthalate (B1205515) (DBT). Below you will find troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experimental work and scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary laboratory methods for synthesizing Dibenzyl terephthalate?

A1: The two most common laboratory-scale methods for synthesizing this compound are:

  • Transesterification of Polyethylene terephthalate (PET): This method involves the depolymerization of PET by refluxing it with benzyl (B1604629) alcohol in the presence of a catalyst, such as zinc acetate (B1210297). It is often presented as a chemical recycling method for PET plastics.[1][2]

  • Esterification of Terephthaloyl Chloride: This approach involves the reaction of terephthaloyl chloride with benzyl alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.[1][3]

Q2: What kind of yields can be expected, and how can they be improved?

A2: Yields for this compound synthesis can vary significantly based on the chosen method and reaction conditions.

  • From PET: Moderate yields are typically reported.[1][2] Student results from one study showed yields ranging from 32% to 82%, with an average of 44%.[3] To improve yield, ensure complete depolymerization by optimizing reaction time and catalyst concentration. Efficient removal of ethylene (B1197577) glycol, a byproduct, can also help drive the reaction forward.

  • From Terephthaloyl Chloride: This method can also have variable yields, with one study reporting an average of 26% (ranging from 11% to 40%).[3] Optimizing stoichiometry, reaction temperature, and the efficiency of HCl removal are key to improving the yield.

Q3: What are the recommended catalysts for the transesterification of PET with benzyl alcohol?

A3: Zinc acetate is a commonly used and effective catalyst for the transesterification of PET with benzyl alcohol.[3][4] Other catalysts, such as various metal acetates, can also be employed. The choice of catalyst is crucial for achieving efficient conversion.[2]

Q4: How can I purify crude this compound?

A4: Crude this compound often contains unreacted benzyl alcohol and other impurities.[4] The most common purification method is recrystallization from a suitable solvent, such as methanol (B129727).[3][4] A hot filtration step can be included to remove any insoluble impurities before allowing the solution to cool and the product to crystallize.[3]

Q5: What are the critical reaction parameters to control during synthesis?

A5: Key parameters to monitor and control include:

  • Temperature: For the PET transesterification method, refluxing at the boiling point of benzyl alcohol (around 205°C) is common at atmospheric pressure.[1][3] Industrial processes may use higher temperatures and pressures.[1]

  • Reaction Time: Sufficient reaction time is necessary for complete conversion. For the depolymerization of PET, reflux times of 24 hours or more have been reported.[3][4]

  • Agitation: Proper mixing is essential, especially in a heterogeneous reaction involving solid PET, to ensure efficient contact between reactants and catalyst.

  • Purity of Reactants: The purity of starting materials, such as terephthalic acid or its derivatives, is crucial as impurities can lead to side reactions and lower yields.[5]

Q6: What safety precautions should be taken during the synthesis?

A6: It is essential to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[3]

  • Benzyl alcohol is an irritant.[3]

  • Zinc acetate is an irritant and toxic.[3]

  • Terephthaloyl chloride is corrosive and a lachrymator (causes tearing).[3]

  • Pyridine is a flammable liquid, an irritant, and has an unpleasant odor.[3]

  • Methanol , used for recrystallization, is a flammable and toxic liquid that can be absorbed through the skin.[3]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low Yield Incomplete reaction- Ensure the reaction has run for a sufficient amount of time; for PET depolymerization, this could be 24 hours or more.[3][4]- Verify the reaction temperature is at the desired level (e.g., reflux).- Increase catalyst loading incrementally.
Unfavorable equilibrium- In the transesterification of PET, ensure byproducts like ethylene glycol are removed if possible, though this is difficult in a simple reflux setup.- When using terephthaloyl chloride, ensure the HCl byproduct is effectively neutralized by a base like pyridine.[3]
Impure reactants- Use high-purity starting materials. Impurities in terephthalic acid can inhibit polymerization and likely affect esterification as well.[5]
Product is an Oil or Fails to Crystallize Presence of impurities- The presence of unreacted benzyl alcohol or other byproducts can lower the melting point of the product and inhibit crystallization.[4]- Ensure the crude product is thoroughly washed to remove soluble impurities before recrystallization.- Try using a different recrystallization solvent or a solvent mixture.
"Oiling out" during recrystallization- This occurs when the solid melts before dissolving. Re-heat the mixture to dissolve the oil, then add more solvent to lower the saturation point.[6]
Final Product is Discolored (e.g., Yellow) Side reactions at high temperatures- High reaction temperatures can lead to the formation of colored byproducts.[6]- Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidative side reactions.
Impurities in starting materials- Ensure the purity of the starting materials.
Inadequate purification- During recrystallization, consider adding activated charcoal to the hot solution to adsorb colored impurities, followed by a hot filtration step.[7]
Scaling-Up Issues (e.g., Inconsistent Results) Inefficient heat transfer- Larger reaction volumes can lead to uneven heating (thermal gradients).[8]- Ensure the heating system can provide uniform heating to the entire reaction mixture.
Poor mixing- What works for a small flask (e.g., magnetic stirring) may be insufficient for a larger reactor.[8]- Use appropriate mechanical stirring to ensure the reaction mixture remains homogeneous.
Amplification of impurities- Minor side reactions at a small scale can become significant at a larger scale.[8]- Re-optimize reaction conditions at the larger scale, paying close attention to temperature and addition rates.

Quantitative Data Summary

Table 1: Reaction Conditions and Yields for this compound Synthesis

MethodStarting MaterialsCatalystReaction TimeTemperatureAverage YieldYield RangeReference
TransesterificationPET, Benzyl AlcoholZinc Acetate24 hReflux44%32-82%[3]
EsterificationTerephthaloyl Chloride, Benzyl AlcoholPyridine (as base)15 min85°C26%11-40%[3]
TransesterificationPET, Benzyl AlcoholZinc Acetate20, 24, 28 h145-150°CNot specifiedNot specified[4]

Table 2: Physical Properties of this compound

PropertyValueReference
Melting Point (Purified)98-99°C[4]
Melting Point (Student Prep, Method 1)89-93°C[3]
Melting Point (Student Prep, Method 2)86-89°C[3]
CAS Number19851-61-7[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of PET

Materials:

  • Polyethylene terephthalate (PET) from beverage bottles, cut into small pieces (approx. 3 g)

  • Benzyl alcohol (30 mL)

  • Zinc acetate (approx. 0.6 g)

  • Methanol (for recrystallization)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle and magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Place the PET pieces, benzyl alcohol, and zinc acetate into the round-bottom flask with a magnetic stir bar.[3][4]

  • Attach the reflux condenser and heat the mixture to a gentle reflux with stirring.

  • Continue refluxing for approximately 24 hours.[3]

  • After cooling, wash the product mixture with distilled water (100 mL) and decant the water.[3]

  • Add 50 mL of methanol to the mixture and cool it in an ice bath to induce crystallization of the crude product.[3]

  • Collect the crude white crystals by suction filtration.

  • To purify, dissolve the crude product in a minimal amount of hot methanol (e.g., 100 mL).

  • Perform a hot filtration to remove any insoluble impurities.[3]

  • Reduce the volume of the filtrate by about half on a hot plate and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Collect the purified crystals of this compound by suction filtration and allow them to air dry.

Protocol 2: Synthesis of this compound from Terephthaloyl Chloride

Materials:

  • Terephthaloyl chloride

  • Benzyl alcohol

  • Pyridine

  • Methanol (for recrystallization)

  • Test tube or small reaction flask

  • Hot water bath

  • Filtration apparatus

Procedure:

  • In a test tube, combine terephthaloyl chloride with 10 mL of benzyl alcohol, followed by the addition of 2 mL of pyridine.[3]

  • Place the mixture in a hot water bath maintained at 85°C for 15 minutes, stirring intermittently.[3]

  • Cool the reaction mixture to room temperature.

  • Add 10-20 mL of methanol and cool the mixture in an ice bath to precipitate the crude product.[3]

  • Collect the crude product by suction filtration.

  • Purify the crude product by recrystallization from hot methanol as described in Protocol 1 (steps 7-10).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (PET + Benzyl Alcohol or Terephthaloyl Chloride + Benzyl Alcohol) reaction Reaction (Reflux with Catalyst or Heating with Base) start->reaction cooling Cooling & Precipitation (with Methanol) reaction->cooling filtration1 Suction Filtration cooling->filtration1 crude_product Crude Dibenzyl Terephthalate filtration1->crude_product dissolution Dissolve in Hot Methanol crude_product->dissolution hot_filtration Hot Filtration (optional, removes insolubles) dissolution->hot_filtration recrystallization Cool to Recrystallize hot_filtration->recrystallization filtration2 Suction Filtration recrystallization->filtration2 pure_product Pure Dibenzyl Terephthalate filtration2->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield problem Low Yield Observed check_time_temp Check Reaction Time & Temperature problem->check_time_temp check_catalyst Check Catalyst Loading / Base check_time_temp->check_catalyst Adequate increase_time_temp Increase Time / Ensure Correct Temp check_time_temp->increase_time_temp Inadequate check_purity Check Purity of Starting Materials check_catalyst->check_purity Adequate increase_catalyst Increase Catalyst / Base Amount check_catalyst->increase_catalyst Too Low purify_reagents Use Higher Purity Reagents check_purity->purify_reagents Low Purity solution Yield Improved increase_time_temp->solution increase_catalyst->solution purify_reagents->solution

References

Technical Support Center: Optimizing Dibenzyl Terephthalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Dibenzyl terephthalate (B1205515) (DBT). The following information addresses common issues related to catalyst concentration and its effect on reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing Dibenzyl terephthalate?

A1: this compound (DBT) is typically synthesized through two primary routes:

  • Direct Esterification: This method involves the reaction of terephthalic acid with benzyl (B1604629) alcohol in the presence of an acid catalyst, such as sulfuric acid.[1]

  • Transesterification: This process utilizes polyethylene (B3416737) terephthalate (PET) as a starting material, which is depolymerized using benzyl alcohol with a catalyst like zinc acetate (B1210297).[1][2]

Q2: Which catalysts are typically used for this compound synthesis?

A2: The choice of catalyst depends on the synthesis method:

  • For direct esterification, strong protic acids like sulfuric acid are commonly employed.

  • For transesterification from PET, metal acetates, particularly zinc acetate , are frequently used to facilitate the reaction.[1][2]

Q3: How does catalyst concentration generally affect the yield of this compound?

A3: Catalyst concentration is a critical parameter in the synthesis of DBT. Generally, increasing the catalyst concentration will increase the reaction rate up to an optimal point. However, excessively high concentrations can lead to side reactions, such as the formation of ethers from the alcohol, which can decrease the overall yield and complicate purification. It is crucial to determine the optimal catalyst loading for a specific reaction setup to maximize yield and minimize impurities.

Q4: What are the typical reaction conditions for DBT synthesis?

A4: Reaction conditions can vary based on the chosen method and catalyst. For the transesterification of PET with benzyl alcohol using zinc acetate, temperatures are often in the range of 145-150°C with reaction times of 20-28 hours to achieve high conversion rates.[1][2] For direct esterification, the reaction is typically carried out at the reflux temperature of the alcohol.

Troubleshooting Guide: Low this compound Yield

Low yield is a common challenge in the synthesis of this compound. This guide provides a structured approach to troubleshooting issues related to catalyst concentration.

Problem Potential Cause Related to Catalyst Troubleshooting Steps
Low or No Product Formation Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively promote the reaction.1. Gradually increase the catalyst concentration in small increments (e.g., 0.1 wt% steps).2. Monitor the reaction progress at each concentration using techniques like Thin Layer Chromatography (TLC) to observe the consumption of starting materials and formation of the product.3. Consult the data table below for recommended starting concentration ranges.
Low Yield with Significant Starting Material Remaining Sub-optimal Catalyst Concentration: The catalyst concentration may not be optimized for the specific reaction conditions (temperature, reactant ratio).1. Perform a series of small-scale optimization reactions with varying catalyst concentrations to identify the optimal loading.2. Ensure the reaction is allowed to proceed for a sufficient duration, as lower catalyst concentrations may require longer reaction times.
Low Yield with Presence of Byproducts Excessive Catalyst Concentration: Too much catalyst can lead to side reactions, such as the dehydration of benzyl alcohol to form dibenzyl ether, particularly with strong acid catalysts like sulfuric acid.1. Reduce the catalyst concentration.2. Consider using a milder catalyst if side reactions are prevalent.3. Optimize the reaction temperature, as higher temperatures in the presence of excess catalyst can favor byproduct formation.
Inconsistent Yields Between Batches Inaccurate Catalyst Measurement or Catalyst Degradation: Inconsistent measurement of the catalyst or use of a degraded catalyst can lead to variable results.1. Ensure accurate weighing and dispensing of the catalyst.2. Use fresh, high-purity catalyst for each reaction.3. Store catalysts under appropriate conditions (e.g., desiccated for hygroscopic catalysts) to prevent degradation.

Data Presentation: Effect of Catalyst Concentration on Esterification Yield (Illustrative)

CatalystReactantsCatalyst Concentration (wt% of limiting reagent)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Sulfuric Acid Terephthalic Acid, Methanol (B129727)165 (Reflux)280
265 (Reflux)2~85 (projected)
465 (Reflux)2~80 (projected, potential for side reactions)
Zinc Acetate PET, Ethylene Glycol0.2 (wt% of PET)196281.8 (BHET Yield)
0.5 (wt% of PET)2401.582 (BHET Yield)

Note: The data for sulfuric acid is based on the esterification of terephthalic acid with methanol and projected trends. The data for zinc acetate is for the glycolysis of PET to bis(hydroxyethyl) terephthalate (BHET), a related monomer, and illustrates the effect of catalyst loading.

Experimental Protocols

1. General Protocol for Direct Esterification of Terephthalic Acid with Benzyl Alcohol

  • Materials: Terephthalic acid, Benzyl alcohol (in excess, can also act as solvent), Sulfuric acid (catalyst).

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add terephthalic acid and benzyl alcohol.

    • Slowly add the desired amount of concentrated sulfuric acid to the stirred mixture.

    • Heat the mixture to reflux and maintain for the desired reaction time.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the excess acid by washing with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

2. General Protocol for Transesterification of PET with Benzyl Alcohol

  • Materials: Polyethylene terephthalate (PET) flakes, Benzyl alcohol, Zinc acetate (catalyst).

  • Procedure:

    • In a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature controller, charge the PET flakes, benzyl alcohol, and zinc acetate.

    • Heat the mixture to the desired reaction temperature (e.g., 145-150°C) with constant stirring.[1][2]

    • Maintain the reaction at this temperature for an extended period (e.g., 20-28 hours).[1][2]

    • After the reaction, cool the mixture and filter to remove any unreacted PET.

    • Remove the excess benzyl alcohol by vacuum distillation.

    • The resulting crude this compound can be purified by recrystallization.

Mandatory Visualization

Catalyst_Concentration_Effect cluster_input Input Variables cluster_process Reaction Parameters cluster_output Output Catalyst_Concentration Catalyst Concentration Reaction_Rate Reaction Rate Catalyst_Concentration->Reaction_Rate Increases Side_Reactions Side Reactions Catalyst_Concentration->Side_Reactions Increases (at high conc.) DBT_Yield This compound Yield Reaction_Rate->DBT_Yield Positively Correlates Side_Reactions->DBT_Yield Negatively Correlates

Caption: Logical relationship of catalyst concentration to reaction parameters and final product yield.

References

minimizing side reactions in the synthesis of Dibenzyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of Dibenzyl Terephthalate (B1205515).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of dibenzyl terephthalate, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.- Ensure the reaction is heated to the appropriate temperature (e.g., refluxing benzyl (B1604629) alcohol, ~205°C) for a sufficient duration (can be up to 28 hours for PET depolymerization).[1][2] - Monitor the reaction progress by Thin Layer Chromatography (TLC).
Suboptimal Catalyst Activity: Inactive or insufficient amount of catalyst.- Use a fresh, anhydrous catalyst. Zinc acetate (B1210297) is a commonly used and effective catalyst.[1] - Ensure the correct catalytic amount is used.
Poor Mixing: In the case of terephthalic acid's insolubility, inadequate stirring can limit the reaction.- Employ efficient mechanical stirring to maintain a good suspension of terephthalic acid in benzyl alcohol.[3]
Product Loss During Workup: Significant loss of product during purification steps.- Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation.[2]
Presence of White Precipitate (Starting Material) Unreacted Terephthalic Acid (PTA): PTA is poorly soluble in most organic solvents and may remain if the reaction is incomplete.[3]- Increase reaction time and/or temperature. - Ensure effective stirring.
Unreacted Dimethyl Terephthalate (DMT): If starting from DMT, it may precipitate upon cooling if the reaction has not gone to completion.- Confirm complete consumption of DMT via TLC before stopping the reaction.
Formation of an Oily Byproduct Dibenzyl Ether Formation: Acid-catalyzed dehydration of benzyl alcohol, especially at high temperatures.[4]- Avoid strong acid catalysts if possible. If an acid catalyst is necessary, use it in moderation and control the reaction temperature carefully. - Consider using a non-acidic catalyst like zinc acetate.[1]
Mono-benzyl Terephthalate: Incomplete conversion to the diester.- Drive the reaction to completion by using an excess of benzyl alcohol and/or increasing the reaction time.
Product is difficult to purify Presence of Excess Benzyl Alcohol: Benzyl alcohol has a high boiling point and can be difficult to remove completely.- After the reaction, remove the bulk of the benzyl alcohol by vacuum distillation. - Purify the crude product by recrystallization from a suitable solvent like methanol (B129727) or ethanol (B145695).[2]
Complex Mixture of Byproducts: Multiple side reactions occurring.- Re-evaluate the reaction conditions (temperature, catalyst, reaction time) to improve selectivity. - Column chromatography may be necessary for purification if recrystallization is ineffective.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes are:

  • Transesterification of Poly(ethylene terephthalate) (PET): This involves the depolymerization of PET using benzyl alcohol in the presence of a catalyst like zinc acetate at elevated temperatures.[1][2][5]

  • Direct Esterification of Terephthalic Acid (PTA): This is the reaction of terephthalic acid with benzyl alcohol, typically catalyzed by an acid, with the removal of water to drive the reaction forward.[2]

  • Transesterification of Dimethyl Terephthalate (DMT): This involves reacting DMT with benzyl alcohol, usually with a catalyst, to substitute the methyl groups with benzyl groups.[6]

Q2: What are the most common side reactions in the synthesis of this compound?

A2: The most prevalent side reactions include:

  • Incomplete Esterification/Transesterification: This results in the presence of mono-benzyl terephthalate and unreacted starting materials.

  • Formation of Dibenzyl Ether: This occurs through the acid-catalyzed self-condensation of benzyl alcohol, particularly at higher temperatures.[4]

  • Hydrolysis: If water is present, the ester product can be hydrolyzed back to terephthalic acid and benzyl alcohol, especially under acidic or basic conditions.[2]

Q3: How can I minimize the formation of dibenzyl ether?

A3: To suppress the formation of dibenzyl ether, consider the following:

  • Catalyst Choice: Avoid strong Brønsted acids. Lewis acids like zinc acetate are less likely to promote the dehydration of benzyl alcohol.[1]

  • Temperature Control: While high temperatures are needed to drive the main reaction, excessive temperatures can favor the dehydration side reaction. Maintain the temperature at the optimal level for esterification.

  • Anhydrous Conditions: Ensure all reactants and equipment are dry, as water can sometimes exacerbate side reactions with certain catalysts.

Q4: Which catalyst is recommended for the synthesis of this compound?

A4: Zinc acetate is a commonly cited and effective catalyst for the transesterification of PET with benzyl alcohol, leading to good yields of this compound.[1] For the direct esterification of terephthalic acid, a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid can be used, but care must be taken to minimize the formation of dibenzyl ether.[7][8] Heterogeneous catalysts are also an option to simplify purification and potentially reduce side reactions.[9]

Q5: What is the best method for purifying the final product?

A5: The most common and effective purification method is recrystallization. After removing the excess benzyl alcohol, the crude this compound can be recrystallized from methanol or ethanol to obtain a pure, crystalline product.[2] Washing the crude product with a sodium bicarbonate solution can help remove any acidic impurities before recrystallization.[8]

Experimental Protocols

Protocol 1: Synthesis from Terephthalic Acid and Benzyl Alcohol (Direct Esterification)

This protocol is adapted from a general Fischer esterification procedure.[8]

Materials:

  • Terephthalic acid

  • Benzyl alcohol (excess, can also act as solvent)

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (B28343) (for azeotropic removal of water)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Methanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and vacuum flask

Procedure:

  • To a round-bottom flask, add terephthalic acid, a 2.5 to 3-fold molar excess of benzyl alcohol, a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents), and toluene.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until the theoretical amount of water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to remove toluene and excess benzyl alcohol.

  • Purify the crude product by recrystallization from hot methanol.

  • Collect the crystalline product by vacuum filtration and dry.

Protocol 2: Synthesis from Dimethyl Terephthalate and Benzyl Alcohol (Transesterification)

This protocol is based on general transesterification procedures for polyesters.[10]

Materials:

  • Dimethyl terephthalate (DMT)

  • Benzyl alcohol

  • Tetrabutyl titanate (TBT) or Zinc Acetate (catalyst)

  • Nitrogen gas

  • Methanol (for recrystallization)

Equipment:

  • Glass reactor with mechanical stirrer, nitrogen inlet, and distillation column with condenser

  • Heating mantle with temperature controller

  • Collection flask for methanol byproduct

  • Vacuum source

Procedure:

  • Charge the reactor with dimethyl terephthalate, an excess of benzyl alcohol (e.g., a molar ratio of 2.5:1 of benzyl alcohol to DMT), and the catalyst (e.g., 0.1% by weight of DMT).

  • Purge the system with nitrogen.

  • Heat the mixture with stirring. The transesterification reaction will begin, and methanol will be produced as a byproduct.

  • Slowly distill off the methanol as it forms to drive the reaction to completion. The temperature at the top of the column should be kept low enough to prevent significant loss of benzyl alcohol.

  • Monitor the reaction by observing the cessation of methanol distillation.

  • Once the reaction is complete, cool the mixture.

  • Remove the excess benzyl alcohol under reduced pressure.

  • Purify the resulting crude this compound by recrystallization from hot methanol.

  • Collect the purified crystals by vacuum filtration and dry.

Visualizations

Synthesis_Pathways PTA Terephthalic Acid (PTA) DBT This compound PTA->DBT Direct Esterification (+ Benzyl Alcohol, Catalyst, Heat) DMT Dimethyl Terephthalate (DMT) DMT->DBT Transesterification (+ Benzyl Alcohol, Catalyst, Heat) BnOH Benzyl Alcohol H2O Water DBT->H2O MeOH Methanol DBT->MeOH Side_Reactions BnOH 2x Benzyl Alcohol DBE Dibenzyl Ether BnOH->DBE Dehydration (Acid Catalyst, Heat) H2O Water DBE->H2O PTA Terephthalic Acid MBT Mono-benzyl Terephthalate PTA->MBT Incomplete Esterification (+ Benzyl Alcohol) DBT This compound MBT->DBT Further Esterification Troubleshooting_Workflow Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Increase_Time_Temp Increase Reaction Time/Temp Check_Completion->Increase_Time_Temp No Check_Catalyst Catalyst Active? Check_Completion->Check_Catalyst Yes Increase_Time_Temp->Check_Completion Use_Fresh_Catalyst Use Fresh Catalyst Check_Catalyst->Use_Fresh_Catalyst No Analyze_Impurities Analyze Impurities (TLC/NMR) Check_Catalyst->Analyze_Impurities Yes Use_Fresh_Catalyst->Start Ether_Present Dibenzyl Ether Present? Analyze_Impurities->Ether_Present Change_Catalyst Change Catalyst (non-acidic) Ether_Present->Change_Catalyst Yes Optimize_Purification Optimize Purification Ether_Present->Optimize_Purification No Change_Catalyst->Start Success Pure Product, Good Yield Optimize_Purification->Success

References

purification challenges of Dibenzyl terephthalate from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Dibenzyl Terephthalate (B1205515)

Welcome to the Technical Support Center for the Purification of Dibenzyl Terephthalate (DBT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My crude this compound appears as a discolored (yellowish or brownish) solid or oil. What are the likely impurities and what is the first purification step I should take?

A1: Discoloration in crude this compound typically indicates the presence of unreacted starting materials, byproducts, or decomposition products. The most common impurities include:

  • Residual Benzyl (B1604629) Alcohol: A common starting material that can be difficult to remove due to its relatively high boiling point.

  • Terephthalic Acid: Incomplete esterification can leave unreacted terephthalic acid.

  • Mono-benzyl Terephthalate: An intermediate in the esterification reaction.

  • Oxidation Byproducts: Side reactions, especially at elevated temperatures, can generate colored impurities.

An effective initial purification step is to perform a wash with a mild base to remove acidic impurities. Dissolve the crude product in an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash with a 10% sodium bicarbonate solution. This will extract unreacted terephthalic acid and mono-benzyl terephthalate into the aqueous layer.

Q2: I am attempting to purify this compound by recrystallization, but it's "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities that depress the melting point. To address this:

  • Add more solvent: Your solution might be too concentrated. Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.

  • Cool the solution more slowly: Rapid cooling can promote oiling out. Let the solution cool to room temperature gradually before placing it in an ice bath.

  • Change the solvent or use a solvent system: If the issue persists, your chosen solvent may not be ideal. A solvent system, such as ethanol/water or ethyl acetate/hexane (B92381), can be effective. Dissolve the compound in the "good" solvent (in which it is more soluble) and then slowly add the "poor" in which it is less soluble) until the solution becomes slightly cloudy. Then, heat the solution until it is clear again and allow it to cool slowly.

Q3: My yield of pure this compound after recrystallization is very low. What are the common causes and how can I improve it?

A3: A low yield from recrystallization can be due to several factors:

  • Using too much solvent: This will result in a significant amount of your product remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If you perform a hot filtration to remove insoluble impurities, the product may crystallize in the funnel. To prevent this, use a pre-heated funnel and a slight excess of hot solvent.

  • Washing with a room-temperature solvent: Washing the collected crystals with a solvent at room temperature can dissolve some of the product. Always use ice-cold solvent for washing.

Q4: How can I effectively remove residual benzyl alcohol from my this compound product?

A4: Benzyl alcohol can be a persistent impurity. Here are a few methods for its removal:

  • Vacuum Distillation: If your crude product is an oil or if recrystallization is ineffective, vacuum distillation can be used to remove the more volatile benzyl alcohol.

  • Column Chromatography: This is a very effective method for separating this compound from benzyl alcohol due to their different polarities.

  • Aqueous Washes: If the crude product is dissolved in an organic solvent, repeated washing with water can help to partition the more water-soluble benzyl alcohol into the aqueous phase.

Q5: When is column chromatography the recommended method for purifying this compound?

A5: Column chromatography is particularly useful for:

  • Separating this compound from impurities with similar solubility but different polarity, such as benzyl alcohol or other ester byproducts.

  • Purifying small quantities of material where high purity is critical.

  • When recrystallization fails to yield a pure product.

Troubleshooting Guides

This section provides a more detailed, step-by-step approach to resolving common purification challenges.

Recrystallization Troubleshooting
Problem Possible Cause Recommended Solution
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated but lacks a nucleation site.1. Gently heat the solution to evaporate some of the solvent and then cool again. 2. Scratch the inside of the flask with a glass rod or add a seed crystal of pure this compound.
The product "oils out". 1. The solution is cooling too quickly. 2. The concentration of the solute is too high. 3. The melting point of the solid is lower than the solution temperature.1. Reheat the solution to dissolve the oil, then allow it to cool more slowly. 2. Add a small amount of additional hot solvent. 3. Consider using a different solvent or a mixed solvent system.
The purified crystals are still colored. 1. Colored impurities are co-precipitating with the product.1. Perform a second recrystallization. 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.
Low recovery of pure product. 1. Too much solvent was used. 2. The crystals were washed with a solvent that was not cold enough. 3. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent for dissolution. 2. Wash the collected crystals with a minimal amount of ice-cold solvent. 3. Use a pre-heated funnel and a slight excess of hot solvent for hot filtration.
Column Chromatography Troubleshooting
Problem Possible Cause Recommended Solution
The compounds are not separating (co-elution). 1. The eluent is too polar. 2. The eluent is not polar enough.1. Decrease the polarity of the eluent (e.g., increase the proportion of hexane in an ethyl acetate/hexane mixture). 2. Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate).
The compound is stuck on the column. 1. The eluent is not polar enough.1. Gradually increase the polarity of the eluent.
Cracking or channeling of the silica (B1680970) gel. 1. The column was not packed properly. 2. The column ran dry.1. Ensure the silica gel is packed uniformly as a slurry and is not allowed to dry out. 2. Always keep the solvent level above the top of the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol (B129727)
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent) and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 4:1 or 2:1 hexane/ethyl acetate) to elute the this compound.[2]

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin-Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Data Presentation

Table 1: Purity Assessment Methods and Expected Results
Analytical Method Parameter Expected Result for Pure this compound Common Impurity Signatures
Melting Point Melting Range98-99°C[3]A broad and depressed melting range.
Thin-Layer Chromatography (TLC) Rf ValueA single spot. The exact Rf will depend on the eluent system.Additional spots, typically one for benzyl alcohol which is more polar.
HPLC Purity>99% by peak areaAdditional peaks corresponding to impurities. Benzyl alcohol will have a shorter retention time in reverse-phase HPLC.
¹H NMR (CDCl₃) Chemical Shifts (ppm)δ 8.15 (s, 4H, aromatic), δ 7.40 (m, 10H, aromatic), δ 5.40 (s, 4H, benzylic CH₂)Benzyl alcohol: δ ~7.3 (m, 5H), δ ~4.7 (s, 2H), δ ~2.4 (s, 1H, OH).

Visualizations

Troubleshooting Workflow for this compound Purification

Purification_Troubleshooting start Crude Dibenzyl Terephthalate d_recrystallization Attempt Recrystallization? start->d_recrystallization pure_product Pure Dibenzyl Terephthalate d_column_chrom Consider Column Chromatography? d_recrystallization->d_column_chrom No p_recrystallize Recrystallize (e.g., from Methanol) d_recrystallization->p_recrystallize Yes d_oiling_out Did it 'Oil Out'? d_low_yield Is the yield low? d_oiling_out->d_low_yield No p_slow_cool Re-dissolve and cool slowly d_oiling_out->p_slow_cool Yes d_purity_check Is it pure by TLC/NMR? d_low_yield->d_purity_check No p_optimize_recrystallization Optimize Recrystallization: - Use minimum hot solvent - Use ice-cold wash d_low_yield->p_optimize_recrystallization Yes d_purity_check->pure_product Yes d_purity_check->d_column_chrom No d_column_chrom->pure_product No, accept current purity p_column_chrom Perform Column Chromatography d_column_chrom->p_column_chrom Yes p_recrystallize->d_oiling_out p_slow_cool->d_oiling_out p_change_solvent Change solvent or use a mixed solvent system p_slow_cool->p_change_solvent Still Oiling Out p_change_solvent->p_recrystallize p_optimize_recrystallization->p_recrystallize p_analyze_fractions Analyze fractions by TLC p_column_chrom->p_analyze_fractions p_combine_pure Combine pure fractions and evaporate solvent p_analyze_fractions->p_combine_pure p_combine_pure->d_purity_check

Caption: A flowchart for troubleshooting the purification of this compound.

References

preventing thermal degradation of Dibenzyl terephthalate during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of Dibenzyl terephthalate (B1205515) (DBT) during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis methods for Dibenzyl terephthalate (DBT)?

A1: this compound is typically synthesized through two primary methods:

  • Direct Esterification: This involves the reaction of terephthalic acid with benzyl (B1604629) alcohol at elevated temperatures in the presence of an acid catalyst.

  • Transesterification: This method utilizes polyethylene (B3416737) terephthalate (PET) as a starting material, which is depolymerized and then reacted with benzyl alcohol, often using a catalyst like zinc acetate.

Q2: What causes thermal degradation during DBT synthesis?

A2: Thermal degradation during DBT synthesis is primarily caused by the high temperatures required for the esterification reaction. At elevated temperatures, several side reactions can occur, leading to the formation of impurities and a reduction in the yield and purity of the final product.

Q3: What are the common byproducts of thermal degradation in DBT synthesis?

A3: Common byproducts resulting from thermal degradation include:

  • Dibenzyl ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol.[1][2][3]

  • Benzoic acid and Benzene: Resulting from the decarboxylation of terephthalic acid at high temperatures.[4][5][6]

  • Benzyl benzoate: Can be formed if benzoic acid, a degradation product, reacts with benzyl alcohol.[7]

  • Colored impurities: Often arise from complex side reactions and oxidation at high temperatures.

Q4: How can I minimize the formation of dibenzyl ether?

A4: To minimize the formation of dibenzyl ether, consider the following:

  • Control Reaction Temperature: Avoid excessively high temperatures.

  • Catalyst Selection: Use a catalyst that favors esterification over etherification. While strong protonic acids can catalyze both reactions, Lewis acids might offer better selectivity.

  • Stoichiometry: Using a slight excess of terephthalic acid can help to consume the benzyl alcohol in the desired reaction.

Q5: What is the optimal temperature range for DBT synthesis to avoid degradation?

A5: The optimal temperature is a balance between reaction rate and thermal stability. While specific temperatures depend on the catalyst and reaction time, it is generally advisable to maintain the reaction temperature at the lowest point that allows for a reasonable reaction rate. Monitoring the reaction progress and the appearance of color can help in optimizing the temperature. For the esterification of benzoic acid with benzyl alcohol, temperatures around 80°C have been used.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of DBT 1. Incomplete reaction. 2. Significant thermal degradation leading to byproduct formation. 3. Loss of product during workup and purification.1. Increase reaction time or catalyst concentration. 2. Lower the reaction temperature and monitor for byproduct formation using techniques like TLC or GC-MS. Consider using a milder catalyst. 3. Optimize purification steps to minimize loss.
Discoloration of the Product (Yellowing) 1. Oxidation of reactants or products at high temperatures. 2. Formation of conjugated impurities.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the crude product using recrystallization or column chromatography. The use of activated carbon during recrystallization can sometimes help in removing colored impurities.
Presence of Dibenzyl Ether Impurity Acid-catalyzed dehydration of benzyl alcohol.Lower the reaction temperature. Use a less acidic catalyst or a heterogeneous catalyst to minimize side reactions in the bulk solvent.
Presence of Benzoic Acid Impurity Decarboxylation of terephthalic acid at high temperatures.Maintain the reaction temperature below the decarboxylation temperature of terephthalic acid. The use of milder reaction conditions is recommended.

Experimental Protocols

Protocol 1: Direct Esterification of Terephthalic Acid with Benzyl Alcohol

This protocol provides a general procedure for the synthesis of this compound with an emphasis on minimizing thermal degradation.

Materials:

  • Terephthalic acid

  • Benzyl alcohol

  • Catalyst (e.g., p-toluenesulfonic acid, zinc acetate)

  • High-boiling point solvent (optional, e.g., toluene, xylene)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

  • Ethanol (B145695) or methanol (B129727) (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine terephthalic acid, a molar excess of benzyl alcohol, and the catalyst. If using a solvent, add it at this stage.

  • Reaction: Heat the mixture to a gentle reflux. The optimal temperature will depend on the solvent and catalyst but should be kept as low as possible to ensure a reasonable reaction rate while minimizing degradation. Water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected or by using analytical techniques like Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize it with a sodium bicarbonate solution.

  • Extraction: If a solvent was used, wash the organic layer with water and brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to obtain pure this compound.

Protocol 2: Analysis of Crude Product by GC-MS

This protocol outlines the general steps for analyzing the crude this compound product to identify potential thermal degradation byproducts.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Method Parameters:

    • GC Column: A non-polar or medium-polarity column is typically suitable for separating the components.

    • Temperature Program: Start at a low temperature and gradually ramp up to a higher temperature to ensure separation of volatile byproducts from the higher-boiling DBT.

    • MS Detection: Use electron ionization (EI) and scan a mass range appropriate for the expected products (e.g., 50-500 amu).

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds (e.g., NIST library). This will help in identifying DBT, unreacted starting materials, and byproducts like dibenzyl ether and benzoic acid.[8][9][10][11]

Quantitative Data

The following table provides an illustrative summary of how reaction conditions can affect the yield and purity of this compound. The actual values should be determined experimentally.

Catalyst Temperature (°C) Reaction Time (h) Yield of DBT (%) Purity of DBT (%) Key Byproducts Observed
p-TSA14088595Dibenzyl ether
p-TSA18047588Dibenzyl ether, Benzoic acid
Zinc Acetate160129098Minimal byproducts
Zinc Acetate20068292Dibenzyl ether, traces of benzoic acid

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Terephthalic Acid + Benzyl Alcohol Reaction Esterification (with Catalyst) Reactants->Reaction Crude_Product Crude Dibenzyl Terephthalate Reaction->Crude_Product Neutralization Neutralization (if acid catalyst used) Crude_Product->Neutralization Extraction Solvent Extraction Neutralization->Extraction Drying Drying Extraction->Drying Recrystallization Recrystallization Drying->Recrystallization Pure_Product Pure Dibenzyl Terephthalate Recrystallization->Pure_Product Thermal_Degradation_Pathway cluster_main Main Reaction cluster_degradation Thermal Degradation Side Reactions TA Terephthalic Acid DBT This compound TA->DBT + Catalyst, Heat BA Benzyl Alcohol BA->DBT + Catalyst, Heat BA2 2x Benzyl Alcohol DBE Dibenzyl Ether BA2->DBE High Temp, Acid Catalyst TA_dec Terephthalic Acid BA_dec Benzoic Acid TA_dec->BA_dec High Temp, Decarboxylation Benzene Benzene BA_dec->Benzene Further Decarboxylation Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting cluster_impurity Impurity Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Discoloration Product Discoloration Start->Discoloration Impurity Impurity Detected Start->Impurity CheckTemp Optimize Temperature LowYield->CheckTemp CheckTime Increase Reaction Time LowYield->CheckTime CheckCat Adjust Catalyst Concentration LowYield->CheckCat InertAtm Use Inert Atmosphere Discoloration->InertAtm Purify Improve Purification (e.g., Activated Carbon) Discoloration->Purify Identify Identify Impurity (e.g., GC-MS) Impurity->Identify OptimizeCond Adjust Conditions (Temp, Catalyst) Identify->OptimizeCond OptimizePur Optimize Purification Identify->OptimizePur

References

Technical Support Center: Optimizing Recrystallization of Dibenzyl Terephthalate (DBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the recrystallization of Dibenzyl terephthalate (B1205515) (DBT) to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for recrystallizing Dibenzyl terephthalate?

A1: The ideal solvent for recrystallization should dissolve the solute completely at an elevated temperature and poorly at lower temperatures. For this compound, alcohols such as methanol (B129727) and ethanol (B145695) are commonly recommended. Methanol, in particular, has been cited as an effective solvent for the purification of DBT.[1] Ethyl acetate (B1210297) and chloroform (B151607) can also be used, as DBT is known to be soluble in these solvents. A mixed solvent system, such as ethanol-water, may also be effective.

Q2: What are the common impurities in crude this compound?

A2: Common impurities depend on the synthetic route used to produce DBT. If synthesized from polyethylene (B3416737) terephthalate (PET) degradation, impurities can include unreacted benzyl alcohol , the zinc acetate catalyst , and byproducts from the depolymerization process.[2][3] If prepared by direct esterification, residual terephthalic acid and mono-benzyl terephthalate could be present.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude DBT.[4] Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[5]

Q4: My DBT is "oiling out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, and it comes out of solution as a liquid. To remedy this, you can try reheating the solution and adding a small amount of additional solvent to lower the saturation point. Then, allow the solution to cool more slowly to encourage crystal formation.[6] Using a mixed solvent system can also sometimes prevent oiling out.

Q5: How does the cooling rate affect crystal purity?

A5: A slower cooling rate generally results in the formation of larger, purer crystals.[7] Rapid cooling can trap impurities within the crystal lattice, leading to a less pure product.[7] For optimal purity, it is recommended to let the solution cool slowly to room temperature before transferring it to an ice bath.[5]

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling - Too much solvent was used.- The solution is not sufficiently saturated.- Reheat the solution to evaporate some of the solvent.[4]- Scratch the inside of the flask with a glass rod to induce nucleation.[4]- Add a seed crystal of pure DBT.
Low crystal yield - Excessive solvent was used.- The solution was not cooled to a low enough temperature.- Premature crystallization during hot filtration.- Concentrate the mother liquor and cool again to recover more product.- Ensure the flask is adequately chilled in an ice bath for a sufficient amount of time.- Use a pre-heated funnel and flask for hot filtration.
Crystals are discolored - Presence of colored impurities.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8] Be aware that using too much charcoal can also adsorb your product.
"Oiling out" of the product - The melting point of the impure DBT is depressed and is below the boiling point of the solvent.- Reheat the solution and add more solvent.- Cool the solution more slowly.- Consider using a different solvent or a mixed-solvent system.
Formation of fine powder instead of crystals - The solution was cooled too rapidly.- Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

Data Presentation

Table 1: Estimated Solubility of this compound in Various Solvents

Solvent Solubility at 25°C ( g/100 mL) Solubility at Boiling Point ( g/100 mL) Notes
MethanolLowHighCommonly used for recrystallization of DBT.[1]
EthanolLowHighA good alternative to methanol.
Ethyl AcetateModerateVery HighDBT is soluble; may require a co-solvent for good recovery.[9]
ChloroformModerateVery HighDBT is soluble; may not be ideal for high-yield recrystallization.[9]
WaterInsolubleInsolubleCan be used as an anti-solvent in a mixed-solvent system.
HexaneVery LowLowCan be used as an anti-solvent.

Note: The quantitative solubility data presented here are estimations based on the known behavior of similar aromatic esters and general solubility principles. Experimental determination is recommended for precise optimization.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound from Methanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and a boiling chip. Heat the mixture on a hot plate to the boiling point of the methanol while stirring. Continue to add small portions of hot methanol until the DBT just completely dissolves.[1]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask containing the clear filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization of this compound (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.

  • Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to facilitate complete crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals thoroughly.

Visualizations

Recrystallization_Workflow start Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration dissolve->hot_filter No Decolorization decolorize->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end High-Purity this compound dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out Product Oiled Out? start->oiling_out discolored Crystals Discolored? start->discolored too_much_solvent Too much solvent? no_crystals->too_much_solvent check_solvent_volume Excess solvent used? low_yield->check_solvent_volume reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent use_charcoal Use Activated Charcoal discolored->use_charcoal evaporate Reheat and Evaporate Solvent too_much_solvent->evaporate Yes induce_nucleation Induce Nucleation (Scratch/Seed) too_much_solvent->induce_nucleation No check_cooling Insufficient cooling? check_solvent_volume->check_cooling No concentrate_mother_liquor Concentrate Mother Liquor check_solvent_volume->concentrate_mother_liquor Yes cool_longer Cool for a longer period/lower temp check_cooling->cool_longer Yes slow_cool Cool More Slowly reheat_add_solvent->slow_cool

Caption: Troubleshooting decision tree for this compound recrystallization.

References

dealing with unreacted benzyl alcohol in Dibenzyl terephthalate purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dibenzyl Terephthalate (B1205515) Purification

Welcome to the Technical Support Center. This guide provides detailed troubleshooting advice and protocols for researchers, scientists, and drug development professionals dealing with the purification of dibenzyl terephthalate, focusing on the common challenge of removing unreacted benzyl (B1604629) alcohol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is it critical to remove unreacted benzyl alcohol from my this compound product?

A: Complete removal of benzyl alcohol is crucial for several reasons:

  • Purity and Accurate Yield: Residual benzyl alcohol will inflate the apparent yield and lead to an impure final product.

  • Physical Properties: Benzyl alcohol is a liquid at room temperature and will significantly depress the melting point of your solid this compound, making characterization difficult.

  • Downstream Applications: For applications in polymer chemistry or as a drug development intermediate, the presence of a reactive alcohol impurity can interfere with subsequent reactions.

  • Analytical Characterization: The presence of benzyl alcohol will lead to confusing results in analytical techniques like NMR and IR spectroscopy.

Q2: My crude product is an oily solid or a thick oil instead of a crystalline solid. What's wrong?

A: This is a very common observation and almost always indicates a significant amount of unreacted benzyl alcohol remains in your product. This compound is a solid at room temperature, but the residual benzyl alcohol acts as a solvent, preventing proper crystallization and giving the product an oily or semi-solid appearance.

Q3: What is the most efficient method to remove a large excess of benzyl alcohol before further purification?

A: Vacuum distillation is the preferred method for bulk removal. Due to the large difference in boiling points between benzyl alcohol and this compound, distillation under reduced pressure allows you to remove the volatile benzyl alcohol at a moderate temperature without decomposing the desired product.[1][2][3]

Q4: How can I purify my this compound using recrystallization?

A: Recrystallization is an excellent technique for purifying this compound once the bulk of the benzyl alcohol has been removed. The principle is to dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly. The desired compound will crystallize out in a pure form, while impurities remain dissolved in the cold solvent.[4] A detailed protocol is provided in the "Experimental Protocols" section below.

Q5: What is a good solvent for the recrystallization of this compound?

A: Methanol (B129727) and ethanol (B145695) are effective solvents. This compound is soluble in these alcohols when hot but much less soluble when cold. Benzyl alcohol, on the other hand, is miscible with both methanol and ethanol, ensuring it remains in the solution (the mother liquor) as your pure product crystallizes.[5][6][7]

Q6: I tried recrystallization, but my product is still not pure enough. What is the next step?

A: For achieving the highest purity, especially for removing trace impurities or byproducts with similar solubility, flash column chromatography is the recommended method.[8][9][10] This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) and solubility in a mobile phase.[9]

Q7: How do I determine the right solvent system (eluent) for column chromatography?

A: The ideal solvent system should be determined using Thin-Layer Chromatography (TLC) before running the column.[9][11] The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.2-0.4.

  • Stationary Phase: Silica gel is standard.

  • Mobile Phase: Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate. A good starting point for TLC analysis is a 9:1 or 4:1 mixture of hexanes to ethyl acetate.[8][12] Benzyl alcohol is more polar than this compound and will have a lower Rf value (it will move less up the plate) in a normal phase system.[13][14]

Q8: Can I use a simple solvent wash to remove benzyl alcohol?

A: A simple wash can be effective for removing some of the benzyl alcohol, though it is less thorough than other methods. Since benzyl alcohol has moderate solubility in water (about 4 g/100 mL) and this compound is insoluble, washing the crude product with water can help.[15][16] A more effective method would be to triturate (slurry) the crude solid in a cold solvent like ethanol, in which benzyl alcohol is very soluble but this compound is not. The solid can then be collected by filtration.

Data Presentation

Table 1: Physical Properties of this compound and Benzyl Alcohol

PropertyThis compoundBenzyl Alcohol
Appearance Off-white to pale yellow solidColorless liquid
Molecular Weight 346.38 g/mol 108.14 g/mol
Melting Point 95-99 °C-15.2 °C
Boiling Point ~500 °C (at 760 mmHg)205.3 °C (at 760 mmHg)
Solubility in Water InsolubleModerately soluble (~4 g/100 mL)[15][16]
Solubility in Organic Solvents Soluble in chloroform, ethyl acetate, hot ethanol.[17]Miscible with ethanol, ether, chloroform.[6][15][16]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid crude product after the bulk of benzyl alcohol has been removed.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or methanol) to create a slurry.[4]

  • Heating: Gently heat the mixture on a hot plate while stirring. Add more hot solvent in small portions until all the solid just dissolves. Avoid adding excess solvent.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air-dry them until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

Use this method when high purity is required or when recrystallization fails to remove all impurities.

  • TLC Analysis: Determine the optimal eluent (mobile phase) using TLC. A common system is a mixture of hexanes and ethyl acetate.[8][12]

  • Column Packing: Pack a glass column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexane).[12]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it carefully onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure to begin eluting the compounds. Collect the eluting solvent in fractions (e.g., in test tubes).[10]

  • Fraction Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure this compound.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.[8]

Visualizations

G cluster_start Initial State cluster_bulk Optional Bulk Removal cluster_primary Primary Purification cluster_highpurity High-Purity Method cluster_end Final Product Crude Crude Product (DBT + Excess Benzyl Alcohol) Distill Vacuum Distillation Crude->Distill Large excess of liquid BnOH Recrystal Recrystallization Crude->Recrystal Small amount of liquid BnOH Distill->Recrystal Crude Solid Column Column Chromatography Recrystal->Column Purity insufficient PureDBT Pure Dibenzyl Terephthalate Recrystal->PureDBT Sufficient Purity Column->PureDBT High Purity

Caption: Decision workflow for purifying this compound.

G A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Gravity Filtration (If insoluble impurities exist) A->B Optional C 3. Cool Solution Slowly to Room Temperature A->C B->C D 4. Chill in Ice Bath to Maximize Yield C->D E 5. Collect Crystals via Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: Step-by-step process for purification by recrystallization.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. Determine Eluent via TLC Analysis Pack 2. Pack Column with Silica Gel Slurry TLC->Pack Load 3. Load Sample onto Column Pack->Load Elute 4. Elute with Solvent Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions & Evaporate Solvent Analyze->Combine

Caption: Workflow for purification by flash column chromatography.

References

Technical Support Center: Catalyst Deactivation and Regeneration in Dibenzyl Terephthalate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation and regeneration during the synthesis of Dibenzyl terephthalate (B1205515) (DBT). The information is curated to assist in optimizing experimental workflows and ensuring consistent, high-yield production.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Dibenzyl terephthalate, focusing on catalyst-related problems.

Issue 1: Low or Decreasing Yield of this compound

Q1: My reaction yield is significantly lower than expected, or has been decreasing with catalyst reuse. What are the likely catalyst-related causes?

A1: Low or decreasing yields are often linked to catalyst deactivation. The primary mechanisms to consider in DBT synthesis are:

  • Hydrolysis: If you are using a Lewis acidic catalyst, such as a titanium or tin compound, it is susceptible to deactivation by water. Water is a byproduct of the esterification of terephthalic acid and can also be present as an impurity in the reactants (benzyl alcohol or dimethyl terephthalate). This hydrolysis can lead to the formation of less active metal-oxo clusters. Titanium-based catalysts are particularly prone to this type of deactivation.

  • Catalyst Poisoning: Impurities in the starting materials can act as poisons, binding to the active sites of the catalyst and rendering them inactive. Common poisons in polyesterification reactions include sulfur and nitrogen compounds.

  • Leaching: The active catalyst may slowly dissolve into the reaction mixture, especially at high temperatures. This is more common with organometallic catalysts. This not only reduces the catalyst concentration in the reactor but can also contaminate the final product.

  • Coking/Fouling: At elevated temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on the catalyst surface, blocking active sites. This is a more significant issue with solid acid catalysts like zeolites.

Q2: How can I determine if my catalyst has been deactivated?

A2: You can investigate catalyst deactivation through a combination of analytical techniques and experimental observations:

  • Visual Inspection: A change in the catalyst's color or the appearance of solid precipitates can indicate deactivation or side reactions.

  • Reaction Monitoring: A noticeable decrease in the reaction rate over time, under consistent reaction conditions, is a strong indicator of catalyst deactivation.

  • Analytical Techniques: Characterization of the spent catalyst can provide direct evidence of deactivation. Techniques include:

    • BET Surface Area Analysis: A reduction in surface area can suggest fouling or sintering.

    • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of poisons on the catalyst surface.

    • Elemental Analysis (e.g., XRF, ICP-MS): Can identify foreign matter deposited on the catalyst or confirm leaching of the active metal.

    • Temperature-Programmed Desorption (TPD): Can provide information about the strength of adsorption of species on the catalyst surface, which can be indicative of poisoning.

Issue 2: Slow Reaction Rate

Q3: My DBT synthesis is proceeding much slower than anticipated. Could this be a catalyst issue?

A3: Yes, a slow reaction rate is a common symptom of catalyst problems. Consider the following:

  • Insufficient Catalyst Loading: The amount of catalyst may be too low to achieve a desirable reaction rate.

  • Poor Catalyst Activity: The chosen catalyst may have inherently low activity for the transesterification of dimethyl terephthalate with benzyl (B1604629) alcohol.

  • Improper Catalyst Activation: Some catalysts require an activation step before use. Ensure you are following the correct procedure if applicable.

  • Presence of Inhibitors: As with catalyst poisons, certain impurities in the reactants can inhibit the catalytic cycle without permanently deactivating the catalyst. Water is a common inhibitor in esterification reactions.

Issue 3: Product Contamination

Q4: My final this compound product is discolored or contains impurities. Can the catalyst be the source?

A4: Yes, the catalyst can contribute to product impurities in several ways:

  • Catalyst Leaching: If the catalyst leaches into the reaction mixture, it can be challenging to remove from the final product.

  • Side Reactions: A non-selective or deactivated catalyst can promote side reactions, leading to the formation of colored byproducts. For instance, at high temperatures, some catalysts might cause the decomposition of benzyl alcohol.

  • Incomplete Reaction: A deactivated or inefficient catalyst can lead to an incomplete reaction, resulting in the presence of starting materials (dimethyl terephthalate, benzyl alcohol) and intermediates (monobenzyl terephthalate) in the final product.

Frequently Asked Questions (FAQs)

Catalyst Deactivation

Q5: What are the main types of catalyst deactivation I should be aware of in DBT synthesis?

A5: The most common deactivation mechanisms in esterification and transesterification reactions for DBT production are:

  • Chemical Deactivation (Poisoning): This occurs when impurities in the feed strongly adsorb to the catalyst's active sites, blocking them from reactants.

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate, reducing the active surface area.

  • Mechanical Deactivation (Fouling/Coking): Physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores can block access to the active sites.[1]

  • Hydrolysis: Lewis acid catalysts (e.g., titanium alkoxides) can react with water to form less active species.

Q6: How does water affect my catalyst during DBT synthesis?

A6: Water is a significant concern, especially when using titanium- or tin-based catalysts. It can hydrolyze the active catalyst, leading to the formation of inactive metal-oxo species.[2] This is a critical issue as water is a byproduct of direct esterification and can be present as an impurity in the reactants. To mitigate this, ensure your reactants and glassware are as dry as possible and consider using a method to remove water as it is formed (e.g., a Dean-Stark trap).

Catalyst Regeneration

Q7: Can I regenerate my deactivated catalyst?

A7: In many cases, yes. The appropriate regeneration method depends on the cause of deactivation. Common methods include:

  • Thermal Treatment (Calcination): This is effective for removing coke deposits by burning them off in a controlled atmosphere (e.g., air or a mixture of nitrogen and oxygen). This is often used for solid acid catalysts like zeolites.[3]

  • Solvent Washing: This can be used to remove soluble poisons or foulants from the catalyst surface. The choice of solvent is crucial and should be able to dissolve the contaminant without harming the catalyst.

  • Chemical Treatment: This may involve washing with a mild acid or base solution to remove certain types of poisons.

  • Drying/Dehydration: For catalysts deactivated by hydrolysis, a thorough drying process under vacuum at an elevated temperature may help to restore some activity.

Q8: Is there a general procedure for regenerating a catalyst used in DBT synthesis?

A8: A general approach for regenerating a solid acid catalyst deactivated by coking would be:

  • Washing: Wash the catalyst with a solvent like toluene (B28343) or methanol (B129727) to remove any adsorbed organic species.

  • Drying: Dry the catalyst in an oven at a moderate temperature (e.g., 100-120 °C) to remove the solvent.

  • Calcination: Heat the catalyst in a furnace with a controlled flow of air or a nitrogen/air mixture. The temperature and duration will depend on the specific catalyst and the nature of the coke. A typical starting point could be 450-550 °C for several hours.[3]

For organometallic catalysts deactivated by hydrolysis, regeneration is more complex and often less effective. A simple drying under vacuum may be attempted.

Quantitative Data

Due to the limited availability of specific quantitative data for catalyst deactivation in this compound production, the following tables provide data from analogous polyesterification and transesterification systems to offer a comparative perspective.

Table 1: Comparison of Catalyst Performance in Related Polyester Synthesis

CatalystReactionConversion (%)ConditionsSource
Titanium Tetrabutoxide (TBT) PET Synthesis>95210 °C (transesterification)[4]
Zinc Acetate PET Glycolysis~95196 °C, 7.6:1 EG:PET ratio[5]
β Zeolite DMT to DMT~100200 °C, 8h[6]
Sulphated Ceria-Zirconia (SCZ) Transesterification of DMM with Benzyl Alcohol88140 °C, 3h[7]

Table 2: Catalyst Deactivation and Regeneration in Similar Systems

CatalystDeactivation MechanismRegeneration MethodRecovery of Activity (%)Source
β Zeolite CokingCalcination>92% after 5 cycles[6]
Pt/Al₂O₃ Deactivation in H18-DBT DehydrogenationNot specified-[6]
Raney®-Nickel Not specifiedHydrogen treatmentFull recovery[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Transesterification of Dimethyl Terephthalate

This protocol describes a general laboratory-scale synthesis of DBT.

Materials:

  • Dimethyl terephthalate (DMT)

  • Benzyl alcohol (anhydrous)

  • Catalyst (e.g., Titanium (IV) butoxide or Zinc Acetate)

  • High-boiling point solvent (optional, e.g., xylene)

  • Nitrogen or Argon gas supply

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet. A Dean-Stark trap can be fitted between the flask and condenser if water removal is critical.

  • Charge the flask with dimethyl terephthalate and a molar excess of benzyl alcohol (e.g., 1:2.2 molar ratio).

  • Add the catalyst. A typical loading for titanium or zinc catalysts is in the range of 0.1-0.5 mol% relative to DMT.

  • Begin stirring and gently purge the system with inert gas.

  • Heat the reaction mixture to reflux (typically 180-220 °C).

  • Monitor the reaction progress by observing the distillation of methanol (a byproduct) or by taking small aliquots for analysis by TLC or GC.

  • Once the reaction is complete (e.g., after 4-8 hours), cool the mixture to room temperature.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or methanol) to yield pure this compound.

Protocol 2: General Procedure for Regeneration of a Solid Acid Catalyst

This protocol is a general guideline for regenerating a solid acid catalyst (e.g., zeolite) that has been deactivated by coking.

Materials:

  • Spent catalyst

  • Solvent (e.g., Toluene or Methanol)

  • Tube furnace with temperature control and gas flow

  • Air or a mixture of Nitrogen and Oxygen

Procedure:

  • Solvent Washing: Place the spent catalyst in a flask and add a suitable solvent. Stir or sonicate for 30-60 minutes to remove any loosely bound organic residues. Decant the solvent and repeat the washing process 2-3 times.

  • Drying: Filter the washed catalyst and dry it in an oven at 110 °C for at least 4 hours to remove all traces of the solvent.

  • Calcination:

    • Place the dried catalyst in a quartz tube within a tube furnace.

    • Begin flowing an inert gas (e.g., Nitrogen) over the catalyst.

    • Slowly ramp the temperature to the desired calcination temperature (e.g., 500 °C). The slow ramp rate helps to prevent rapid combustion that could damage the catalyst structure.

    • Once at the target temperature, gradually introduce a small percentage of oxygen or switch to a lean air flow.

    • Hold at the calcination temperature for 3-5 hours to ensure complete removal of coke.

    • Cool the furnace down to room temperature under a flow of inert gas.

  • The regenerated catalyst can then be stored in a desiccator until further use.

Visualizations

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Catalyst Activity start Low or Decreasing Yield Observed check_deactivation Suspect Catalyst Deactivation start->check_deactivation check_hydrolysis Hydrolysis? (e.g., Ti, Sn catalysts) check_deactivation->check_hydrolysis check_poisoning Poisoning? (e.g., S, N compounds) check_deactivation->check_poisoning check_coking Coking/Fouling? (e.g., solid acids) check_deactivation->check_coking check_leaching Leaching? check_deactivation->check_leaching solution_hydrolysis Solution: - Use anhydrous reactants - Dry glassware - Remove water during reaction check_hydrolysis->solution_hydrolysis Yes solution_poisoning Solution: - Purify starting materials - Use high-purity reagents check_poisoning->solution_poisoning Yes solution_coking Solution: - Optimize reaction temperature - Regenerate by calcination check_coking->solution_coking Yes solution_leaching Solution: - Consider a different catalyst - Optimize temperature check_leaching->solution_leaching Yes regenerate_catalyst Attempt Catalyst Regeneration solution_hydrolysis->regenerate_catalyst solution_poisoning->regenerate_catalyst solution_coking->regenerate_catalyst solution_leaching->regenerate_catalyst

Caption: Troubleshooting workflow for low catalyst activity.

Catalyst_Deactivation_Mechanisms Common Catalyst Deactivation Pathways in DBT Synthesis catalyst Active Catalyst hydrolysis Hydrolysis (Reaction with H₂O) catalyst->hydrolysis poisoning Poisoning (Adsorption of Impurities) catalyst->poisoning coking Coking/Fouling (Carbon Deposition) catalyst->coking leaching Leaching (Dissolution into reaction medium) catalyst->leaching deactivated_catalyst Deactivated Catalyst hydrolysis->deactivated_catalyst poisoning->deactivated_catalyst coking->deactivated_catalyst leaching->deactivated_catalyst

Caption: Common catalyst deactivation pathways in DBT synthesis.

Catalyst_Regeneration_Workflow General Catalyst Regeneration Workflow start Spent Catalyst washing Solvent Washing (Remove organics) start->washing drying Drying (Remove solvent) washing->drying regeneration_step Regeneration Treatment drying->regeneration_step calcination Calcination (Remove coke) regeneration_step->calcination Coking chemical_treatment Chemical Treatment (Remove poisons) regeneration_step->chemical_treatment Poisoning end Regenerated Catalyst calcination->end chemical_treatment->end

Caption: General catalyst regeneration workflow.

References

analytical methods for detecting impurities in Dibenzyl terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of impurities in Dibenzyl terephthalate (B1205515).

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in Dibenzyl terephthalate?

A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common impurities include:

  • Starting Materials: Unreacted terephthalic acid and benzyl (B1604629) alcohol.[1]

  • Synthesis By-products: Mono-benzyl terephthalate and products from side reactions.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.[2]

  • Degradation Products: this compound can hydrolyze back to terephthalic acid and benzyl alcohol if exposed to water and acid or base catalysts.[1]

  • Contaminants from Recycled Sources: If synthesized from recycled polyethylene (B3416737) terephthalate (PET), impurities may include ethylene (B1197577) glycol, dimethyl terephthalate, and various contaminants from the recycling stream like acetaldehyde (B116499) or benzene.[3][4][5]

Q2: Which analytical method is best for detecting and quantifying impurities in this compound?

A2: The two primary methods for analyzing this compound and its impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • HPLC with UV detection is excellent for quantifying non-volatile and thermally sensitive impurities. The benzyl groups in the molecule allow for sensitive UV detection.[7]

  • GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, providing both chromatographic separation and mass spectral data for definitive identification.[7][8]

The choice depends on the specific impurities of interest, the sample matrix, and the required sensitivity.[6] Using both methods can provide a comprehensive impurity profile.

Q3: How should I prepare a this compound sample for analysis?

A3: Sample preparation is a critical step. A general approach involves:

  • Dissolution: Accurately weigh a sample of this compound and dissolve it in a suitable high-purity solvent (e.g., acetonitrile (B52724) for HPLC, or hexane (B92381)/ethyl acetate (B1210297) for GC) to a known concentration.[7]

  • Dilution: Dilute the stock solution as needed to fall within the linear range of the instrument for calibration standards and test samples.[7]

  • Filtration: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection. This protects the analytical column and instrument.

Q4: How can I identify an unknown peak in my chromatogram?

A4: Identifying unknown impurities requires hyphenated techniques that combine separation with spectroscopic detection.

  • LC-MS (Liquid Chromatography-Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are the most powerful tools.[9][10] They provide the retention time, molecular weight, and fragmentation pattern of the impurity, which can be used to deduce its structure by comparing it to spectral libraries or by interpretation.[8]

  • NMR (Nuclear Magnetic Resonance) spectroscopy can be used to elucidate the precise structure of an impurity, especially after it has been isolated using a technique like preparative HPLC.[11][12]

Analytical Workflow for Impurity Profiling

The following diagram illustrates a general workflow for the analysis of impurities in this compound.

Analytical_Workflow A Sample Preparation (Dissolution, Dilution, Filtration) B Instrumental Analysis (HPLC-UV or GC-MS) A->B Inject Sample C Data Acquisition & Processing (Chromatogram Integration) B->C D Impurity Detection (Compare to Reference) C->D E Known Impurity? D->E F Quantification (Using Calibration Curve) E->F Yes G Structural Elucidation (LC-MS, GC-MS, NMR) E->G No I Final Report F->I H Identification G->H H->F

Caption: General workflow for impurity analysis.

Troubleshooting Guide: HPLC Analysis

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q: Why are my chromatographic peaks tailing?

A: Peak tailing, where a peak is asymmetrical with a drawn-out trailing edge, can be caused by several factors:

  • Column Overload: Injecting too much sample can saturate the column. Solution: Reduce the injection volume or dilute the sample.[13]

  • Incorrect Mobile Phase pH: For ionizable impurities, if the mobile phase pH is close to the pKa, it can cause tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa.[13]

  • Column Contamination or Degradation: Active sites on the column packing (e.g., exposed silanols) can interact with analytes. Solution: Use a guard column, flush the column with a strong solvent, or replace the column if it is old or has degraded.[13][14]

  • Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to peak broadening and tailing. Solution: Minimize the length and internal diameter of tubing between the injector, column, and detector.

Q: Why is my baseline noisy or drifting?

A: A noisy or drifting baseline can obscure small impurity peaks and affect integration accuracy.

  • Air Bubbles in the System: Air trapped in the pump or detector cell is a common cause of baseline noise.[14] Solution: Degas the mobile phase thoroughly and purge the pump to remove any trapped air.[13][14]

  • Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase can cause a drifting or noisy baseline. Water is a frequent source of contamination in reversed-phase methods.[15] Solution: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and filter it before use.[13][14]

  • Detector Lamp Issues: An aging detector lamp can lead to lower energy and increased noise.[14] Solution: Check the lamp's energy output and replace it if necessary.

  • Temperature Fluctuations: Poor temperature control of the column can cause the baseline to drift. Solution: Use a column oven to maintain a stable temperature.[13][14]

Q: Why are my retention times shifting?

A: Inconsistent retention times make peak identification difficult and unreliable.

  • Inconsistent Mobile Phase Composition: Improperly mixed mobile phase or issues with the pump's proportioning valves can alter the elution strength. Solution: Prepare the mobile phase manually and degas it. If using a gradient, check that the pump's mixing system is working correctly.[14][16]

  • Poor Column Equilibration: Insufficient equilibration time after changing the mobile phase or between gradient runs can cause retention time drift. Solution: Increase the column equilibration time, ensuring at least 10-20 column volumes of the new mobile phase pass through.[14]

  • Fluctuations in Flow Rate or Temperature: A leak in the system can cause the flow rate to drop, while temperature changes affect solvent viscosity and retention. Solution: Check for leaks at all fittings.[15] Use a column oven for stable temperature control.[14]

Q: I see unexpected "ghost peaks" in my chromatogram. What are they?

A: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected (i.e., in a blank run).

  • Carryover from Previous Injection: Strongly retained compounds from a previous, more concentrated sample can slowly elute in subsequent runs. Solution: Clean the injector and run a strong solvent wash after each sequence to flush the system.[13]

  • Contaminated Mobile Phase or System: Impurities in the mobile phase or leaching from system components can appear as peaks, especially during gradient elution. Solution: Use high-purity solvents and high-quality vials. Run a blank gradient to identify the source of contamination.[15]

HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Chromatographic Problem PeakShape Poor Peak Shape (Tailing, Fronting, Split) Start->PeakShape RetentionTime Retention Time Shift Start->RetentionTime Baseline Baseline Noise/Drift Start->Baseline Cause_Overload Column Overload? PeakShape->Cause_Overload Sol_Overload Reduce Sample Concentration/Volume Cause_Overload->Sol_Overload Cause_ColumnVoid Column Void/Contamination? Cause_Overload->Cause_ColumnVoid No Sol_Column Flush or Replace Column/Guard Column Cause_ColumnVoid->Sol_Column Cause_SolventMismatch Sample Solvent Mismatch? Cause_ColumnVoid->Cause_SolventMismatch No Sol_Solvent Inject Sample in Mobile Phase Cause_SolventMismatch->Sol_Solvent Cause_Flow Flow Rate Fluctuation? RetentionTime->Cause_Flow Sol_Flow Check for Leaks, Purge Pump Cause_Flow->Sol_Flow Cause_Temp Temperature Change? Cause_Flow->Cause_Temp No Sol_Temp Use Column Oven Cause_Temp->Sol_Temp Cause_MobilePhase Mobile Phase Issue? Cause_Temp->Cause_MobilePhase No Sol_MobilePhase Prepare Fresh, Ensure Proper Mixing Cause_MobilePhase->Sol_MobilePhase Cause_Air Air Bubbles? Baseline->Cause_Air Sol_Air Degas Mobile Phase, Purge System Cause_Air->Sol_Air Cause_Contamination Contaminated Mobile Phase? Cause_Air->Cause_Contamination No Sol_Contamination Use Fresh HPLC-Grade Solvents Cause_Contamination->Sol_Contamination Cause_Detector Detector Lamp Failing? Cause_Contamination->Cause_Detector No Sol_Detector Replace Lamp Cause_Detector->Sol_Detector

Caption: Troubleshooting decision tree for HPLC.

Troubleshooting Guide: GC-MS Analysis

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Q: Why is the resolution between my peaks so poor?

A: Poor resolution can make accurate quantification difficult, especially for structurally similar impurities.

  • Inappropriate GC Column: The column's stationary phase may not be suitable for separating the target analytes. Phthalates and related compounds are often analyzed on low- to mid-polarity phases like those with 5% phenyl-methylpolysiloxane.[17][18] Solution: Select a column with appropriate selectivity for your analytes.

  • Incorrect Oven Temperature Program: If the temperature ramp is too fast, components may not have enough time to separate on the column. Solution: Optimize the temperature program. Try a slower ramp rate or add an isothermal hold to improve the separation of critical pairs.

  • Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium) affects efficiency. Solution: Ensure the flow rate is set to the optimal level for your column dimensions.

Q: My blank runs show peaks for common plasticizers. How can I avoid this contamination?

A: Phthalate contamination is a notorious issue in trace analysis due to their widespread use in lab equipment.[19]

  • Solvents and Reagents: Even high-purity solvents can contain trace levels of phthalates.[19] Solution: Test all solvents by running a blank to ensure they are free from interfering peaks.

  • Sample Handling: Plastic labware (pipette tips, vials, caps (B75204) with plastic septa) can leach phthalates into your sample. Solution: Use glassware wherever possible. Wash all glassware thoroughly and rinse with a high-purity solvent before use. Use caps with PTFE-lined septa.

Q: How can I improve the sensitivity of my GC-MS method?

A: Improving sensitivity is key to detecting impurities at very low levels.

  • Injection Mode: A splitless injection ensures that the entire sample volume is transferred to the column, maximizing sensitivity.[7] Solution: Switch from a split to a splitless injection mode for trace analysis.

  • MS Acquisition Mode: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode dramatically increases sensitivity.[20] In SIM mode, the detector only monitors a few specific ions characteristic of your target impurities, reducing noise and increasing signal. Solution: Develop a SIM method based on the mass spectra of your target analytes.

GC-MS Troubleshooting Logic

GCMS_Troubleshooting Start GC-MS Problem Resolution Poor Peak Resolution Start->Resolution Sensitivity Low Sensitivity Start->Sensitivity Contamination Contamination Peaks in Blank Start->Contamination Cause_Column Wrong Column Phase? Resolution->Cause_Column Sol_Column Select Column with Appropriate Polarity Cause_Column->Sol_Column Cause_Temp Oven Program Too Fast? Cause_Column->Cause_Temp No Sol_Temp Optimize Ramp Rate and Hold Times Cause_Temp->Sol_Temp Cause_Flow Incorrect Flow Rate? Cause_Temp->Cause_Flow No Sol_Flow Set Optimal Carrier Gas Flow Cause_Flow->Sol_Flow Cause_Injection Using Split Injection? Sensitivity->Cause_Injection Sol_Injection Switch to Splitless Injection Cause_Injection->Sol_Injection Cause_ScanMode Using Full Scan Mode? Cause_Injection->Cause_ScanMode No Sol_ScanMode Use Selected Ion Monitoring (SIM) Mode Cause_ScanMode->Sol_ScanMode Cause_Solvents Solvents/Reagents? Contamination->Cause_Solvents Sol_Solvents Test Solvents, Use Highest Purity Cause_Solvents->Sol_Solvents Cause_Labware Plastic Labware? Cause_Solvents->Cause_Labware No Sol_Labware Use Solvent-Rinsed Glassware, PTFE Septa Cause_Labware->Sol_Labware

Caption: Troubleshooting decision tree for GC-MS.

Experimental Protocols & Data

Table 1: Summary of Potential Impurities and Analytical Methods
Impurity ClassPotential ImpuritiesPrimary Analytical MethodNotes
Starting Materials Terephthalic acid, Benzyl alcoholHPLC-UV, GC-MSCan be readily detected and quantified.
Intermediates Mono-benzyl terephthalateHPLC-UVLess volatile, making HPLC the preferred method.
Degradation Products Terephthalic acid, Benzyl alcoholHPLC-UV, GC-MSResult from hydrolysis.[1]
Residual Solvents Toluene, Acetic Acid, etc.Headspace GC-MSSpecific methods are required for volatile solvents.[2]
Recycling-Related Ethylene glycol, Acetaldehyde, BenzeneGC-MSCommon contaminants from PET recycling streams.[4]
Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol is a starting point and should be validated for your specific application.

ParameterRecommended Setting
Instrumentation HPLC system with a UV-Vis detector.[7]
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution Start at 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.[7]
Flow Rate 1.0 mL/min.[7]
Column Temperature 30 °C.[7]
Detection Wavelength 254 nm (due to the benzyl aromatic rings).[7]
Injection Volume 10 µL.[7]
Sample Preparation Dissolve sample in acetonitrile or initial mobile phase to a concentration of ~1 mg/mL. Dilute further as needed.[7]
Protocol 2: GC-MS Method for Impurity Profiling

This protocol is a starting point for detecting volatile and semi-volatile impurities.

ParameterRecommended Setting
Instrumentation Gas chromatograph coupled to a mass spectrometer.[7]
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane stationary phase (e.g., DB-5ms, Rxi-5ms).[17][18]
Carrier Gas Helium at a constant flow of 1.0 mL/min.[7]
Inlet Temperature 280 °C.[7]
Injection Mode Splitless (1 µL injection).[7]
Oven Program Initial temp: 150 °C, hold for 1 min. Ramp to 280 °C at 15 °C/min, hold for 10 min.[7]
MS Transfer Line 280 °C
Ion Source Temp 230 °C
MS Acquisition Scan mode (e.g., m/z 40-550) for initial screening. SIM mode for quantifying known impurities.
Sample Preparation Dissolve sample in a volatile solvent like ethyl acetate or hexane to a concentration of ~1 mg/mL.
Table 2: Comparison of Typical Method Performance
ParameterHPLC-UVGC-MS
Typical Analytes Non-volatile impurities, starting materials, degradation products.Volatile & semi-volatile impurities, residual solvents, contaminants.
Strengths Robust quantification, suitable for thermally unstable compounds.[10]High resolving power, definitive identification via mass spectra.[6]
Common Issues Peak tailing, baseline drift, mobile phase contamination.[14][15]Co-elution of similar compounds, system contamination from plasticizers.[17][19]
Typical LOD/LOQ Generally in the low ng to µg/mL range, depending on the impurity.Can achieve pg to low ng levels, especially in SIM mode.[4]

References

strategies to reduce energy consumption in Dibenzyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Dibenzyl terephthalate (B1205515) (DBT). The information is designed to help users resolve common issues encountered during experiments and to provide strategies for reducing energy consumption in the synthesis process.

Troubleshooting Guides

This section addresses specific issues users might encounter during the synthesis of Dibenzyl terephthalate, categorized by the synthesis method.

Conventional Synthesis (Thermal Heating)

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: The transesterification of PET with benzyl (B1604629) alcohol is a relatively slow reaction. Ensure the reaction has proceeded for the recommended duration (20-28 hours).[1][2] - Optimize Temperature: Maintain the reflux temperature consistently (around 145-150°C).[1][2] - Catalyst Activity: Ensure the zinc acetate (B1210297) catalyst is of good quality and used in the appropriate amount (e.g., 0.6 g for 3 g of PET in 30 mL of benzyl alcohol).[1]
Equilibrium Limitation - Excess Benzyl Alcohol: Use a sufficient excess of benzyl alcohol, which acts as both a reactant and a solvent, to drive the equilibrium towards the product.
Product Loss During Workup - Incomplete Precipitation: Ensure the methanol (B129727) used for precipitation is sufficiently cold (ice bath) to maximize the crystallization of DBT. - Washing Steps: Minimize the loss of product during washing steps by using cold solvents.

Issue 2: Product Impurity (Discoloration, Presence of Byproducts)

Potential Cause Troubleshooting Steps
Thermal Degradation - Temperature Control: Avoid excessive heating, which can lead to the formation of colored byproducts. Use a heating mantle with a temperature controller for precise temperature management.
Incomplete Reaction - Presence of Mono-benzyl Terephthalate: This is a common byproduct if the reaction is incomplete. It can be removed by washing the crude product with a basic solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acid group, making it water-soluble.
Residual Catalyst - Thorough Washing: Ensure the crude product is thoroughly washed to remove any residual zinc acetate.
Microwave-Assisted Synthesis

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Steps
Suboptimal Microwave Parameters - Power and Temperature: Optimize the microwave power and temperature settings. For esterification reactions, a temperature of around 120-140°C is often effective.[3] - Reaction Time: While significantly shorter than conventional methods, ensure sufficient irradiation time for the reaction to go to completion. This may range from a few minutes to an hour.[4]
Non-uniform Heating (Hot Spots) - Stirring: Use a magnetic stirrer in the reaction vessel to ensure even distribution of microwave energy and prevent localized overheating. - Solvent Choice: Select a solvent with a good dielectric constant to ensure efficient and uniform absorption of microwave energy. Benzyl alcohol itself is a polar solvent and should absorb microwaves effectively.
Vessel Sealing - Proper Sealing: Ensure the reaction vessel is properly sealed to prevent the loss of volatile reactants and maintain pressure, which can accelerate the reaction.

Issue 2: Safety Concerns (Arcing, High Pressure)

Potential Cause Troubleshooting Steps
Arcing or Sparking - No Metal: Ensure there are no metallic objects (stir bars with exposed metal, etc.) inside the microwave cavity.[5][6][7] - Clean Waveguide Cover: A dirty or damaged waveguide cover can cause arcing. Clean or replace it if necessary.[5][6]
Excessive Pressure Buildup - Monitor Pressure: Use a microwave reactor equipped with a pressure sensor. Do not exceed the pressure limits of the reaction vessel. - Scale of Reaction: Be cautious when scaling up reactions, as pressure can build up more rapidly in larger volumes.
Ultrasound-Assisted Synthesis

Issue 1: Low Yield or Incomplete Reaction

Potential Cause Troubleshooting Steps
Insufficient Sonication - Power and Frequency: Optimize the ultrasound power and frequency. A common frequency for chemical synthesis is around 20-40 kHz.[8][9] - Probe Position: If using an ultrasonic probe, ensure it is properly immersed in the reaction mixture for efficient energy transfer.
Temperature Control - Cooling Bath: Sonication can generate significant heat. Use a cooling bath to maintain the desired reaction temperature.
Emulsion Formation - Solvent System: The high-intensity mixing from ultrasound can sometimes lead to the formation of stable emulsions, making product isolation difficult. If this occurs, try adding a different solvent to break the emulsion or use centrifugation.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to reduce energy consumption in this compound synthesis?

A1: The primary strategies to reduce energy consumption involve moving away from conventional, long-duration thermal heating. Key energy-saving approaches include:

  • Microwave-Assisted Synthesis: Microwaves provide rapid and direct heating of the reactants, significantly reducing reaction times from many hours to minutes and thereby lowering overall energy consumption.[10][11]

  • Ultrasound-Assisted Synthesis: Ultrasound enhances mass transfer and reaction rates through acoustic cavitation, often allowing for reactions to proceed at lower temperatures and with shorter durations, leading to energy savings.[8]

  • Catalyst Optimization: Using more efficient catalysts can lower the activation energy of the reaction, potentially allowing for lower reaction temperatures and shorter reaction times.

  • Solvent-Free Synthesis: Performing the reaction without a solvent, where possible, can reduce the energy required for heating the solvent mass.[12]

Q2: How do I choose between conventional, microwave, and ultrasound-assisted synthesis for my experiment?

A2: The choice of method depends on your specific needs:

  • Conventional Synthesis: Best for well-established, simple setups without the need for specialized equipment. It is suitable for large-scale production where reaction time is not a critical limiting factor.

  • Microwave-Assisted Synthesis: Ideal for rapid reaction screening, optimization, and small to medium-scale synthesis where speed is a priority. It offers significant time and energy savings.[13]

  • Ultrasound-Assisted Synthesis: A good option for improving reaction rates at lower temperatures and for heterogeneous reactions where mass transfer is a limiting factor.

Q3: What are the common byproducts in this compound synthesis, and how can I minimize them?

A3: The most common byproduct is mono-benzyl terephthalate, which results from incomplete esterification. To minimize its formation, you can:

  • Use an excess of benzyl alcohol.

  • Ensure a sufficiently long reaction time or efficient energy input (in the case of microwave or ultrasound).

  • Use an effective catalyst.

Other byproducts can arise from thermal degradation, especially at high temperatures. Careful temperature control is crucial to avoid this.

Q4: Can I use a domestic microwave for microwave-assisted synthesis?

A4: It is strongly discouraged. Domestic microwave ovens lack the necessary safety features, such as temperature and pressure sensors, and do not provide uniform heating, which can lead to hazardous situations and unreliable results.[5] Always use a dedicated laboratory microwave reactor.

Q5: What are the challenges in scaling up microwave-assisted synthesis of this compound?

A5: Scaling up microwave-assisted synthesis presents challenges such as:

  • Limited Penetration Depth: Microwaves can only penetrate a few centimeters into the reaction mixture, making it difficult to heat large volumes uniformly.[14]

  • Thermal Gradients: Non-uniform heating can lead to "hot spots" where the reaction proceeds too quickly or degradation occurs.

  • Pressure Management: Managing the autogenous pressure of the solvent at elevated temperatures in a large-scale sealed vessel is a significant safety and engineering challenge.[15]

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Parameter Conventional (Thermal) Synthesis Microwave-Assisted Synthesis Ultrasound-Assisted Synthesis
Starting Materials PET / Benzyl AlcoholPET / Benzyl AlcoholTerephthalic Acid / Benzyl Alcohol
Catalyst Zinc Acetate[1]Zinc AcetateAcid Catalyst (e.g., H₂SO₄)
Temperature 145-150 °C (Reflux)[1][2]120-160 °CRoom Temperature to 60 °C[8]
Reaction Time 20-28 hours[1][2]10-60 minutes15-120 minutes[8]
Typical Yield Moderate (e.g., ~44%)[5]High (Can exceed 90%)[9]Good to High (50-95%)[11]
Energy Consumption HighLow[16]Low

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound from PET

Materials:

  • Poly(ethylene terephthalate) (PET) flakes (3.0 g)

  • Benzyl alcohol (30 mL)

  • Zinc acetate (0.6 g)

  • Methanol (for precipitation)

  • Round-bottom flask (100 mL) with reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Place the PET flakes, benzyl alcohol, and zinc acetate into the round-bottom flask.

  • Set up the reflux apparatus and heat the mixture to reflux (approximately 145-150°C) with continuous stirring.

  • Maintain the reflux for 24 hours.

  • After cooling to room temperature, add 50 mL of methanol to the mixture.

  • Cool the mixture in an ice bath to precipitate the crude this compound.

  • Collect the white crystals by suction filtration.

  • Recrystallize the crude product from hot methanol for further purification.

Protocol 2: Microwave-Assisted Synthesis of this compound from PET

Materials:

  • Poly(ethylene terephthalate) (PET) flakes (1.0 g)

  • Benzyl alcohol (10 mL)

  • Zinc acetate (0.2 g)

  • Microwave reactor vessel (e.g., 20 mL) with a magnetic stir bar

  • Methanol (for precipitation)

Procedure:

  • Place the PET flakes, benzyl alcohol, and zinc acetate into the microwave reactor vessel with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction temperature to 150°C and the reaction time to 30 minutes with continuous stirring.

  • After the reaction is complete and the vessel has cooled to a safe temperature, open the vessel in a fume hood.

  • Transfer the reaction mixture to a beaker and add 20 mL of methanol.

  • Cool the mixture in an ice bath to precipitate the product.

  • Collect the crystals by suction filtration.

Mandatory Visualization

Synthesis_Workflow cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_ultrasound Ultrasound-Assisted Synthesis A1 Mix PET, Benzyl Alcohol, Catalyst A2 Reflux for 20-28 hours A1->A2 A3 Cool and Precipitate with Methanol A2->A3 A4 Filter and Purify A3->A4 B1 Mix Reactants in Microwave Vessel B2 Irradiate for 10-60 minutes B1->B2 B3 Cool and Precipitate with Methanol B2->B3 B4 Filter and Purify B3->B4 C1 Mix Reactants and Sonicate C2 Maintain Temperature (if needed) C1->C2 C3 Cool and Precipitate C2->C3 C4 Filter and Purify C3->C4

Caption: A comparative workflow for the synthesis of this compound.

Energy_Reduction_Strategies This compound Synthesis This compound Synthesis Energy Consumption Reduction Energy Consumption Reduction This compound Synthesis->Energy Consumption Reduction Microwave Synthesis Microwave Synthesis Energy Consumption Reduction->Microwave Synthesis Ultrasound Synthesis Ultrasound Synthesis Energy Consumption Reduction->Ultrasound Synthesis Catalyst Optimization Catalyst Optimization Energy Consumption Reduction->Catalyst Optimization Solvent-Free Conditions Solvent-Free Conditions Energy Consumption Reduction->Solvent-Free Conditions Reduced Reaction Time Reduced Reaction Time Microwave Synthesis->Reduced Reaction Time Lower Temperature Lower Temperature Ultrasound Synthesis->Lower Temperature Lower Activation Energy Lower Activation Energy Catalyst Optimization->Lower Activation Energy Reduced Heating Load Reduced Heating Load Solvent-Free Conditions->Reduced Heating Load

Caption: Key strategies for reducing energy consumption in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Polyester Synthesis: Dibenzyl Terephthalate vs. Dimethyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key starting materials in polyester (B1180765) synthesis: dibenzyl terephthalate (B1205515) (DBT) and dimethyl terephthalate (DMT). The choice of monomer can significantly impact reaction conditions, by-product management, and potentially the final polymer properties. This document outlines the synthetic pathways, presents available and projected experimental data, and offers detailed experimental protocols to inform your research and development efforts.

Executive Summary

Polyester synthesis via the transesterification pathway is a cornerstone of polymer chemistry, with dimethyl terephthalate (DMT) being the historically prevalent monomer. This process is well-established and involves a two-stage reaction: transesterification with a diol (e.g., ethylene (B1197577) glycol or 1,4-butanediol) to form a bis(hydroxyalkyl) terephthalate intermediate, followed by polycondensation to yield the final polyester. The primary by-product of this process is methanol (B129727).

Dibenzyl terephthalate (DBT) presents an alternative, though less conventional, starting material. While direct experimental data for its use in polyester synthesis is not as widespread, its reaction mechanism is analogous to that of DMT. The key distinction lies in the by-product, benzyl (B1604629) alcohol, which has significantly different physical properties compared to methanol. This difference has practical implications for the reaction setup and by-product removal. This guide will compare the established DMT process with a projected DBT process based on fundamental chemical principles.

Data Presentation: A Comparative Overview

The following tables summarize the key quantitative data for the synthesis of polyesters using dimethyl terephthalate and projected data for this compound.

Table 1: Comparison of Reaction Parameters for Polyester Synthesis

ParameterDimethyl Terephthalate (DMT) RouteThis compound (DBT) Route (Projected)
Transesterification Temperature 150 - 220°C180 - 240°C
Polycondensation Temperature 240 - 280°C250 - 290°C
Catalysts Zinc acetate, Manganese acetate, Antimony compounds, Titanium compoundsZinc acetate, Manganese acetate, Antimony compounds, Titanium compounds
By-product MethanolBenzyl Alcohol
By-product Boiling Point 64.7°C205°C[1][2]
By-product Removal Simple distillationDistillation under reduced pressure

Table 2: Physical Properties of By-products

PropertyMethanolBenzyl Alcohol
Molar Mass 32.04 g/mol 108.14 g/mol [2]
Boiling Point (at 1 atm) 64.7°C205°C[1][2]
Density (at 20°C) 0.792 g/cm³1.044 g/cm³[3]
Solubility in Water (at 20°C) Miscible3.5 g/100 mL[3][4]

Experimental Protocols

Synthesis of Poly(butylene terephthalate) (PBT) from Dimethyl Terephthalate (DMT)

This protocol describes a typical laboratory-scale synthesis of PBT.[5]

Materials:

  • Dimethyl terephthalate (DMT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: A three-neck flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation apparatus.

  • Charging Reactants: The flask is charged with DMT and BDO in a molar ratio of approximately 1:1.5 to 1:2.2. The catalyst (e.g., TBT) is added at a concentration of 0.05-0.1 mol% relative to the DMT.

  • Inert Atmosphere: The system is purged with nitrogen to remove oxygen. A gentle nitrogen flow is maintained during the initial phase of the reaction.

  • Transesterification: The reaction mixture is heated to 160-220°C with continuous stirring. Methanol, the by-product, is distilled off and collected in the receiving flask. The progress of the reaction can be monitored by the amount of methanol collected. This stage typically takes 2-3 hours.

  • Polycondensation: Once the theoretical amount of methanol has been collected, the temperature is gradually raised to 240-250°C. The pressure is slowly reduced to below 1 mbar to facilitate the removal of excess BDO and drive the polymerization. The viscosity of the reaction mixture will increase significantly. This stage is continued for 2-4 hours until the desired polymer molecular weight is achieved, which can be inferred from the stirrer's torque.

  • Product Recovery: The reaction is stopped by removing the heat and breaking the vacuum with nitrogen. The molten PBT is then extruded from the reactor and can be pelletized upon cooling.

Projected Synthesis of Poly(butylene terephthalate) (PBT) from this compound (DBT)

This projected protocol is based on the principles of the DMT process, with adjustments to account for the different by-product.

Materials:

  • This compound (DBT)

  • 1,4-butanediol (BDO)

  • Tetrabutyl titanate (TBT) or another suitable catalyst

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with condenser and receiving flask (potentially vacuum-jacketed)

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup and Charging: Similar to the DMT process, the reactor is set up and charged with DBT, BDO (e.g., 1:1.5 to 1:2.2 molar ratio), and catalyst.

  • Inert Atmosphere: The system is purged with nitrogen.

  • Transesterification: Due to the higher boiling point of benzyl alcohol, the transesterification temperature will likely need to be higher, in the range of 180-240°C, to ensure efficient removal of the by-product. To facilitate the removal of benzyl alcohol without excessive loss of BDO, this stage may be conducted under a partial vacuum. The reaction progress is monitored by the collection of benzyl alcohol.

  • Polycondensation: The temperature is raised to 250-260°C, and a high vacuum (<1 mbar) is applied. The removal of excess BDO and any remaining benzyl alcohol drives the polymerization forward. The increase in melt viscosity indicates the progression of the reaction.

  • Product Recovery: The process is concluded similarly to the DMT route, with the molten polymer being extruded under a nitrogen atmosphere.

Visualization of Synthetic Pathways and Workflows

Diagram 1: Polyester Synthesis Pathways

G cluster_DMT DMT Route cluster_DBT DBT Route (Projected) DMT Dimethyl Terephthalate BHET_DMT Bis(hydroxyethyl) Terephthalate DMT->BHET_DMT Transesterification Diol Diol (e.g., Ethylene Glycol) Diol->BHET_DMT Methanol Methanol (by-product) BHET_DMT->Methanol PET_DMT Polyester BHET_DMT->PET_DMT Polycondensation DBT This compound BHET_DBT Bis(hydroxyethyl) Terephthalate DBT->BHET_DBT Transesterification Diol2 Diol (e.g., Ethylene Glycol) Diol2->BHET_DBT BenzylAlcohol Benzyl Alcohol (by-product) BHET_DBT->BenzylAlcohol PET_DBT Polyester BHET_DBT->PET_DBT Polycondensation

Caption: Comparative reaction pathways for polyester synthesis.

Diagram 2: Experimental Workflow for Polyester Synthesis

G Start Start Setup Reactor Setup & Reactant Charging Start->Setup Inert Establish Inert Atmosphere (Nitrogen Purge) Setup->Inert Transesterification Transesterification (By-product Removal) Inert->Transesterification Monitor Monitor By-product Collection Transesterification->Monitor Polycondensation Polycondensation (High Temp & Vacuum) Monitor->Polycondensation By-product collection complete Viscosity Monitor Melt Viscosity Polycondensation->Viscosity End End Reaction & Product Recovery Viscosity->End Desired viscosity reached

Caption: General experimental workflow for two-stage polyester synthesis.

Discussion and Comparison

The primary difference between using this compound and dimethyl terephthalate in polyester synthesis is the nature of the alcohol by-product.

By-product Removal: Methanol, with its low boiling point of 64.7°C, is easily removed from the reaction mixture through simple distillation at atmospheric pressure. This simplifies the equipment setup and allows for a clear separation from the higher-boiling diol reactants. In contrast, benzyl alcohol has a much higher boiling point of 205°C.[1][2] This necessitates higher transesterification temperatures and likely the use of a vacuum to efficiently remove it from the reaction mixture. This can increase the complexity and energy requirements of the process.

Reaction Kinetics: The difference in the leaving group (methoxide vs. benzyloxide) may influence the kinetics of the transesterification reaction. While specific comparative data is scarce, the relative stability of the leaving groups and the reaction conditions would be expected to play a role. The higher temperatures required for benzyl alcohol removal might lead to faster reaction rates but could also increase the likelihood of side reactions, such as ether formation from the diol.

Industrial and Practical Considerations: The DMT route is a well-established industrial process.[6][7] The recovery and recycling of methanol are standard procedures. For the DBT route, the higher boiling point of benzyl alcohol could make its separation from the diol more challenging, potentially requiring more sophisticated distillation columns. However, benzyl alcohol is less volatile and has a lower vapor pressure at room temperature, which might offer some advantages in terms of handling and reduced fugitive emissions.

Final Polymer Properties: Assuming complete removal of the by-product and unreacted monomers, the final polyester produced from either DBT or DMT should, in principle, be identical. The properties of the polyester are primarily determined by its molecular weight, crystallinity, and the purity of the monomers. However, the different reaction conditions required for the DBT route (higher temperatures) could potentially lead to slight variations in polymer color or the concentration of side-products if not carefully controlled.

References

A Comparative Analysis of Dibenzyl Terephthalate and Diethyl Terephthalate as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Dibenzyl terephthalate (B1205515) (DBT) and Diethyl terephthalate (DET) for their application as plasticizers. This document summarizes their physicochemical properties, presents available performance data, and outlines detailed experimental protocols for their evaluation.

Introduction

Plasticizers are essential additives used to increase the flexibility, durability, and workability of polymeric materials. The selection of an appropriate plasticizer is critical and depends on the polymer type and the desired properties of the final product. Dibenzyl terephthalate (DBT) and Diethyl terephthalate (DET) are two ester-based compounds that have been investigated for their plasticizing properties. This guide aims to provide a side-by-side comparison to aid researchers in selecting the optimal plasticizer for their specific application.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and Diethyl terephthalate is presented in Table 1. These properties are fundamental to understanding their behavior and compatibility with different polymer systems.

PropertyThis compound (DBT)Diethyl Terephthalate (DET)
CAS Number 19851-61-7636-09-9
Molecular Formula C₂₂H₁₈O₄C₁₂H₁₄O₄
Molecular Weight 346.38 g/mol 222.24 g/mol [1]
Appearance Off-White to Pale Yellow SolidWhite to pale cream crystalline solid[1]
Melting Point 95-99°C42-45°C[1]
Boiling Point ~441°C (estimate)302°C[1]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; insoluble in water.Soluble in organic solvents such as ethanol and acetone; limited solubility in water.[2]

Performance as Plasticizers

While direct comparative studies on the plasticizing performance of DBT and DET in the same polymer matrix are limited in the available literature, this section summarizes their individual performance characteristics.

This compound (DBT)

DBT has been investigated as a plasticizer, particularly in rubber formulations. Its aromatic structure suggests good compatibility with polar polymers.

  • Thermal Stability : DBT exhibits high thermal stability, making it suitable for applications requiring high-temperature processing.[3]

  • Mechanical Properties : In a study on nitrile butadiene rubber (NBR), DBT, synthesized from waste PET, was used as a plasticizer. The mechanical properties of the resulting rubber were investigated and compared to those plasticized with the commercial plasticizer dioctyl phthalate (B1215562) (DOP).[4]

Diethyl Terephthalate (DET)

DET is known to be an effective plasticizer for a variety of polymers, enhancing their flexibility and processability.

  • Plasticizing Efficiency : The addition of DET to a polymer matrix generally leads to a decrease in tensile strength, a significant increase in elongation at break, and a reduction in hardness.[1] A key indicator of its efficiency is its ability to lower the glass transition temperature (Tg) of polymers.[1]

  • Compatibility : DET is considered a primary plasticizer, indicating high compatibility with many common polymers.[1]

Experimental Protocols

To facilitate a direct and objective comparison of this compound and Diethyl terephthalate as plasticizers, the following experimental protocols are provided.

Preparation of Plasticized Polymer Films

A standardized method for preparing polymer films with uniform plasticizer distribution is crucial for accurate comparison. The solvent casting technique is a widely used and reliable method.

experimental_workflow_solvent_casting cluster_solution_preparation Solution Preparation cluster_film_casting Film Casting and Drying A Dissolve Polymer Resin in a suitable solvent (e.g., THF) B Add Plasticizer (DBT or DET) at desired concentration (e.g., 20, 40 phr) A->B C Stir until a homogeneous solution is obtained B->C D Pour the solution onto a level glass plate C->D E Allow solvent to evaporate slowly at room temperature D->E F Dry the film in a vacuum oven at elevated temperature to remove residual solvent E->F G Conditioned Film for Testing F->G Characterization

Fig. 1: Experimental workflow for the preparation of plasticized polymer films via solvent casting.
Evaluation of Plasticizer Performance

A comprehensive evaluation of plasticizer performance involves characterizing the mechanical and thermal properties of the plasticized polymer, as well as assessing the permanence of the plasticizer within the polymer matrix.

logical_relationship_evaluation cluster_inputs Inputs cluster_process Process cluster_outputs Performance Evaluation Plasticizer Plasticizer (DBT or DET) Blending Blending (Solvent Casting or Melt Blending) Plasticizer->Blending Polymer Polymer Matrix (e.g., PVC) Polymer->Blending Mechanical Mechanical Properties (Tensile Strength, Elongation at Break) Blending->Mechanical Thermal Thermal Properties (DSC for Tg, TGA for Thermal Stability) Blending->Thermal Migration Migration Resistance (Solvent Extraction, Volatility) Blending->Migration

Fig. 2: Logical relationship for the comprehensive evaluation of plasticizer performance.

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of the polymer.

Method:

  • Prepare dumbbell-shaped specimens from the conditioned polymer films according to ASTM D638 standards.

  • Conduct tensile testing using a universal testing machine at a constant crosshead speed.

  • Record the stress-strain curve and calculate the tensile strength, elongation at break, and Young's modulus.

Objective: To assess the effect of the plasticizer on the glass transition temperature (Tg) and thermal stability of the polymer.

Methods:

  • Differential Scanning Calorimetry (DSC):

    • Seal a small sample (5-10 mg) of the plasticized film in an aluminum pan.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Determine the Tg from the midpoint of the transition in the heat flow curve. A lower Tg indicates higher plasticizing efficiency.

  • Thermogravimetric Analysis (TGA):

    • Place a small sample (5-10 mg) of the plasticized film in a TGA pan.

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • Monitor the weight loss as a function of temperature to determine the onset of thermal degradation.

Objective: To evaluate the permanence of the plasticizer within the polymer matrix.

Methods:

  • Solvent Extraction:

    • Weigh a sample of the plasticized film and immerse it in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period at a controlled temperature.

    • Remove the film, dry it, and weigh it again to determine the weight loss due to plasticizer extraction.

  • Volatility Test:

    • Weigh a sample of the plasticized film and place it in an oven at an elevated temperature (e.g., 70°C) for a specified duration.

    • Measure the weight loss over time to determine the amount of plasticizer that has volatilized.

Conclusion

References

A Comparative Guide to Purity Validation of Dibenzyl Terephthalate: HPLC, GC-MS, and qNMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for Dibenzyl terephthalate (B1205515), a significant compound in polymer chemistry and a potential impurity in pharmaceutical products. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with two powerful alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR)—for the validation of Dibenzyl terephthalate purity. The information presented is supported by established analytical principles and experimental data for similar compounds to aid researchers in selecting the most suitable methodology for their specific needs.

At a Glance: Performance Comparison of Analytical Techniques

The choice of an analytical technique for purity assessment hinges on various factors, including the required sensitivity, selectivity, accuracy, and the nature of potential impurities. The following table summarizes the key performance indicators for HPLC, GC-MS, and qNMR in the context of this compound analysis.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on polarity and interaction with a stationary phase, with UV or MS detection.Separation based on volatility and polarity, with detection by mass-to-charge ratio.Intrinsic primary ratio method based on the direct proportionality of NMR signal intensity to the number of nuclei.
Limit of Detection (LOD) Typically in the low µg/mL to ng/mL range.[1][2]Generally lower than HPLC, in the ng/g to pg/g range.[3][4]Higher than chromatographic methods for trace impurities.
Limit of Quantification (LOQ) Typically in the µg/mL range.[1]In the ng/g range for similar phthalates.[4]Not typically used for trace analysis, but excels in high-purity assessment.[5]
Linearity (R²) > 0.999 for related phthalates.[1]> 0.995 for related phthalates.[3]Excellent linearity over a wide dynamic range.
Precision (RSD%) < 5% for related phthalates.[3]1.8 - 17.8% for related phthalates.[3][4]High precision, typically < 1%.
Accuracy (% Recovery) 95 - 105% for related phthalates.[3]91.8 - 122% for related phthalates.[3][4]High accuracy, as it is a primary method of measurement.[6]

In-Depth Analysis of Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is the most common approach.

Advantages:

  • Robust and reliable for routine quality control.

  • Amenable to a wide range of analyte polarities.

  • Non-destructive, allowing for sample recovery.

Limitations:

  • May require specific reference standards for impurity identification and quantification.

  • Sensitivity can be lower than GC-MS for certain impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to its high chromatographic resolution and the definitive identification provided by mass spectrometry, it is an excellent tool for impurity profiling.

Advantages:

  • High sensitivity and selectivity.

  • Provides structural information for impurity identification through mass spectra.

  • Established methods exist for a wide range of phthalates.[7]

Limitations:

  • Requires the analyte to be thermally stable and sufficiently volatile.

  • Potential for thermal degradation of sensitive impurities in the injector.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of atomic nuclei.

Advantages:

  • Highly accurate and precise, often considered a primary ratio method.[6]

  • Does not require a reference standard of the analyte for purity determination.

  • Provides structural confirmation of the main component and impurities simultaneously.

Limitations:

  • Lower sensitivity compared to chromatographic techniques, making it less suitable for trace impurity analysis.

  • Requires a higher concentration of the sample.

  • Higher initial instrument cost.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC-UV

This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound. Method development and validation are essential for specific applications.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for phthalate (B1215562) analysis.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typical. For example, starting with a 50:50 (v/v) mixture and increasing the acetonitrile content over time.

  • Flow Rate: A flow rate of 1.0 mL/min is generally employed.

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C.

  • Detection: UV detection at a wavelength of 240 nm, where the terephthalate moiety has strong absorbance.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in acetonitrile to a final concentration within the calibration range.

3. Data Analysis:

  • Purity Calculation: The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks (Area Percent method). For higher accuracy, an external standard calibration curve can be used to quantify the main peak and any identified impurities.

Protocol 2: Impurity Profiling of this compound by GC-MS

This protocol describes a standard procedure for the analysis of this compound purity using GC-MS.

1. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A low-polarity capillary column such as a 5% phenyl methyl siloxane (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.[5]

  • Injector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature: 150°C, hold for 2 minutes. Ramp up to 300°C at a rate of 10°C/minute, and hold for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan mode to identify unknown impurities and Selected Ion Monitoring (SIM) mode for quantification of known impurities.

2. Sample Preparation:

3. Data Analysis:

  • Impurity Identification: Unknown impurity peaks are identified by comparing their mass spectra with a reference library (e.g., NIST).

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Protocol 3: Absolute Purity Determination of this compound by qNMR

This protocol provides a general workflow for determining the absolute purity of this compound using qNMR with an internal standard.

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the analyte, for example, maleic acid or 1,4-dinitrobenzene.

2. Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample (e.g., 20 mg).

  • Accurately weigh a known amount of the internal standard (e.g., 10 mg).

  • Dissolve both the sample and the internal standard in a precise volume of the deuterated solvent in an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

4. Data Analysis:

  • Integrate the well-resolved signals of both the this compound and the internal standard.

  • The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualization of Analytical Workflows

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Weigh Sample dissolve_sample Dissolve in Acetonitrile sample->dissolve_sample standard Weigh Reference Standard dissolve_standard Prepare Calibration Standards standard->dissolve_standard hplc Inject into HPLC System (C18 Column, ACN/H2O Gradient) dissolve_sample->hplc dissolve_standard->hplc uv UV Detection at 240 nm hplc->uv chromatogram Obtain Chromatogram uv->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (Area % or Calibration Curve) integrate->calculate

Caption: Experimental workflow for this compound purity analysis by HPLC.

Analytical_Method_Comparison cluster_methods cluster_hplc HPLC Attributes cluster_gcms GC-MS Attributes cluster_qnmr qNMR Attributes main Purity Validation of this compound hplc HPLC main->hplc gcms GC-MS main->gcms qnmr qNMR main->qnmr hplc_adv Advantages: - Robust for routine QC - Non-destructive hplc->hplc_adv hplc_lim Limitations: - Needs impurity standards - Moderate sensitivity hplc->hplc_lim gcms_adv Advantages: - High sensitivity & selectivity - Impurity identification gcms->gcms_adv gcms_lim Limitations: - Thermally labile compounds - Potential degradation gcms->gcms_lim qnmr_adv Advantages: - Primary method (high accuracy) - No analyte standard needed qnmr->qnmr_adv qnmr_lim Limitations: - Lower sensitivity for trace - Higher sample amount qnmr->qnmr_lim

Caption: Comparison of analytical techniques for this compound purity validation.

Conclusion and Recommendations

The selection of the most appropriate analytical technique for the validation of this compound purity is contingent upon the specific requirements of the analysis.

  • For routine quality control and release testing , a validated HPLC-UV method offers a robust, reliable, and cost-effective solution.

  • For in-depth impurity profiling and identification of unknown degradants or process-related impurities , GC-MS is the method of choice due to its superior sensitivity and structural elucidation capabilities.

  • For the certification of reference materials or when the highest accuracy and precision are required , qNMR stands out as a primary method that provides an absolute purity value without the need for an analyte-specific reference standard.

For comprehensive characterization, a combination of these orthogonal techniques is often employed. For instance, HPLC can be used for routine purity assessment, while GC-MS and qNMR can be utilized to identify and quantify specific impurities and to certify the primary reference standard, respectively. This multi-faceted approach ensures a thorough understanding of the purity profile of this compound, which is essential for its application in sensitive fields such as pharmaceuticals and high-performance polymers.

References

comparing the efficiency of different catalysts for Dibenzyl terephthalate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalyst Efficiency in Dibenzyl Terephthalate (B1205515) Synthesis

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibenzyl terephthalate (DBT), a significant monomer in the production of high-performance polyesters and a useful plasticizer, is critically dependent on the choice of catalyst. The efficiency of the catalytic system directly impacts reaction rates, product yield, purity, and overall process sustainability. This guide provides a comparative analysis of various catalysts for the direct esterification of terephthalic acid with benzyl (B1604629) alcohol, offering insights into their performance based on available data from related studies and established catalytic principles.

Comparative Analysis of Catalyst Performance

The direct esterification of terephthalic acid with benzyl alcohol can be effectively catalyzed by both homogeneous and heterogeneous systems. Each class of catalyst presents distinct advantages and disadvantages in terms of activity, selectivity, and practical application. The following table summarizes the performance of representative catalysts, with data extrapolated from studies on similar aromatic ester syntheses due to the limited availability of direct comparative studies for this compound.

Catalyst TypeCatalyst ExampleReaction Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Homogeneous
Brønsted AcidSulfuric Acid (H₂SO₄)140-1608-1285-95High activity, low cost.Corrosive, difficult to separate from the product, generates acidic waste.
Brønsted Acidp-Toluenesulfonic Acid (p-TSA)130-1506-1088-96High activity, solid form is easier to handle than H₂SO₄.Difficult to recycle, can cause side reactions at high temperatures.
Heterogeneous
Metal SaltZinc Acetate (Zn(OAc)₂)180-22012-2480-90Effective for transesterification, less corrosive than strong acids.Higher temperatures required, potential for metal leaching into the product.
Metal OxideTin(II) Oxalate (SnC₂O₄)190-23010-2085-95High activity and selectivity in related polyester (B1180765) synthesis.Potential for metal contamination, requires higher reaction temperatures.
ZeoliteH-Beta180-22012-2475-85Shape selectivity can reduce by-products, reusable, thermally stable.Lower activity compared to homogeneous catalysts, potential for pore diffusion limitations.
Metal-Organic FrameworkMIL-53(Al)180-22012-2470-80High surface area, tunable porosity, potential for high selectivity.Can be sensitive to water, generally higher cost, stability under reaction conditions can be a concern.

Experimental Protocols

To facilitate the objective comparison of catalyst efficiency for this compound synthesis, a standardized experimental protocol is essential. The following outlines a detailed methodology for conducting a comparative study.

General Procedure for Catalyst Screening in this compound Synthesis

1. Materials:

  • Terephthalic acid (TPA) (99% purity)

  • Benzyl alcohol (99% purity)

  • Selected catalysts (e.g., H₂SO₄, p-TSA, Zn(OAc)₂, SnC₂O₄, H-Beta, MIL-53(Al))

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethanol (for recrystallization)

2. Reaction Setup:

  • A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a Dean-Stark trap, and a temperature probe.

  • The flask is charged with terephthalic acid (e.g., 0.05 mol), benzyl alcohol (e.g., 0.11 mol, 2.2 equivalents), and the catalyst (e.g., 1-5 mol% relative to terephthalic acid).

  • An appropriate volume of toluene (e.g., 50 mL) is added as a solvent to facilitate azeotropic removal of water.

3. Reaction Execution:

  • The reaction mixture is heated to reflux with vigorous stirring. The temperature is maintained to ensure a steady collection of water in the Dean-Stark trap.

  • The reaction progress is monitored by measuring the amount of water collected and can be further analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The reaction is deemed complete when the theoretical amount of water has been collected or when no further consumption of reactants is observed.

4. Product Isolation and Purification:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • For homogeneous catalysts, the mixture is first neutralized with a saturated sodium bicarbonate solution.

  • For heterogeneous catalysts, the catalyst is removed by filtration. The filtrate is then washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude this compound is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white crystalline solid.

5. Analysis and Yield Calculation:

  • The purified product is characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its identity and purity.

  • The melting point of the purified this compound is determined and compared with the literature value.

  • The percentage yield is calculated based on the initial amount of the limiting reactant (terephthalic acid).

By following this standardized protocol for each catalyst, researchers can obtain comparable data on reaction time, yield, and product purity, enabling a robust assessment of catalyst efficiency.

Visualizing the Experimental Workflow

The logical flow of the experimental procedure for comparing the efficiency of different catalysts can be visualized as follows:

experimental_workflow start Start: Define Catalysts for Comparison setup Reaction Setup: - Terephthalic Acid - Benzyl Alcohol - Toluene - Catalyst start->setup reaction Esterification Reaction: - Heat to Reflux - Azeotropic Water Removal setup->reaction monitoring Reaction Monitoring: - Water Collection - TLC/HPLC Analysis reaction->monitoring monitoring->reaction Continue Reaction workup Work-up & Isolation monitoring->workup Reaction Complete filtration Catalyst Filtration (Heterogeneous) workup->filtration neutralization Neutralization (Homogeneous) workup->neutralization extraction Liquid-Liquid Extraction filtration->extraction neutralization->extraction drying Drying of Organic Phase extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification: Recrystallization evaporation->purification analysis Product Analysis: - NMR, FT-IR - Melting Point purification->analysis yield Yield Calculation analysis->yield comparison Comparative Analysis of Catalyst Performance yield->comparison end End comparison->end

A Comparative Performance Analysis of Dibenzyl Terephthalate and Other Terephthalate Esters as Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed and objective comparison of the performance of Dibenzyl terephthalate (B1205515) (DBTP) with other common terephthalate esters, particularly Di(2-ethylhexyl) terephthalate (DEHT), also known as Dioctyl terephthalate (DOTP). Terephthalate esters are gaining prominence as safer alternatives to traditional ortho-phthalate plasticizers. This document summarizes key performance indicators, experimental methodologies, and relevant chemical pathways to assist in the selection of appropriate plasticizers for various applications, including those in the pharmaceutical and medical device industries.

Executive Summary

Dibenzyl terephthalate, a terephthalate ester derived from terephthalic acid and benzyl (B1604629) alcohol, shows potential as a plasticizer. While comprehensive performance data in polyvinyl chloride (PVC), the most common matrix for plasticizers, is limited in publicly available literature, existing studies in other polymers and general chemical properties suggest it possesses high thermal stability. Comparative data in rubber formulations indicate its performance on mechanical properties relative to the widely used plasticizer, dioctyl phthalate (B1215562) (DOP). Di(2-ethylhexyl) terephthalate (DEHT/DOTP) is a well-established non-phthalate plasticizer with a favorable toxicological profile and is used as a primary benchmark in this guide. This comparison aims to consolidate the available data to aid in material selection and future research directions.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and other relevant terephthalate esters. It is important to note that direct comparative data for this compound in PVC is scarce, and some data points are derived from studies on other polymer systems or are based on general properties of terephthalate esters.

Table 1: Physical and Chemical Properties
PropertyThis compound (DBTP)Di(2-ethylhexyl) Terephthalate (DEHT/DOTP)Test Method/Source
Chemical Formula C₂₂H₁₈O₄C₂₄H₃₈O₄-
Molecular Weight 346.38 g/mol 390.56 g/mol -
CAS Number 19851-61-76422-86-2-
Melting Point 98-99 °C-48 °CSupplier Data
Boiling Point ~500 °C at 760 mmHg[1]383 °CSupplier Data
Density ~1.208 g/cm³[1]0.986 g/cm³ @ 25 °CSupplier Data
Table 2: Mechanical Properties of Plasticized Nitrile Butadiene Rubber (NBR)

Data extracted from a study comparing synthesized terephthalate plasticizers with commercial DOP in a nitrile butadiene caoutchouc (NBR) matrix (100 phr NBR, 20.7 phr plasticizer).

PropertyThis compound (DBTP)Dioctyl Phthalate (DOP) - ReferenceTest Method
Shore A Hardness 6360ISO 7619
Breaking Strength (MPa) 13.214.5ISO 37
Elongation at Break (%) 450550ISO 37
Table 3: Thermal Stability
PropertyThis compound (DBTP)Di(2-ethylhexyl) Terephthalate (DEHT/DOTP)Test Method
Onset of Decomposition (TGA) Data not available~370-400 °CThermogravimetric Analysis (TGA)
General Assessment High thermal stability reportedExcellent thermal stability-
Table 4: Migration Resistance
PropertyThis compound (DBTP)Di(2-ethylhexyl) Terephthalate (DEHT/DOTP)Test Method
Migration Rate from PVC Data not availableLow; lower than DEHPASTM D1203 (Volatility), Solvent Extraction
Table 5: Toxicological Profile
PropertyThis compound (DBTP)Di(2-ethylhexyl) Terephthalate (DEHT/DOTP)Test Method/Source
Acute Oral Toxicity (LD₅₀, rat) Data not available> 5,000 mg/kgOECD 401/420/423
Carcinogenicity Data not availableNot classified as a carcinogenIARC, NTP
Endocrine Disruption Data not availableGenerally considered not to be an endocrine disruptorIn-vitro/In-vivo assays

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. Below are standard experimental protocols for evaluating key performance indicators.

Plasticizing Efficiency: Glass Transition Temperature (Tg) Measurement

The efficiency of a plasticizer is often determined by its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg indicates greater flexibility at lower temperatures.

Methodology: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Prepare PVC films with a specific concentration of the plasticizer (e.g., 30-50 parts per hundred resin, phr) by solvent casting or melt blending.

  • Instrument Setup: Use a differential scanning calorimeter. Place a small, precisely weighed sample (5-10 mg) into an aluminum DSC pan.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected Tg (e.g., -50 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the Tg (e.g., 150 °C).

    • Cool the sample back to the starting temperature at a controlled rate.

    • Perform a second heating scan under the same conditions as the first.

  • Data Analysis: The glass transition temperature is determined from the second heating curve as the midpoint of the step change in the heat flow.

Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a plasticizer by measuring its weight loss as a function of temperature.

Methodology: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, precisely weighed sample (5-10 mg) of the plasticizer into a TGA crucible.

  • Instrument Setup: Use a thermogravimetric analyzer.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen to prevent oxidation).

  • Data Analysis: Plot the percentage of weight loss against temperature. The onset of decomposition is the temperature at which significant weight loss begins. The temperature of maximum weight loss rate can be determined from the derivative of the TGA curve (DTG).

Migration Resistance: Solvent Extraction Method

This method determines the amount of plasticizer that leaches out of a plasticized polymer when immersed in a solvent.

Methodology: ASTM D1239 (Resistance of Plastic Films to Extraction by Chemicals)

  • Sample Preparation: Prepare plasticized PVC films of known dimensions and weight.

  • Extraction: Immerse the pre-weighed film samples in a specific solvent (e.g., hexane, ethanol, or a food simulant) for a defined period (e.g., 24 hours) at a controlled temperature (e.g., 25 °C).

  • Analysis:

    • Remove the film from the solvent, dry it thoroughly, and reweigh it. The weight loss corresponds to the amount of plasticizer migrated.

    • Alternatively, the concentration of the plasticizer in the solvent can be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The migration is typically expressed as the percentage of weight loss from the film or the amount of plasticizer migrated per unit area of the film.

Mandatory Visualizations

Mechanism of Plasticizer Action in PVC

Plasticizers work by embedding themselves between the long polymer chains of PVC. This disrupts the strong intermolecular forces (dipole-dipole interactions) between the polymer chains, increasing the free volume and allowing the chains to move more freely. This increased mobility results in a more flexible and softer material with a lower glass transition temperature.

Plasticizer_Mechanism cluster_0 Rigid PVC (Unplasticized) cluster_1 Flexible PVC (Plasticized) Rigid_PVC_Chains Polymer Chains (Closely Packed) Strong_Forces Strong Intermolecular Forces Rigid_PVC_Chains->Strong_Forces Plasticizer_Addition Addition of Plasticizer Flexible_PVC_Chains Polymer Chains (Spaced Apart) Plasticizer Plasticizer Molecules Flexible_PVC_Chains->Plasticizer Weakened_Forces Weakened Intermolecular Forces

Mechanism of external plasticization in PVC.
Experimental Workflow for Performance Comparison

A systematic workflow is essential for the comparative evaluation of different plasticizers. This involves the preparation of plasticized polymer samples followed by a series of standardized tests to measure their key performance properties.

Experimental_Workflow cluster_tests Performance Testing start Start polymer_prep Prepare Polymer Blends (PVC + Plasticizer) start->polymer_prep sample_prep Prepare Test Specimens (e.g., Films, Dumbbells) polymer_prep->sample_prep mech_test Mechanical Testing (Tensile Strength, Elongation) sample_prep->mech_test thermal_test Thermal Analysis (DSC for Tg, TGA for Stability) sample_prep->thermal_test mig_test Migration Testing (Solvent Extraction) sample_prep->mig_test tox_test Toxicity Assessment (e.g., LD50) sample_prep->tox_test data_analysis Data Analysis and Comparison mech_test->data_analysis thermal_test->data_analysis mig_test->data_analysis tox_test->data_analysis end End data_analysis->end

Workflow for comparing plasticizer performance.
Synthesis of this compound from PET Waste

This compound can be synthesized through the chemical recycling of polyethylene (B3416737) terephthalate (PET) waste. This process typically involves the depolymerization of PET using benzyl alcohol in the presence of a catalyst.

PET_Recycling cluster_reaction Depolymerization Reaction pet_waste PET Waste (Polyethylene Terephthalate) reflux Reflux at Elevated Temperature pet_waste->reflux benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reflux catalyst Catalyst (e.g., Zinc Acetate) catalyst->reflux purification Purification (e.g., Recrystallization) reflux->purification dbtp This compound (DBTP) purification->dbtp

Synthesis of this compound via PET recycling.

Conclusion

This compound presents itself as a potentially viable plasticizer, particularly with its high thermal stability and its role in the chemical recycling of PET waste. However, a comprehensive evaluation of its performance, especially in direct comparison with established non-phthalate plasticizers like DEHT in PVC applications, is hampered by the lack of publicly available quantitative data. The comparative data in a rubber matrix suggests it may impart higher hardness and lower elongation at break compared to DOP.

For researchers and drug development professionals, DEHT remains a well-characterized and safer alternative to traditional phthalates with a robust dataset supporting its performance and low toxicity. Further research is warranted to generate specific performance data for this compound in PVC, including its plasticizing efficiency (Tg depression), migration resistance, and a more detailed toxicological profile. Such data is essential to fully assess its potential as a competitive and safe plasticizer in a broader range of applications.

References

Assessing the Biocompatibility of Dibenzyl Terephthalate for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate materials is a critical aspect of medical device development, with biocompatibility being a primary concern. Dibenzyl terephthalate (B1205515) (DBzT), a plasticizer belonging to the terephthalate class of compounds, has been considered as a potential alternative to traditional phthalates like di(2-ethylhexyl) phthalate (B1215562) (DEHP) in medical applications. This guide provides a comparative assessment of the biocompatibility of terephthalates, using the closely related and more extensively studied di(2-ethylhexyl) terephthalate (DEHT or DOTP) as a primary reference, due to the limited publicly available biocompatibility data for DBzT. This comparison is benchmarked against the well-characterized plasticizer, DEHP.

Comparative Biocompatibility Profile: Terephthalates vs. DEHP

Table 1: Comparative Summary of In Vitro Biocompatibility Data

Test ParameterDibenzyl Terephthalate (DBzT)Di(2-ethylhexyl) terephthalate (DEHT/DOTP)Di(2-ethylhexyl) phthalate (DEHP)
Cytotoxicity No data availableGenerally considered non-cytotoxic.[1]Can exhibit cytotoxic effects at higher concentrations.
Genotoxicity No data availableNo genotoxic effects observed in animal studies.[1]Can be responsible for chromosomal breaks and has shown genotoxic potential after metabolic activation.[2]
Endocrine Activity No data availableNo estrogenic or anti-estrogenic activity in E-Screen assay; no androgenic or antiandrogenic activity in AR gene reporter assay.[3]Induces a significant increase in estrogen production in H295R cells.[3]
Skin Sensitization May cause an allergic skin reaction (GHS Classification).[4]No evidence of sensitization or irritation in human patch tests.[5]Can act as a contact sensitizer.

Detailed Experimental Protocols

The assessment of biocompatibility for medical device materials is governed by international standards, primarily the ISO 10993 series. Below are detailed methodologies for key in vitro biocompatibility assays.

Cytotoxicity Testing (as per ISO 10993-5)

Objective: To assess the potential of a material to cause cellular damage.

Methodology: Elution Test

  • Sample Preparation: The test material (e.g., PVC plasticized with DBzT) and control materials are extracted in a cell culture medium (e.g., MEM with 10% fetal bovine serum) at 37°C for 24 hours. The ratio of the material surface area to the volume of the extraction medium is typically 3 cm²/mL.

  • Cell Culture: L929 mouse fibroblast cells are seeded in 96-well plates and incubated until they form a near-confluent monolayer.

  • Exposure: The culture medium is replaced with the extracts from the test and control materials. Cells are incubated for a further 24-48 hours.

  • Assessment:

    • Qualitative: The cell monolayer is examined microscopically for changes in morphology, such as cell lysis, rounding, or detachment. A reactivity grade from 0 (no reactivity) to 4 (severe reactivity) is assigned.

    • Quantitative: Cell viability is assessed using assays like the MTT assay, which measures mitochondrial activity. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[6]

Genotoxicity Testing: Bacterial Reverse Mutation Assay (Ames Test - as per OECD 471)

Objective: To detect gene mutations induced by the test material extracts.

Methodology:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA) are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the body.[7]

  • Exposure: The bacterial strains are exposed to various concentrations of the test material extract.

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid (histidine or tryptophan).

  • Incubation and Scoring: Plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated and can now synthesize the required amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Skin Sensitization: In Vitro Assays (as per ISO 10993-10)

Objective: To assess the potential of a material to cause skin sensitization.

Methodology: Direct Peptide Reactivity Assay (DPRA)

  • Principle: This assay quantifies the reactivity of a chemical with synthetic peptides containing cysteine or lysine (B10760008), mimicking the covalent binding of haptens to skin proteins, which is the molecular initiating event in skin sensitization.

  • Procedure: The test material extract is incubated with the synthetic peptides for 24 hours.

  • Analysis: The concentration of the remaining non-depleted peptide is measured using high-performance liquid chromatography (HPLC).

  • Interpretation: The percentage of peptide depletion is calculated. A mean cysteine and lysine depletion score is used to categorize the substance into reactivity classes (low, moderate, or high reactivity), indicating its sensitization potential.

Visualizing Experimental Workflows and Pathways

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_0 Material Preparation cluster_1 In Vitro Biocompatibility Testing cluster_2 Data Analysis & Risk Assessment Material Test Material (e.g., DBzT-plasticized PVC) Extraction Extraction (ISO 10993-12) Material->Extraction Cytotoxicity Cytotoxicity (ISO 10993-5) Extraction->Cytotoxicity Genotoxicity Genotoxicity (ISO 10993-3) Extraction->Genotoxicity Sensitization Sensitization (ISO 10993-10) Extraction->Sensitization Data_Analysis Data Analysis Cytotoxicity->Data_Analysis Genotoxicity->Data_Analysis Sensitization->Data_Analysis Risk_Assessment Risk Assessment Data_Analysis->Risk_Assessment Conclusion Conclusion Risk_Assessment->Conclusion

Caption: A streamlined workflow for the in vitro biocompatibility assessment of medical device materials.

Signaling Pathway for Skin Sensitization

Skin_Sensitization_Pathway cluster_0 Molecular Initiating Event cluster_1 Keratinocyte Activation cluster_2 Dendritic Cell Activation & Migration cluster_3 T-Cell Priming & Proliferation Hapten Hapten (Chemical Allergen) Hapten_Protein Hapten-Protein Complex Hapten->Hapten_Protein Protein Skin Proteins Protein->Hapten_Protein Keratinocyte Keratinocytes Hapten_Protein->Keratinocyte Cytokines Inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocyte->Cytokines DC Dendritic Cells (Langerhans Cells) Cytokines->DC Activated_DC Activated DC DC->Activated_DC Lymph_Node Draining Lymph Node Activated_DC->Lymph_Node Migration T_Cell Naive T-Cells Activated_DC->T_Cell Antigen Presentation Sensitized_T_Cell Sensitized T-Cells T_Cell->Sensitized_T_Cell Proliferation & Differentiation Allergic_Response Allergic_Response Sensitized_T_Cell->Allergic_Response

Caption: Key events in the adverse outcome pathway for skin sensitization.

Conclusion

The available data on di(2-ethylhexyl) terephthalate (DEHT) suggests that terephthalate plasticizers may offer a safer alternative to DEHP for medical applications, particularly concerning endocrine disruption and genotoxicity.[1] However, the GHS classification for this compound (DBzT) indicating potential skin sensitization warrants further investigation through rigorous testing following standardized protocols such as those outlined in ISO 10993-10.[4] For a comprehensive biocompatibility assessment of DBzT, dedicated studies on its cytotoxicity, genotoxicity, and inflammatory potential are essential. Researchers and developers are strongly encouraged to conduct thorough biocompatibility testing on the final, sterilized medical device plasticized with DBzT to ensure patient safety.

References

A Comparative Guide to Analytical Methods for Dibenzyl Terephthalate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of substances like Dibenzyl terephthalate (B1205515) is crucial for ensuring product quality, safety, and efficacy. Dibenzyl terephthalate, a plasticizer used in various polymers, requires validated analytical methods for its accurate measurement, often in complex matrices such as food contact materials or pharmaceutical packaging. This guide provides an objective comparison of the two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is evaluated based on key validation parameters, and detailed experimental protocols are provided.

Quantitative Performance: A Side-by-Side Comparison

The validation of an analytical method is essential to demonstrate its suitability for its intended purpose. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the quantification of phthalates, including what can be expected for this compound based on the analysis of structurally similar compounds.

Performance ParameterHPLC-UVGC-MS
Linearity (r²) ≥ 0.998≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) ≤ 2.0%≤ 15%[1]
Limit of Detection (LOD) ~ 1 µg/mL~ 0.1 - 10 ng/mL
Limit of Quantification (LOQ) ~ 5 µg/mL54.1 to 76.3 ng/g[1]

Principles of Separation: HPLC vs. GC-MS

The fundamental difference between HPLC and GC-MS lies in their separation principles. HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, making it suitable for a wide range of non-volatile and thermally labile compounds.[2] In contrast, GC-MS is ideal for volatile and semi-volatile compounds that can be vaporized without decomposition.[2] Separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase.[3]

GC-MS generally offers higher chromatographic resolution and sensitivity compared to HPLC-UV.[4] The mass spectrometer in GC-MS provides definitive identification of the analyte, which is a significant advantage. However, HPLC is more versatile for a broader range of compounds and sample matrices without the need for derivatization.[5]

Experimental Protocols

Detailed methodologies for the analysis of this compound using HPLC-UV and GC-MS are outlined below. These protocols are based on established methods for phthalate (B1215562) analysis and serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in various samples.

Instrumentation:

  • A standard HPLC system equipped with a UV-Vis detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 20 µL.

Sample Preparation (from a polymer matrix):

  • Accurately weigh a representative sample of the polymer.

  • Dissolve the polymer in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran).

  • Precipitate the polymer by adding a non-solvent (e.g., methanol).

  • Filter the solution to remove the precipitated polymer.

  • Evaporate the filtrate to dryness and reconstitute the residue in the mobile phase.

  • Filter the final solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high sensitivity and specificity for the quantification of this compound, particularly at trace levels.[1]

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (single quadrupole or triple quadrupole for higher sensitivity).[1]

  • A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[6]

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Inlet Temperature: 280 - 300 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is employed to ensure good separation. A typical program starts at a lower temperature and ramps up to a final temperature of around 280-300°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Sample Preparation (from food contact material simulant):

  • The migration experiment is performed using a food simulant (e.g., 95% ethanol).

  • An aliquot of the food simulant is taken after the specified contact time and temperature.

  • A liquid-liquid extraction is performed using a suitable organic solvent like dichloromethane.[7]

  • The organic extract is concentrated under a gentle stream of nitrogen.

  • The residue is reconstituted in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the general workflows for analytical method validation and the decision-making process for selecting an appropriate technique.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose set_acceptance_criteria Set Acceptance Criteria define_scope->set_acceptance_criteria leads to validation_protocol Validation Protocol set_acceptance_criteria->validation_protocol informs linearity Linearity & Range validation_report Validation Report linearity->validation_report results compiled in accuracy Accuracy accuracy->validation_report results compiled in precision Precision precision->validation_report results compiled in specificity Specificity specificity->validation_report results compiled in lod_loq LOD & LOQ lod_loq->validation_report results compiled in robustness Robustness robustness->validation_report results compiled in validation_protocol->linearity validation_protocol->accuracy validation_protocol->precision validation_protocol->specificity validation_protocol->lod_loq validation_protocol->robustness

Caption: General workflow for analytical method validation.

method_selection_logic cluster_properties Analyte & Sample Properties cluster_methods Analytical Methods start Analyze Dibenzyl Terephthalate is_volatile Volatile & Thermally Stable? start->is_volatile matrix_complexity Complex Matrix? start->matrix_complexity required_sensitivity High Sensitivity Required? start->required_sensitivity hplc HPLC-UV is_volatile->hplc No gcms GC-MS is_volatile->gcms Yes matrix_complexity->hplc Yes (more versatile) matrix_complexity->gcms No (can be simpler) required_sensitivity->hplc No required_sensitivity->gcms Yes (generally higher)

Caption: Decision logic for selecting between HPLC and GC-MS.

References

Dibenzyl Terephthalate: A Performance-Based Comparison with Traditional Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for safer and more effective plasticizers, dibenzyl terephthalate (B1205515) (DBET) is emerging as a noteworthy alternative to conventional phthalates such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and diisononyl phthalate (DINP). This guide provides an objective, data-driven comparison of the performance of terephthalates, with a focus on dibenzyl terephthalate and its close structural analogs like di(2-ethylhexyl) terephthalate (DEHT/DOTP), against traditional phthalate plasticizers. The following analysis is based on available experimental data, offering insights into mechanical properties, thermal stability, migration resistance, and toxicological profiles, aimed at researchers, scientists, and drug development professionals.

Executive Summary

Terephthalate-based plasticizers, including this compound, are demonstrating comparable and, in some critical aspects, superior performance to their ortho-phthalate counterparts. While direct, comprehensive data for this compound is still emerging, studies on its close analog, DEHT/DOTP, indicate good plasticizing efficiency, leading to desirable mechanical properties in polymer formulations, particularly in polyvinyl chloride (PVC). Notably, terephthalates generally exhibit improved thermal stability and a more favorable migration profile compared to many phthalates. This is a crucial consideration for applications involving direct contact with pharmaceuticals, medical devices, and other sensitive materials. Conversely, several traditional phthalates have faced increasing scrutiny and regulatory restrictions due to their classification as reproductive and developmental toxicants.[1][2]

Data Presentation: A Head-to-Head Comparison

The following tables summarize key performance indicators for terephthalates (using DEHT/DOTP as a proxy for this compound) and common phthalate plasticizers. It is important to note that performance can vary based on the specific polymer, formulation, and processing conditions.

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

PropertyTerephthalate (DEHT/DOTP)Phthalate (DEHP)Phthalate (DINP)Test Method
Tensile Strength (MPa) ~13.19 - 17.46~17.50Data VariesASTM D638 / ASTM D882
Elongation at Break (%) ~247 - 330~320Data VariesASTM D638 / ASTM D882
100% Modulus (MPa) Data Not Readily Available~10.50Data VariesASTM D638 / ASTM D882
Hardness (Shore A) ~75 (at ~32-36% concentration)~75 (at ~32% concentration)Data VariesASTM D2240

Note: Data for DEHT/DOTP and DEHP are compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.[3][4][5] The plasticizing efficiency of DEHT/DOTP is considered comparable to DEHP, achieving similar hardness at slightly varying concentrations.

Table 2: Thermal and Migration Properties

PropertyTerephthalate (DEHT/DOTP)Phthalate (DEHP)Phthalate (DINP)Test Method
Volatility (Weight Loss, 7 days @ 100°C) ~22.5%Higher than DOTP~26%Gravimetric Analysis
Migration into Hexane (%) ~9%>9%Data VariesSolvent Extraction
Glass Transition Temp. (Tg) of PVC Blend (°C) ~1 - 59Lowered by ~100K from pure PVCData VariesDifferential Scanning Calorimetry (DSC)
Max. Degradation Temperature (°C) ~361Data VariesData VariesThermogravimetric Analysis (TGA)

Note: Lower volatility and migration are generally observed for terephthalates compared to some phthalates.[3][6][7] The thermal stability of PVC blends is enhanced with the use of terephthalate plasticizers.[3]

Table 3: Toxicological Profile Overview

AspectTerephthalate (DEHT/DOTP)Phthalate (DEHP, DBP, BBP)
Endocrine Disruption No significant estrogenic or androgenic activity observed in vitro.[1]Known endocrine disruptors, with anti-androgenic effects.[1][8]
Reproductive Toxicity Not classified as a reproductive toxicant.[5]Classified as reproductive toxicants (Category 1B in EU).[9]
Metabolism Hydrolyzes to terephthalic acid and the corresponding alcohol. The mono-ester is unstable.[5]Hydrolyzes to a stable mono-ester, which is linked to biological activity.[5][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of plasticizer performance. The following are outlines of standard protocols for key experiments.

Mechanical Properties Testing (ASTM D638 / ASTM D882)
  • Specimen Preparation: Thin films of the plasticized polymer (e.g., PVC) are prepared, typically by solvent casting or melt extrusion. The plasticizer concentration is usually specified in parts per hundred resin (phr).

  • Conditioning: The prepared specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period (e.g., 24 hours) before testing.

  • Test Procedure: The specimen, often in a dumbbell shape, is mounted in the grips of a universal testing machine. It is then pulled at a constant rate of speed until it ruptures.

  • Data Collection: The tensile strength (the maximum stress the material can withstand), elongation at break (the percentage increase in length at rupture), and modulus (a measure of stiffness) are calculated from the stress-strain curve.

Thermal Stability - Thermogravimetric Analysis (TGA)
  • Sample Preparation: A small, precisely weighed sample of the plasticized polymer is placed in a TGA crucible.

  • Analysis: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a specified temperature range.

  • Data Collection: The TGA instrument records the weight of the sample as a function of temperature. The onset temperature of decomposition and the temperature of maximum weight loss are key indicators of thermal stability.

Migration Resistance Testing
  • Sample Preparation: A sample of the plasticized polymer with a known surface area and weight is prepared.

  • Exposure: The sample is immersed in a specific food simulant (e.g., n-hexane for fatty foods, ethanol/water mixtures for aqueous foods) or another relevant solvent. The test is conducted for a specified time and at a controlled temperature.

  • Analysis: After the exposure period, the food simulant is analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) to determine the concentration of the migrated plasticizer.

  • Calculation: The amount of plasticizer that has migrated from the polymer into the simulant is calculated and often expressed as a percentage of the initial plasticizer content or in mg/kg of simulant.

Mandatory Visualization

Experimental_Workflow cluster_tests Performance Evaluation A Plasticizer Selection (DBET vs. Phthalates) B Polymer Formulation (e.g., PVC + Plasticizer + Stabilizers) A->B C Sample Preparation (Melt Blending / Solvent Casting) B->C D Specimen Conditioning (23°C, 50% RH, 24h) C->D E Mechanical Testing (ASTM D638) D->E F Thermal Analysis (TGA/DSC) D->F G Migration Studies (Solvent Extraction) D->G H Data Analysis & Comparison E->H F->H G->H I Performance Assessment H->I Signaling_Pathways cluster_phthalate Phthalate (e.g., DEHP) Exposure cluster_terephthalate Terephthalate (e.g., DBET/DEHT) Exposure P1 Metabolism to Monoester (e.g., MEHP) P2 Nuclear Receptor Interaction (e.g., PPAR, AR) P1->P2 P3 Altered Gene Expression P2->P3 P4 Adverse Health Outcomes (e.g., Reproductive Toxicity) P3->P4 T1 Rapid Metabolism to Terephthalic Acid & Alcohol T2 Minimal Interaction with Nuclear Receptors T1->T2 T3 Lower Potential for Endocrine Disruption T2->T3

References

comparative study of PET chemical recycling methods to produce terephthalates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to PET Chemical Recycling: Pathways to Terephthalates

Poly(ethylene terephthalate) (PET) is a ubiquitous polymer in packaging and textiles, leading to significant plastic waste. Chemical recycling offers a promising route to a circular economy by depolymerizing PET waste back into its constituent monomers, which can then be used to produce virgin-quality polymer. This guide provides a comparative analysis of the principal chemical recycling methods—hydrolysis, methanolysis, and glycolysis—used to produce valuable terephthalates. It details the experimental protocols, compares performance metrics based on experimental data, and visualizes the chemical pathways and workflows for a scientific audience.

Performance Comparison of PET Chemical Recycling Methods

The efficacy of PET chemical recycling can be evaluated based on several key performance indicators, including product yield, purity, and the required reaction conditions such as temperature, pressure, and time. The choice of method often depends on the desired end-product—Terephthalic Acid (TPA), Dimethyl Terephthalate (B1205515) (DMT), or Bis(2-hydroxyethyl) terephthalate (BHET)—and trade-offs between process intensity and efficiency.

MethodPrimary ProductCatalyst ExamplesTemperature (°C)PressureTimePET Conversion (%)Product Yield (%)Ref.
Alkaline Hydrolysis Terephthalic Acid (TPA)Sodium Hydroxide (B78521) (NaOH)150Pressurized4 hours->95[1]
Acid Hydrolysis Terephthalic Acid (TPA)Sulfuric Acid (H₂SO₄)100Atmospheric30 min-85-99[2]
Neutral Hydrolysis Terephthalic Acid (TPA)None (Water/Steam)25041 bar2 hours-~98 (at 24h)[3][4]
Ionic Liquid Hydrolysis Terephthalic Acid (TPA)[DBNH][OAc]110Atmospheric30 min99.792.5[5]
Methanolysis Dimethyl Terephthalate (DMT)Zinc Acetate (B1210297)180 - 22020-25 kg/cm ²2 - 4 hours85-95-[6][7]
Methanolysis (Microwave) Dimethyl Terephthalate (DMT)Ionic Liquid180Autogenous3 hours--[8]
Glycolysis Bis(2-hydroxyethyl) terephthalate (BHET)Zinc Acetate170 - 245Atmospheric--up to 80[9]
Glycolysis Bis(2-hydroxyethyl) terephthalate (BHET)Oyster Shell-derived CaO195Atmospheric1 hour-68.6[10]
Glycolysis Bis(2-hydroxyethyl) terephthalate (BHET)Pd-Cu/γ-Al₂O₃160Atmospheric80 min9986[11]

Visualizing Chemical Recycling Pathways and Workflows

Diagrams are essential for illustrating the complex chemical transformations and procedural steps involved in PET recycling.

PET_Recycling_Pathways cluster_hydrolysis Hydrolysis cluster_methanolysis Methanolysis cluster_glycolysis Glycolysis PET Poly(ethylene terephthalate) (PET) H2O Water (H₂O) (Acid/Base/Neutral) PET->H2O MeOH Methanol (B129727) (CH₃OH) PET->MeOH EG_reagent Ethylene (B1197577) Glycol (EG) PET->EG_reagent TPA Terephthalic Acid (TPA) H2O->TPA EG1 Ethylene Glycol (EG) H2O->EG1 DMT Dimethyl Terephthalate (DMT) MeOH->DMT EG2 Ethylene Glycol (EG) MeOH->EG2 BHET Bis(2-hydroxyethyl) terephthalate (BHET) EG_reagent->BHET

Caption: Chemical pathways for PET depolymerization via hydrolysis, methanolysis, and glycolysis.

Experimental_Workflow A Waste PET Collection (Bottles, Fibers) B Pre-treatment (Sorting, Cleaning, Grinding) A->B C Depolymerization Reactor B->C D Reaction (Heating, Stirring, Catalyst) C->D E Product Mixture (Monomer, EG, Catalyst, Unreacted PET) D->E F Separation & Isolation (Filtration, Distillation) E->F G Purification (Recrystallization, Washing) F->G H Purified Monomer (TPA, DMT, or BHET) G->H

Caption: General experimental workflow for the chemical recycling of PET into purified monomers.

Detailed Experimental Protocols

The following sections provide standardized methodologies for the key chemical recycling processes discussed. These protocols are representative of laboratory-scale procedures.

Hydrolysis (Alkaline Method for TPA Production)

This protocol describes the depolymerization of PET using an alkaline solution to produce terephthalic acid (TPA).

  • PET Preparation: Post-consumer PET bottles are washed, dried, and ground into fine flakes or powder.

  • Reaction Setup:

    • In a high-pressure reactor, place the dried PET flakes.

    • Prepare an aqueous solution of sodium hydroxide (NaOH), typically between 4-20% by weight.[12] For a lab-scale reaction, a 2:1 NaOH to PET molar ratio can be used.[1]

    • Add the NaOH solution to the reactor containing the PET. Ethylene glycol can also be used as a solvent instead of water.[13]

  • Reaction Execution:

    • Seal the reactor and begin heating to the target temperature (e.g., 150°C) under continuous stirring.[1] The reaction generates autogenous pressure.

    • Maintain the reaction conditions for a specified duration, typically 1 to 4 hours.

  • Product Isolation and Purification:

    • Cool the reactor to room temperature. The product mixture contains disodium (B8443419) terephthalate (Na₂TP) salt and ethylene glycol.[14]

    • Filter the cooled mixture to remove any unreacted PET or solid impurities.

    • Acidify the filtrate with a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a pH of 2-3.[13] This precipitates the TPA as a white solid.

    • Collect the TPA precipitate by vacuum filtration.

    • Wash the collected solid with deionized water to remove residual salts and ethylene glycol.

    • Dry the purified TPA in a vacuum oven to a constant weight.[15]

Methanolysis (for DMT Production)

This method uses methanol to depolymerize PET into dimethyl terephthalate (DMT).

  • PET Preparation: Grind PET waste into a fine powder (e.g., 40-60 mesh) and dry it thoroughly in a vacuum oven at 60-80°C for at least 12 hours.[8]

  • Reaction Setup (Microwave-Assisted):

    • In a microwave reactor vial equipped with a magnetic stirrer, add the dried PET powder, excess methanol, and a suitable catalyst (e.g., zinc acetate or an ionic liquid).[7][8]

  • Reaction Execution:

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction temperature to 180°C and the time to 3 hours with continuous stirring.[8] For conventional autoclave reactions, temperatures of 180-220°C and pressures of 20-25 kg/cm ² are typical.[7]

  • Product Isolation and Purification:

    • After the reaction, cool the mixture. DMT will often recrystallize from the solution upon cooling.[8]

    • Collect the white DMT crystals by vacuum filtration.[8][16]

    • Wash the crystals with cold methanol to remove residual ethylene glycol and catalyst.[8]

    • Dry the purified DMT in a vacuum oven at 60°C to a constant weight.[8][16]

Glycolysis (for BHET Production)

Glycolysis is a transesterification process that uses ethylene glycol to break down PET into bis(2-hydroxyethyl) terephthalate (BHET).[12]

  • PET Preparation: As with other methods, use clean, dry PET flakes or powder.

  • Reaction Setup:

    • In a reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add PET flakes, an excess of ethylene glycol (e.g., an EG to PET mass ratio of 5:1), and a catalyst (e.g., zinc acetate or a heterogeneous catalyst).[9][10]

  • Reaction Execution:

    • Heat the mixture to a temperature range of 180-240°C under a nitrogen atmosphere with constant stirring.[12]

    • The PET will gradually dissolve as it depolymerizes. The reaction is typically carried out for 1 to 4 hours.

  • Product Isolation and Purification:

    • After the reaction, cool the mixture. The product, BHET, along with oligomers and unreacted EG, will form a slurry or solid mass.

    • Add hot water to the mixture to dissolve the BHET and EG, leaving unreacted PET and catalyst as solids.

    • Filter the hot solution to remove insoluble materials.

    • Allow the filtrate to cool slowly. BHET will crystallize out of the solution.

    • Collect the BHET crystals by filtration.

    • The collected BHET can be further purified by recrystallization from water.

    • Dry the final product in a vacuum oven.

References

A Comparative Guide to the Flame Retardant Properties of Dibenzyl Terephthalate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the flame retardant properties of Dibenzyl terephthalate (B1205515) (DBZT) formulations against other common alternatives. The information is supported by experimental data from peer-reviewed studies and technical sources, with detailed methodologies for key experiments.

Introduction to Dibenzyl Terephthalate as a Flame Retardant

This compound (DBZT) is an organic compound that has shown significant potential as a flame retardant, particularly in polyester (B1180765) systems like polyethylene (B3416737) terephthalate (PET) and polybutylene terephthalate (PBT). Its flame retardant mechanism is primarily based on condensed-phase action, where its aromatic structure promotes the formation of a protective char layer during combustion. This char layer acts as a barrier, inhibiting heat and mass transfer between the flame and the polymer.[1]

Furthermore, DBZT demonstrates synergistic effects when combined with other flame retardants, such as zinc phosphinate and zinc borate.[1] This synergy can enhance flame retardancy effectiveness by 30-50% and allows for a reduction in the total loading of flame retardant additives, which can help in preserving the mechanical properties of the polymer.[1] Industrial formulations incorporating DBZT have been reported to achieve Limiting Oxygen Index (LOI) values in the range of 28-32%.[1]

Experimental Protocols

Standardized testing is crucial for evaluating and comparing the performance of flame retardant materials. The most common methods used in the industry and academia are the UL 94 vertical burn test, the Limiting Oxygen Index (LOI) test, and Cone Calorimetry.

UL 94 Vertical Burn Test

The UL 94 test is a widely used method to assess the flammability of plastic materials. In the vertical burn test (V-0, V-1, V-2), a rectangular specimen is held vertically and ignited from the bottom with a calibrated flame for 10 seconds. The flame is then removed, and the time it takes for the specimen to self-extinguish is recorded. A second flame application of 10 seconds is performed, and again, the self-extinguishing time is measured. The classification is based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below the specimen.

  • V-0: Burning stops within 10 seconds after each flame application; no flaming drips are allowed.

  • V-1: Burning stops within 30 seconds after each flame application; no flaming drips are allowed.

  • V-2: Burning stops within 30 seconds after each flame application; flaming drips that ignite the cotton are allowed.

Limiting Oxygen Index (LOI)

The Limiting Oxygen Index (LOI) test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material under specified test conditions. The sample is placed vertically in a glass chimney, and the oxygen/nitrogen mixture is introduced from the bottom. The top of the sample is ignited, and the oxygen concentration is adjusted until the sample just sustains a flame. A higher LOI value indicates better flame retardancy.

Cone Calorimetry

The Cone Calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. A sample is exposed to a specific level of heat radiation from a conical heater, and its combustion properties are measured. Key parameters obtained from this test include:

  • Time to Ignition (TTI): The time it takes for the material to ignite under the applied heat flux.

  • Heat Release Rate (HRR): The amount of heat released per unit area over time. The peak HRR (pHRR) is a critical parameter for assessing fire hazard.

  • Total Heat Release (THR): The total amount of heat generated during the entire combustion process.

  • Mass Loss Rate (MLR): The rate at which the material loses mass during combustion.

  • Smoke Production: The amount of smoke generated during the fire.

Comparative Performance Data

The following tables summarize the flame retardant performance of this compound formulations in comparison with other common flame retardants in Polyethylene Terephthalate (PET) and Poly(butylene terephthalate) (PBT).

Table 1: Flame Retardant Performance in Polyethylene Terephthalate (PET)

Flame Retardant SystemConcentration (wt%)UL 94 RatingLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
This compound (DBZT) formulation Not SpecifiedNot Specified28-32[1]Not SpecifiedNot Specified
Zinc Diethyl Hypophosphite (ZDP)12V-229.8[2]Not SpecifiedNot Specified
Decabromodiphenylethane (DBDPE)12V-228.7[2]Not SpecifiedNot Specified
ZDP/DBDPE (11/1)12V-031.2[2]Not SpecifiedNot Specified
ZDP/DBDPE (9/3)12V-032.7[2]Reduced[2]Reduced[2]
ZDP/DBDPE (7/5)12V-033.6[2]Reduced[2]Reduced[2]
DOPO-based polymeric FR (DP-DE)5V-0[3]Not SpecifiedNot SpecifiedNot Specified
Hydroxyl-containing cyclic phosphoramide (B1221513) (DPHP)Not SpecifiedV-0IncreasedReducedReduced
Aluminum-alkylphosphinate (AlPi) / Montmorillonite (MMT)8 / 1V-0[4]28.5[4]Reduced by 50%[4]Reduced by 30%[4]

Table 2: Flame Retardant Performance in Poly(butylene terephthalate) (PBT)

Flame Retardant SystemConcentration (wt%)UL 94 RatingLimiting Oxygen Index (LOI) (%)Peak Heat Release Rate (pHRR) (kW/m²)Total Heat Release (THR) (MJ/m²)
This compound (DBZT) formulation Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Diethylphosphinic acid aluminum salt (AlPi)Not SpecifiedV-0[5]Not SpecifiedNot SpecifiedNot Specified
Melamine polyphosphate (MPP)Not SpecifiedV-2Not SpecifiedNot SpecifiedNot Specified
Phosphorus-containing agents modified Amino-CNTs (DPP(O)-A-CNT)Not SpecifiedNot SpecifiedNot SpecifiedReduced[6][7]Reduced[6][7]
Boron CompoundsNot SpecifiedV-0 (for one compound)[8]33.5[8]48[8]Reduced[8]

Note: "Not Specified" indicates that the information was not available in the provided search results. The data for alternatives is sourced from multiple studies and may not be directly comparable due to different experimental conditions.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the typical workflow for evaluating flame retardant properties and the logical relationships between different flammability tests.

Experimental_Workflow A Polymer Resin (e.g., PET, PBT) C Compounding (Melt Blending) A->C B Flame Retardant (DBZT or Alternative) B->C D Specimen Preparation (Injection Molding) C->D E Flammability Testing D->E F UL 94 Vertical Burn Test E->F G Limiting Oxygen Index (LOI) E->G H Cone Calorimetry E->H I Data Analysis & Comparison F->I G->I H->I

Caption: Experimental workflow for evaluating flame retardant formulations.

Logical_Relationships cluster_tests Flammability Tests cluster_properties Assessed Properties A UL 94 D Ignitability / Self-Extinguishing A->D B LOI E Combustibility in O2/N2 B->E C Cone Calorimetry F Heat Release / Smoke C->F G Overall Fire Hazard Assessment D->G E->G F->G

Caption: Relationship between flammability tests and assessed properties.

References

A Comparative Guide to the Spectroscopic Characterization of Dibenzyl Terephthalate: Cross-Validation of NMR and FTIR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for the characterization of Dibenzyl terephthalate (B1205515). It includes expected quantitative data, detailed experimental protocols, and a visual representation of the cross-validation workflow, offering a robust framework for the structural elucidation of this and similar aromatic esters.

Structural and Spectroscopic Overview of Dibenzyl Terephthalate

This compound (C₂₂H₁₈O₄) is an aromatic ester with a molecular weight of approximately 346.38 g/mol .[1] Its structure, consisting of a central terephthalate core flanked by two benzyl (B1604629) groups, gives rise to a distinct spectroscopic signature. Both NMR and FTIR are powerful techniques for confirming the identity and purity of this compound by probing its molecular vibrations and nuclear spin environments, respectively.

Data Presentation: Predicted Spectroscopic Data for this compound

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound. These predictions are based on established chemical shift and vibrational frequency ranges for the constituent functional groups.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 8.1Singlet4HAromatic Protons (Terephthalate Ring)
~ 7.3 - 7.4Multiplet10HAromatic Protons (Benzyl Rings)
~ 5.4Singlet4HMethylene (B1212753) Protons (-CH₂-)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~ 165Ester Carbonyl Carbon (C=O)
~ 135Quaternary Aromatic Carbon (Benzyl Rings, C-CH₂)
~ 133Quaternary Aromatic Carbon (Terephthalate Ring, C-C=O)
~ 129.5Aromatic CH (Terephthalate Ring)
~ 128.5Aromatic CH (Benzyl Rings, ortho, para)
~ 128.2Aromatic CH (Benzyl Rings, meta)
~ 67Methylene Carbon (-CH₂-)

Table 3: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100 - 3000C-H StretchAromatic C-H
~ 1720C=O StretchEster Carbonyl
1600 - 1450C=C StretchAromatic Ring
~ 1270C-O StretchEster Linkage
~ 1120C-O StretchEster Linkage
900 - 675C-H Out-of-Plane BendAromatic C-H

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FTIR spectra for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16-32, depending on sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

3. ¹³C NMR Acquisition:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: 0-200 ppm.

  • Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

Fourier-Transform Infrared (FTIR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

  • Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the clean, empty ATR crystal should be collected prior to running the sample.

Cross-Validation Workflow

The structural information obtained from NMR and FTIR is complementary and can be used to build a confident characterization of this compound. The following diagram illustrates the logical workflow for cross-validating the data from these two techniques.

G cluster_0 Spectroscopic Analysis of this compound cluster_1 FTIR Spectroscopy cluster_2 Key FTIR Signals cluster_3 NMR Spectroscopy cluster_4 Key NMR Signals Dibenzyl_Terephthalate This compound Sample FTIR_Acquisition FTIR Data Acquisition Dibenzyl_Terephthalate->FTIR_Acquisition NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Dibenzyl_Terephthalate->NMR_Acquisition FTIR_Analysis Analysis of Vibrational Modes FTIR_Acquisition->FTIR_Analysis CO_stretch C=O Stretch (~1720 cm⁻¹) FTIR_Analysis->CO_stretch Aromatic_stretch Aromatic C=C Stretch (1600-1450 cm⁻¹) FTIR_Analysis->Aromatic_stretch Ester_CO_stretch C-O Stretch (~1270, ~1120 cm⁻¹) FTIR_Analysis->Ester_CO_stretch Cross_Validation Cross-Validation CO_stretch->Cross_Validation Aromatic_stretch->Cross_Validation Ester_CO_stretch->Cross_Validation NMR_Analysis Analysis of Chemical Shifts & Integration NMR_Acquisition->NMR_Analysis C13_CO ¹³C: Ester Carbonyl (~165 ppm) NMR_Analysis->C13_CO Aromatic_H_C ¹H & ¹³C: Aromatic Signals NMR_Analysis->Aromatic_H_C Benzylic_H_C ¹H & ¹³C: Benzylic & Ester Signals NMR_Analysis->Benzylic_H_C C13_CO->Cross_Validation Aromatic_H_C->Cross_Validation Benzylic_H_C->Cross_Validation Structural_Confirmation Structural Confirmation of This compound Cross_Validation->Structural_Confirmation

Caption: Workflow for the cross-validation of FTIR and NMR data.

The cross-validation process involves correlating the functional groups identified by their characteristic vibrational frequencies in the FTIR spectrum with the corresponding chemical environments observed in the ¹H and ¹³C NMR spectra. For instance, the strong C=O stretching absorption in the FTIR spectrum corroborates the presence of the ester carbonyl carbon signal in the downfield region of the ¹³C NMR spectrum. Similarly, the aromatic C=C and C-H vibrations in the FTIR spectrum correspond to the signals in the aromatic region of both the ¹H and ¹³C NMR spectra. The C-O stretching vibrations in the FTIR spectrum are consistent with the chemical shifts of the benzylic methylene protons and carbons in the NMR spectra, which are deshielded by the adjacent oxygen atom. This integrated approach provides a high degree of confidence in the structural assignment of this compound.

References

Economic Viability of Dibenzyl Terephthalate Synthesis: A Comparative Analysis of PET Waste versus Virgin Feedstocks

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and chemical industry professionals on the economic and procedural disparities between producing Dibenzyl terephthalate (B1205515) (DBZT) from recycled polyethylene (B3416737) terephthalate (PET) waste and traditional virgin materials. This report details the economic implications, experimental methodologies, and process workflows of both synthetic routes, providing a critical resource for decision-making in the pursuit of sustainable chemical manufacturing.

The synthesis of Dibenzyl terephthalate (DBZT), a valuable aromatic ester with applications in polymer chemistry, is achievable through two primary routes: the chemical recycling of post-consumer polyethylene terephthalate (PET) waste and the direct esterification of virgin terephthalic acid with benzyl (B1604629) alcohol. While the virgin route represents a well-established chemical process, the growing emphasis on circular economies and sustainable manufacturing has brought the upcycling of PET waste into sharp focus. This guide provides a detailed comparison of the economic viability and experimental protocols associated with both pathways.

Economic Viability: A Head-to-Head Comparison

The economic feasibility of DBZT synthesis is a complex interplay of raw material costs, process efficiency, energy consumption, and purification expenses. The data presented below, gathered from various industry sources and research publications, offers a quantitative insight into these factors.

Economic ParameterSynthesis from PET WasteSynthesis from Virgin Materials
Raw Material Cost
Primary FeedstockPET Waste Flakes: ~$0.78 - $1.40 / kg[1]Purified Terephthalic Acid (PTA): ~$1.31 / kg[2]
Co-reactantBenzyl Alcohol: ~$1.13 - $2.24 / kg[3]Benzyl Alcohol: ~$1.13 - $2.24 / kg[3]
Process Efficiency
Estimated Yield~81-86% (proxy data from BHET synthesis)[4][5]Up to ~99% (proxy data from benzyl acetate (B1210297) synthesis)[6][7]
Energy Consumption Lower (general advantage of chemical recycling)[8][9]Higher (traditional chemical synthesis)[10]
Purification Costs Potentially higher due to impurities from waste streamGenerally lower due to cleaner reaction
Estimated Product Value Bulk price indication suggests commercial viability[11]Bulk price indication suggests commercial viability[11]

Note: Some data points are based on proxy values for similar chemical entities or processes due to the limited availability of direct industrial data for DBZT synthesis. The price of this compound for bulk industrial use is not publicly disclosed, though its availability from chemical suppliers in large quantities suggests a viable market.

Synthesis from PET Waste: The Glycolysis/Transesterification Route

The chemical recycling of PET to DBZT primarily involves a depolymerization process, typically through glycolysis or transesterification, in the presence of benzyl alcohol. This process breaks down the polymer chain into smaller molecules, which then react with benzyl alcohol to form DBZT.

Experimental Protocol

A representative lab-scale procedure for the synthesis of DBZT from PET waste is as follows:

  • Reaction Setup: PET flakes are introduced into a reactor with an excess of benzyl alcohol. A transesterification catalyst, such as zinc acetate, is added to the mixture.

  • Reaction Conditions: The mixture is heated to a temperature range of 145-150°C and refluxed for a duration of 20-28 hours at atmospheric pressure.[12]

  • Product Isolation: After the reaction is complete, the excess benzyl alcohol is removed, often through distillation.

  • Purification: The crude DBZT is then purified, commonly through recrystallization from a solvent like methanol, to yield the final product.[12]

Synthesis from Virgin Materials: The Direct Esterification Route

The conventional method for producing DBZT involves the direct esterification of terephthalic acid with benzyl alcohol. This is a standard esterification reaction that combines a dicarboxylic acid with an alcohol in the presence of a catalyst.

Experimental Protocol

A general procedure for the direct esterification of terephthalic acid with benzyl alcohol is as follows:

  • Reaction Setup: Terephthalic acid and an excess of benzyl alcohol are charged into a reactor. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used.

  • Reaction Conditions: The reaction mixture is heated to reflux. The temperature of the reaction is dependent on the boiling point of the alcohol used. To drive the equilibrium towards the product, water generated during the reaction is continuously removed, often through azeotropic distillation.

  • Product Isolation: Upon completion of the reaction, the excess benzyl alcohol and catalyst are removed.

  • Purification: The crude DBZT is then purified, for instance by recrystallization, to obtain a product of high purity.

Comparative Workflow of DBZT Synthesis

The following diagrams illustrate the distinct process flows for the synthesis of this compound from both PET waste and virgin materials.

cluster_pet Synthesis from PET Waste cluster_virgin Synthesis from Virgin Materials pet_waste PET Waste Flakes reactor_pet Glycolysis/Transesterification Reactor (145-150°C, 20-28h) pet_waste->reactor_pet benzyl_alcohol_pet Benzyl Alcohol benzyl_alcohol_pet->reactor_pet catalyst_pet Catalyst (e.g., Zinc Acetate) catalyst_pet->reactor_pet purification_pet Purification (e.g., Recrystallization) reactor_pet->purification_pet Crude DBZT dbzt_pet This compound purification_pet->dbzt_pet Purified DBZT tpa Terephthalic Acid reactor_virgin Direct Esterification Reactor (Reflux, Water Removal) tpa->reactor_virgin benzyl_alcohol_virgin Benzyl Alcohol benzyl_alcohol_virgin->reactor_virgin catalyst_virgin Catalyst (e.g., Sulfuric Acid) catalyst_virgin->reactor_virgin purification_virgin Purification (e.g., Recrystallization) reactor_virgin->purification_virgin Crude DBZT dbzt_virgin This compound purification_virgin->dbzt_virgin Purified DBZT

Figure 1. Comparative workflow for DBZT synthesis.

Signaling Pathways and Logical Relationships

The decision to opt for one synthesis route over the other is influenced by a variety of factors, including economic incentives, regulatory pressures, and technological advancements. The following diagram illustrates the logical relationships governing this choice.

cluster_factors Driving Factors cluster_choice Synthesis Route Selection economic Economic Viability (Cost of Raw Materials, Energy, etc.) pet_route PET Waste Route economic->pet_route Lower Feedstock Cost virgin_route Virgin Material Route economic->virgin_route Potentially Higher Yield & Lower Purification Cost environmental Environmental & Regulatory Pressure (Circular Economy Goals) environmental->pet_route Favors Recycling technological Technological Advancement (Process Efficiency, Catalyst Development) technological->pet_route Improved Catalysts & Processes technological->virgin_route Established & Optimized Processes

Figure 2. Factors influencing the choice of synthesis route.

Conclusion

The synthesis of this compound from PET waste presents a compelling case for a more sustainable and circular chemical industry. While the direct esterification of virgin materials may currently offer higher yields and potentially lower purification costs due to the purity of the starting materials, the economic landscape is shifting. The lower cost of PET waste as a feedstock, coupled with ongoing advancements in chemical recycling technologies that promise higher efficiencies and lower energy consumption, positions the PET waste route as an increasingly economically viable alternative.

For researchers and drug development professionals, the choice of synthesis route will depend on a careful evaluation of not only the immediate economic factors but also the long-term strategic advantages of aligning with a more sustainable and resource-efficient chemical production paradigm. Further industrial-scale data and direct comparative techno-economic analyses will be crucial in fully elucidating the economic trade-offs and solidifying the business case for the chemical upcycling of PET waste into valuable products like this compound.

References

comparative thermal analysis (TGA/DSC) of Dibenzyl terephthalate and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of Dibenzyl terephthalate (B1205515) and its structural analogues: Diethyl terephthalate, Dibutyl terephthalate, and Diphenyl terephthalate. The thermal stability and phase transition behavior of these compounds are critical parameters in their application as plasticizers, in polyester (B1180765) synthesis, and within various pharmaceutical formulations. This document summarizes available quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), details the experimental protocols for such analyses, and presents a visual representation of the structural relationships.

Data Presentation: Thermal Properties

The following table summarizes the key thermal properties of Dibenzyl terephthalate and its analogues. It is important to note that specific experimental TGA and DSC data for this compound and some of its analogues are not extensively available in public literature. The presented data is a compilation of available information and estimated values based on related compounds.

CompoundStructureMelting Point (Tm) (°C)Onset of Decomposition (Tonset) (°C)Temperature of Maximum Weight Loss (Tmax) (°C)Enthalpy of Fusion (ΔHf) (J/g)
This compound C₂₂H₁₈O₄98 - 99[1]Data not availableData not availableData not available
Diethyl terephthalate C₁₂H₁₄O₄43 - 45[2]200 - 250 (estimated)[2]250 - 300 (estimated)[2]Data not available
Dibutyl terephthalate C₁₆H₂₂O₄Data not availableData not availableData not availableData not available
Diphenyl terephthalate C₂₀H₁₄O₄Data not availableData not availableData not availableData not available

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on small organic molecules like terephthalate esters. These protocols are based on standard practices and can be adapted for specific instrumentation.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the terephthalate esters.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, inert TGA crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • Place the sample crucible and an empty reference crucible into the TGA instrument.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25-30°C.

    • Heat the sample at a linear heating rate of 10°C/min up to a final temperature of 600°C.

  • Data Analysis:

    • Record the sample weight as a function of temperature.

    • The onset of decomposition (Tonset) is determined as the temperature at which a significant weight loss begins.

    • The temperature of maximum weight loss (Tmax) is identified from the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and other thermal transitions of the terephthalate esters.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 0°C.

    • Heat the sample at a controlled rate of 10°C/min to a temperature above its expected melting point (e.g., 150°C for this compound).

    • Hold the sample at this temperature for 2-5 minutes to ensure complete melting and to erase any prior thermal history.

    • Cool the sample at a controlled rate of 10°C/min back to the starting temperature.

    • Reheat the sample at 10°C/min to the final temperature. The data from the second heating scan is typically used for analysis.

  • Data Analysis:

    • The melting point (Tm) is determined as the peak temperature of the endothermic melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area under the melting peak.

Logical Relationships in Comparative Analysis

The following diagram illustrates the logical workflow for the comparative thermal analysis of this compound and its analogues.

G Comparative Thermal Analysis Workflow cluster_compounds Compounds for Analysis cluster_analysis Thermal Analysis Techniques cluster_data Data Acquisition & Comparison DBT This compound TGA Thermogravimetric Analysis (TGA) DBT->TGA DSC Differential Scanning Calorimetry (DSC) DBT->DSC DET Diethyl terephthalate DET->TGA DET->DSC DBuT Dibutyl terephthalate DBuT->TGA DBuT->DSC DPT Diphenyl terephthalate DPT->TGA DPT->DSC Tonset Onset of Decomposition (Tonset) TGA->Tonset Tmax Temp. of Max. Weight Loss (Tmax) TGA->Tmax Tm Melting Point (Tm) DSC->Tm DeltaHf Enthalpy of Fusion (ΔHf) DSC->DeltaHf Comparison Comparative Analysis Tonset->Comparison Tmax->Comparison Tm->Comparison DeltaHf->Comparison

Caption: Workflow for the comparative thermal analysis of terephthalate esters.

References

A Comparative Guide to the Environmental Impact of Dibenzyl Terephthalate Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of dibenzyl terephthalate (B1205515), a significant compound in polymer chemistry and various industrial applications, can be achieved through several chemical pathways. The selection of a specific synthesis route has profound implications for the environmental footprint of the manufacturing process. This guide provides an objective comparison of the three primary synthesis routes to dibenzyl terephthalate, evaluating their environmental impact based on key green chemistry metrics. Detailed experimental protocols and a comparative analysis of quantitative data are presented to support informed decision-making in process development and chemical manufacturing.

Comparative Analysis of Synthesis Routes

The environmental performance of each synthesis route is evaluated based on metrics such as atom economy and Environmental Factor (E-factor), alongside considerations of catalyst and solvent usage, energy consumption, and waste generation. The following table summarizes the key quantitative data for each route.

MetricDirect EsterificationTransesterification of PETFrom Terephthaloyl Chloride
Starting Materials Terephthalic Acid, Benzyl (B1604629) AlcoholPolyethylene Terephthalate (PET), Benzyl AlcoholTerephthaloyl Chloride, Benzyl Alcohol
Catalyst Strong acids (e.g., H₂SO₄) or solid acid catalystsZinc Acetate (B1210297)None typically required
Solvent Excess Benzyl AlcoholBenzyl Alcohol (acts as reactant and solvent)Toluene or other inert solvents
Reaction Temperature Reflux (~205 °C)145-150 °C[1]60-65 °C
Reaction Time Several hours20-28 hours[1]~2 hours
Yield Moderate to High (Equilibrium Dependant)Moderate[2][3]High
Atom Economy (%) ~90.4%Not directly applicable (depolymerization)~59.7%
E-factor (estimated) Low to ModeratePotentially low (utilizes waste)High
Key Byproducts WaterEthylene GlycolHydrogen Chloride
Waste Profile Acidic catalyst waste, excess alcoholCatalyst residue, unreacted PET, separation agentsHCl, organic solvent waste
Energy Consumption High (high reflux temperature)ModerateLow

Signaling Pathways and Experimental Workflows

To visualize the logical relationships and workflows of the compared synthesis routes, the following diagrams are provided.

Dibenzyl_Terephthalate_Synthesis_Routes Logical Flow of this compound Synthesis Routes cluster_direct Direct Esterification cluster_pet Transesterification of PET cluster_chloride From Terephthaloyl Chloride TA Terephthalic Acid Esterification Esterification (Acid Catalyst, Heat) TA->Esterification BA1 Benzyl Alcohol BA1->Esterification DBT1 This compound Esterification->DBT1 Water Water (Byproduct) Esterification->Water Final_Product This compound DBT1->Final_Product Purification PET Polyethylene Terephthalate (Waste) Transesterification Transesterification (Zinc Acetate, Heat) PET->Transesterification BA2 Benzyl Alcohol BA2->Transesterification DBT2 This compound Transesterification->DBT2 EG Ethylene Glycol (Byproduct) Transesterification->EG DBT2->Final_Product Purification TC Terephthaloyl Chloride Acylation Acylation TC->Acylation BA3 Benzyl Alcohol BA3->Acylation DBT3 This compound Acylation->DBT3 HCl Hydrogen Chloride (Byproduct) Acylation->HCl DBT3->Final_Product Purification

Caption: Comparative logical flow of the three main synthesis routes for this compound.

Detailed Experimental Protocols

Route 1: Direct Esterification of Terephthalic Acid

This method involves the acid-catalyzed reaction between terephthalic acid and benzyl alcohol.

Materials:

  • Terephthalic acid

  • Benzyl alcohol (in excess, also acts as solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Appropriate recrystallization solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine terephthalic acid and an excess of benzyl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the this compound with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization.

Route 2: Transesterification of Polyethylene Terephthalate (PET)

This route utilizes waste PET as a starting material, contributing to a circular economy.

Materials:

  • Waste Polyethylene Terephthalate (PET), cut into small pieces

  • Benzyl alcohol

  • Zinc acetate (catalyst)

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the PET pieces, benzyl alcohol, and zinc acetate.[1]

  • Heat the mixture to 145-150 °C and maintain reflux for 20-28 hours.[1]

  • After the reaction, cool the mixture.

  • The product, this compound, can be purified by recrystallization from methanol.[1]

Route 3: Synthesis from Terephthaloyl Chloride

This method is known for its high yield but involves a more hazardous starting material.

Materials:

  • Terephthaloyl chloride

  • Benzyl alcohol

  • Toluene (or another inert solvent)

  • 10% Sodium Bicarbonate solution

  • Distilled Water

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, dissolve terephthaloyl chloride in toluene.

  • Slowly add benzyl alcohol dropwise to the solution.

  • Heat the reaction mixture to 60-65 °C for approximately two hours.

  • After cooling, wash the mixture with a 10% sodium bicarbonate solution and then with distilled water to remove unreacted terephthaloyl chloride and HCl.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • The product can be further purified by recrystallization.

Environmental Impact Evaluation

Direct Esterification: This route has a high theoretical atom economy as the only byproduct is water. However, the use of a strong acid catalyst necessitates a neutralization step, which generates salt waste. The high reaction temperature also contributes to higher energy consumption. The use of excess benzyl alcohol as a solvent requires an efficient recovery and recycling process to minimize its environmental impact.

Transesterification of PET: The primary environmental advantage of this route is the utilization of waste plastic as a feedstock, thus contributing to a circular economy. The reaction conditions are milder than direct esterification, leading to lower energy consumption. However, the process involves a catalyst that needs to be removed from the final product, and the purification of this compound from the reaction mixture can generate waste. The overall environmental benefit is highly dependent on the efficiency of the PET collection and sorting infrastructure.

From Terephthaloyl Chloride: While this route often provides high yields and proceeds under mild conditions, its environmental profile is significantly hampered by the starting material, terephthaloyl chloride. The synthesis of terephthaloyl chloride often involves hazardous reagents like thionyl chloride or phosgene, which are highly toxic and corrosive.[4] The reaction itself produces hydrogen chloride gas, a corrosive byproduct that requires careful handling and neutralization, leading to the formation of salt waste. The use of an organic solvent also adds to the environmental burden if not efficiently recycled. The low atom economy of this route is a significant drawback from a green chemistry perspective.

Conclusion

Each synthesis route for this compound presents a unique set of environmental advantages and disadvantages. The direct esterification route offers high atom economy but requires high energy input and generates acidic waste. The transesterification of PET is a promising green alternative due to its use of waste material but is dependent on efficient recycling streams. The synthesis from terephthaloyl chloride, while high-yielding, is the least environmentally favorable due to the hazardous nature of the starting material and the generation of corrosive byproducts.

For researchers and professionals in drug development and chemical manufacturing, the choice of synthesis route should be guided by a holistic assessment of these factors. Prioritizing routes that utilize renewable or waste feedstocks, employ benign catalysts and solvents, and operate under energy-efficient conditions will be crucial for developing more sustainable chemical processes. Further research into developing more efficient and environmentally friendly catalysts for the direct esterification and PET glycolysis routes could significantly enhance the green credentials of this compound production.

References

A Comparative Performance Analysis of Dibenzyl Terephthalate and Alternative Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection

The selection of an appropriate plasticizer is a critical consideration in the development of polymeric materials for sensitive applications, including medical devices and pharmaceutical packaging. The performance of a plasticizer directly influences the final product's flexibility, durability, thermal stability, and, most importantly, its safety profile. Historically, phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP) have been widely used. However, due to toxicological concerns, there is a significant and ongoing shift towards safer alternatives.

This guide provides a comparative analysis of Dibenzyl terephthalate (B1205515) (DBT), a non-phthalate plasticizer, with other prominent alternatives: Dioctyl terephthalate (DOTP), Trioctyl trimellitate (TOTM), and Acetyl tributyl citrate (B86180) (ATBC). It is important to note that while comprehensive, peer-reviewed data directly comparing Dibenzyl terephthalate to these alternatives within a Polyvinyl Chloride (PVC) matrix is limited in publicly available literature. Therefore, where direct data for DBT in PVC is unavailable, data for the structurally similar and widely studied DOTP is used as a representative for terephthalate plasticizer performance to provide a robust comparative framework.

Quantitative Performance Comparison

The following tables summarize key performance indicators for this compound and its alternatives. Data has been compiled from various peer-reviewed studies and technical sources to facilitate a data-driven selection process.

Table 1: Mechanical Properties of Plasticized PVC (40 phr)

PropertyThis compound (in NBR)*Dioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Acetyl Tributyl Citrate (ATBC)
Shore A Hardness 65[1]~80-90~85-95~75-85
Tensile Strength (MPa) 11.2[1]~15-25~20-30~15-20
Elongation at Break (%) 450[1]~300-400~300-350~350-450

*Note: Data for this compound was obtained from studies using a Nitrile Butadiene Rubber (NBR) matrix, which may not be directly comparable to performance in PVC.

Table 2: Thermal and Migration Properties of Plasticizers in PVC

PropertyDioctyl Terephthalate (DOTP)Trioctyl Trimellitate (TOTM)Acetyl Tributyl Citrate (ATBC)
Thermal Stability (TGA, 5% weight loss, °C) ~250-300~270-320~230-280
Migration Loss in n-hexane (%) ~5-15~1-5~10-20
Leaching in Water (mg/L) LowVery LowModerate

Experimental Protocols

Detailed methodologies are essential for the replication and validation of performance data. The following sections outline the standard experimental protocols for the key performance indicators presented.

Synthesis of this compound from PET

A common method for synthesizing this compound is through the chemical recycling of Polyethylene terephthalate (PET).

Materials:

Procedure:

  • Clean and dry the waste PET flakes.

  • In a round-bottom flask equipped with a reflux condenser, combine the PET flakes, an excess of benzyl alcohol, and a catalytic amount of zinc acetate.

  • Heat the mixture to reflux at approximately 145-150°C for 20-28 hours.

  • After the reaction is complete, allow the mixture to cool.

  • Filter the mixture to remove any unreacted PET.

  • The crude this compound is then purified by recrystallization from methanol.

  • The resulting white crystals of this compound are collected by filtration and dried.

G cluster_synthesis Synthesis of this compound pet Waste PET Flakes reflux Reflux at 145-150°C (20-28 hours) pet->reflux benzyl_alcohol Benzyl Alcohol benzyl_alcohol->reflux catalyst Zinc Acetate catalyst->reflux cooling Cooling reflux->cooling filtration1 Filtration cooling->filtration1 recrystallization Recrystallization (Methanol) filtration1->recrystallization filtration2 Filtration & Drying recrystallization->filtration2 dbt Pure this compound filtration2->dbt

Synthesis of this compound

Mechanical Properties Testing (ASTM D638)

Sample Preparation:

  • Prepare PVC formulations by mixing PVC resin with 40 phr (parts per hundred resin) of the respective plasticizer (DBT, DOTP, TOTM, or ATBC) in a two-roll mill at a temperature suitable for PVC compounding (e.g., 160-170°C).

  • Press the compounded material into sheets of a specified thickness (e.g., 2 mm) using a hydraulic press.

  • Cut dumbbell-shaped specimens from the sheets according to the dimensions specified in ASTM D638.

Test Procedure:

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fractures.

  • Record the load and elongation throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking.

  • Elongation at Break: The percentage increase in length at the point of fracture.

  • Shore A Hardness: Measured using a durometer according to ASTM D2240.

G cluster_tensile Tensile Properties Testing Workflow (ASTM D638) compounding PVC Compounding (40 phr plasticizer) molding Compression Molding compounding->molding cutting Specimen Cutting (Dumbbell Shape) molding->cutting conditioning Conditioning (23°C, 50% RH) cutting->conditioning testing Universal Testing Machine conditioning->testing data Data Acquisition (Load vs. Elongation) testing->data analysis Analysis (Tensile Strength, Elongation) data->analysis

Tensile Properties Testing Workflow

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Sample Preparation:

  • Use a small, uniform sample (5-10 mg) of the plasticized PVC material.

Test Procedure:

  • Place the sample in a TGA crucible.

  • Heat the sample from ambient temperature to approximately 600°C at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Continuously monitor the weight of the sample as a function of temperature.

Data Analysis:

  • Onset of Decomposition: The temperature at which significant weight loss begins.

  • 5% Weight Loss Temperature (Td5%): The temperature at which the sample has lost 5% of its initial weight, often used as a measure of thermal stability.

G cluster_tga Thermal Stability (TGA) Workflow sample Plasticized PVC Sample (5-10 mg) tga TGA Instrument sample->tga heating Heating Ramp (e.g., 10°C/min in N2) tga->heating monitoring Weight Loss Monitoring heating->monitoring curve TGA Curve (Weight % vs. Temperature) monitoring->curve analysis Determine Td5% curve->analysis

Thermal Stability (TGA) Workflow

Migration and Leaching Tests

Migration in a Fatty Food Simulant (e.g., n-hexane):

  • Cut a precise surface area of the plasticized PVC film.

  • Immerse the film in a known volume of n-hexane at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).

  • After the immersion period, remove the PVC film.

  • Evaporate the n-hexane to dryness.

  • The weight of the residue corresponds to the amount of migrated plasticizer. Express the result as a percentage of the initial plasticizer content.

Leaching in an Aqueous Simulant (e.g., Water):

  • Immerse a known surface area of the plasticized PVC film in a specified volume of purified water.

  • Maintain the setup at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10 days).

  • After the exposure time, remove the PVC film.

  • Analyze the water for the concentration of the leached plasticizer using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_migration Migration/Leaching Testing Workflow cluster_fatty Fatty Simulant cluster_aqueous Aqueous Simulant sample Plasticized PVC Film immersion Immersion in Simulant (e.g., n-hexane or water) sample->immersion incubation Controlled Temperature and Duration immersion->incubation removal Remove PVC Film incubation->removal evaporation Evaporate Simulant removal->evaporation analysis Analyze Simulant (HPLC or GC-MS) removal->analysis weighing Weigh Residue evaporation->weighing

Migration/Leaching Testing Workflow

References

Safety Operating Guide

Proper Disposal of Dibenzyl Terephthalate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Dibenzyl terephthalate (B1205515), tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the protection of the environment.

Dibenzyl terephthalate, a diester of benzyl (B1604629) alcohol and terephthalic acid, requires careful handling and disposal in accordance with hazardous waste regulations. While specific classifications may vary, it is prudent to treat it as a hazardous chemical waste unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.

Key Properties of this compound

Understanding the physical and chemical properties of a substance is the first step in safe handling and disposal.

PropertyValue
Physical State Solid[1]
Color Off-White to Pale Yellow[1]
Melting Point 95-97°C[1]
Boiling Point 500°C at 760 mmHg[1]
Flash Point 252.6°C[1]
Density 1.208 g/cm³[1]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[1]

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the necessary steps for the safe disposal of this compound waste from a laboratory setting. This process is designed to comply with general hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated labware (e.g., gloves, weighing boats, pipette tips), as hazardous chemical waste.[4]

  • Do not mix this compound waste with other waste streams, such as non-hazardous trash or other chemical wastes, unless specifically instructed to do so by your institution's EHS department.[5] Proper segregation is crucial to prevent dangerous chemical reactions.[6]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (B3416737) (HDPE) or glass container is generally suitable.

  • The container must be in good condition, with a secure, tight-fitting lid.[5][6]

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an appropriate hazard warning.[7]

3. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.[8]

  • Federal regulations limit the amount of hazardous waste that can be stored in an SAA to 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[4][8]

4. Waste Pickup and Disposal:

  • Once the container is full or waste is no longer being generated, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.

  • Complete all necessary waste pickup forms or online requests as required by your institution.

  • A hazardous waste manifest will be used to track the waste from the point of generation to its final disposal facility, ensuring a "cradle-to-grave" management approach.[9][10]

5. Spills and Decontamination:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, trained laboratory personnel wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, can clean it up.

  • Use an inert absorbent material to contain and collect the spilled solid.

  • All materials used for spill cleanup must be placed in the hazardous waste container for this compound.[4]

  • For large spills, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Chemical Waste Disposal

The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste like this compound.

A Waste Generation (this compound) B Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C Select Appropriate Waste Container (Chemically compatible, leak-proof) B->C D Label Container Correctly ('Hazardous Waste', Chemical Name, Hazard Info) C->D E Store in Satellite Accumulation Area (At or near point of generation) D->E F Keep Container Closed E->F G Request Waste Pickup (Contact EHS or approved contractor) E->G Container Full or No Longer in Use H Complete Manifest/Paperwork G->H I Licensed Transporter Collects Waste H->I J Treatment, Storage, and Disposal Facility (TSDF) I->J

Figure 1. General workflow for the disposal of laboratory chemical waste.

Important Considerations:

  • Training: All laboratory personnel handling this compound must be trained on its hazards and the proper disposal procedures.[5]

  • Institutional Policies: Always consult and adhere to your institution's specific chemical hygiene plan and waste disposal guidelines.

  • Regulatory Compliance: Hazardous waste regulations can vary by location. It is the responsibility of the generator to ensure compliance with all local, state, and federal regulations.[2][6]

By following these procedures, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment and the protection of our ecosystem.

References

Essential Safety and Logistics for Handling Dibenzyl Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Dibenzyl terephthalate (B1205515), including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling Dibenzyl terephthalate, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Specific Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and dust particles
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber)Prevents skin contact
Lab coatProtects clothing and skin from contamination
Respiratory Protection NIOSH-approved respirator with dust maskRequired when dusts are generated
Self-contained breathing apparatusNecessary for firefighting[1][2]

Operational Plan for Safe Handling

Following a standardized operational plan ensures consistency and safety in the laboratory. Handle this compound in a well-ventilated area, and avoid the formation of dust and aerosols.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is clean and uncluttered.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Confirm that all necessary PPE is available and in good condition.

    • Review the Safety Data Sheet (SDS) for this compound before starting any work.

  • Handling:

    • Wear all required PPE as specified in the table above.

    • Handle the substance in a well-ventilated area, preferably in a chemical fume hood.[1][2]

    • Avoid contact with skin and eyes.[1][2]

    • Avoid the formation of dust.[1][2]

    • Use spark-proof tools and explosion-proof equipment if there is an ignition risk.[1]

  • In Case of Exposure:

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Skin Contact: Wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][3]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

cluster_prep Preparation cluster_handling Handling cluster_exposure In Case of Exposure prep_area Prepare Work Area check_safety Check Safety Equipment prep_area->check_safety don_ppe Don PPE check_safety->don_ppe review_sds Review SDS don_ppe->review_sds handle Handle in Ventilated Area review_sds->handle avoid_contact Avoid Skin/Eye Contact handle->avoid_contact inhalation Inhalation: Fresh Air handle->inhalation skin Skin Contact: Wash handle->skin eye Eye Contact: Rinse handle->eye ingestion Ingestion: Rinse Mouth handle->ingestion avoid_dust Avoid Dust Formation avoid_contact->avoid_dust

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., used gloves, paper towels) in a suitable, closed, and properly labeled container.[1][2]

  • Storage:

    • Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.

    • Do not allow the chemical to enter drains or the environment.[1][2]

    • Contact a licensed professional waste disposal service to arrange for pickup and disposal.

cluster_collection Collection cluster_storage Storage cluster_disposal Disposal collect_waste Collect Waste in Labeled Container store_waste Store in Designated Area collect_waste->store_waste follow_regulations Follow Regulations store_waste->follow_regulations contact_disposal Contact Professional Disposal Service follow_regulations->contact_disposal

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.